6-Chloro-2-methylpyrimidine-4-carbaldehyde
Description
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Properties
IUPAC Name |
6-chloro-2-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKYSPBAWAJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717048 | |
| Record name | 6-Chloro-2-methylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-42-2 | |
| Record name | 6-Chloro-2-methylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Chloro-2-methylpyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of 6-Chloro-2-methylpyrimidine-4-carbaldehyde. While direct experimental data for this specific compound is not extensively documented in public literature, this paper will establish its fundamental properties through theoretical calculations and draw upon the well-established chemistry of related pyrimidine derivatives to project its synthesis, reactivity, and potential applications.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1] this compound is a functionalized pyrimidine that holds significant potential as a building block in the synthesis of novel bioactive molecules. Its structure incorporates three key features: a pyrimidine ring, a reactive chlorosubstituent, and an aldehyde group, making it a versatile intermediate for further chemical modifications.
Physicochemical Properties
Key identifiers and calculated properties for this compound are summarized below. It is important to note that a specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less common intermediate.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₅ClN₂O | Calculated |
| Molecular Weight | 156.57 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several established methods in pyrimidine chemistry. A plausible synthetic route would involve the selective formylation of a suitable precursor. One such precursor is 4,6-dichloro-2-methylpyrimidine, which is commercially available.
Proposed Synthetic Workflow:
A potential synthetic route could involve the lithiation of a protected 4-chloro-2-methylpyrimidine followed by quenching with an electrophilic formylating agent. Alternatively, a more direct approach could be the partial reduction of a corresponding nitrile or ester derivative. For instance, the reduction of 6-chloro-2-methylpyrimidine-4-carbonitrile could yield the desired aldehyde.
Experimental Protocol: Reduction of a Nitrile Precursor
-
Starting Material: 6-Chloro-2-methylpyrimidine-4-carbonitrile.[2]
-
Reaction: The nitrile is dissolved in a suitable anhydrous solvent (e.g., THF or toluene) and cooled to a low temperature (e.g., -78 °C).
-
Reagent Addition: A solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise to the reaction mixture. The stoichiometry is carefully controlled to favor the formation of the aldehyde over further reduction to the alcohol.
-
Quenching: The reaction is quenched with a suitable reagent, such as methanol, followed by an acidic workup.
-
Purification: The crude product is extracted and purified using column chromatography to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its three key functional components:
-
The Aldehyde Group: This group is susceptible to a wide range of classical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form various amine derivatives. It can also participate in condensation reactions, such as the Wittig or Knoevenagel reactions, to form carbon-carbon double bonds.
-
The Chloro Substituent: The chlorine atom at the 6-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr).[3] This allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted pyrimidines. The reactivity of the chloro group is a key feature for its use in medicinal chemistry.
-
The Pyrimidine Ring: The pyrimidine core itself can undergo various transformations, although it is generally more stable than the attached functional groups.
The interplay of these functional groups allows for a rich derivatization chemistry, making this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine core is a privileged scaffold in drug discovery, with numerous approved drugs containing this heterocycle.[1] The structural motifs present in this compound make it an attractive starting point for the development of novel therapeutic agents, particularly in the following areas:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP. The ability to introduce various substituents at the 4- and 6-positions of the pyrimidine ring makes this scaffold ideal for targeting the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Pyrimidine derivatives have been shown to possess a broad spectrum of antimicrobial activity.[1] The functional groups on this compound can be modified to optimize interactions with microbial targets.
-
Anticancer Agents: The pyrimidine ring is a key component of several anticancer drugs that function as antimetabolites. The versatile chemistry of this compound allows for the synthesis of novel analogs with potential antiproliferative activity.
Safety and Handling
While a specific safety data sheet for this compound is not available, general precautions for handling chlorinated heterocyclic aldehydes should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a promising, albeit not widely documented, chemical entity with significant potential as a versatile building block in synthetic and medicinal chemistry. Its combination of a reactive aldehyde and a chloro-substituent on the privileged pyrimidine scaffold opens up a multitude of possibilities for the synthesis of diverse compound libraries. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in the development of novel therapeutic agents.
References
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PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Available from: [Link]
- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
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ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]
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MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]
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MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
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PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
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PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available from: [Link]
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PubMed Central. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available from: [Link]
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An In-depth Technical Guide on the Structure and Tautomeric Forms of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical structure and tautomeric complexity of 6-Chloro-2-methylpyrimidine-4-carbaldehyde. As a substituted pyrimidine, this compound is part of a class of heterocyclic structures of significant interest in medicinal chemistry and drug development. An understanding of its potential isomeric forms is critical for predicting its reactivity, metabolic fate, and interaction with biological targets.
Canonical Structure and Molecular Properties
This compound is a derivative of pyrimidine, a diazine heterocycle that is a core component of nucleic acids. The canonical structure features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and a formyl (carbaldehyde) group at the 4-position.
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O |
| IUPAC Name | This compound |
| Molecular Weight | 156.57 g/mol |
| Canonical SMILES | CC1=NC(=C(C=N1)C=O)Cl |
This aldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor in the preparation of dasatinib intermediates, a potent oncology drug.[1][2] The reactivity of the aldehyde group and the chloro-substituent makes it a versatile building block in organic synthesis.[3]
The Tautomeric Landscape
Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in the study of heterocyclic compounds.[4][5][6] For this compound, the presence of the aldehyde group introduces the possibility of multiple tautomeric forms, primarily keto-enol and hydrate-hemiacetal equilibria. The stability and prevalence of these forms can be significantly influenced by the solvent environment.[4]
Keto-Enol Tautomerism
The aldehyde (keto) form can exist in equilibrium with its enol tautomer, (E/Z)-(6-chloro-2-methylpyrimidin-4-yl)methanol. This process involves the migration of a proton from the alpha-carbon (the formyl carbon) to the carbonyl oxygen, with a corresponding shift of the double bond.[7][8][9]
While the keto form is generally more stable for simple aldehydes, the equilibrium can be influenced by factors such as intramolecular hydrogen bonding and solvent effects.[7][8] Spectroscopic methods, particularly NMR, are crucial for detecting the presence of the less abundant enol form.[4]
Caption: Keto-enol tautomerism of this compound.
Hydrate Formation (Gem-diol)
In aqueous or protic solvents, aldehydes can reversibly react with water to form a geminal diol, also known as a hydrate.[10][11][12] The equilibrium between the aldehyde and its hydrate is influenced by the electronic effects of the substituents on the carbonyl carbon.[10][13]
The electron-withdrawing nature of the pyrimidine ring, further enhanced by the chloro-substituent, increases the electrophilicity of the carbonyl carbon, likely favoring hydrate formation in aqueous media.[13]
Caption: Hydrate formation from this compound.
Experimental Characterization of Tautomers
The identification and quantification of tautomeric forms in solution require sophisticated analytical techniques. A combination of spectroscopic and computational methods provides the most comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structures of tautomers in solution.[14] The choice of solvent is critical, as it can influence the tautomeric equilibrium.
¹H NMR:
-
Aldehyde Form: A characteristic singlet for the aldehydic proton is expected in the downfield region (δ 9-10 ppm). The methyl protons would appear as a singlet around δ 2.5-3.0 ppm, and the pyrimidine ring proton as a singlet in the aromatic region.
-
Enol Form: The appearance of a vinyl proton signal and a hydroxyl proton signal, which would disappear upon D₂O exchange, would indicate the presence of the enol tautomer.[15]
-
Hydrate Form: The disappearance of the aldehyde proton signal and the appearance of a new methine proton signal at a more upfield position, along with hydroxyl proton signals, would be indicative of hydrate formation.
¹³C NMR: The chemical shift of the carbonyl carbon (δ 190-200 ppm) in the aldehyde form would be replaced by a signal for the diol-substituted carbon (δ 80-90 ppm) in the hydrate form.
Step-by-Step Protocol: ¹H NMR Analysis for Tautomerism
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The use of different solvents can help in observing shifts in the tautomeric equilibrium.[4]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the instrument to obtain optimal magnetic field homogeneity.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals to determine the relative ratios of the different species present.
-
To confirm the presence of exchangeable protons (e.g., -OH in enol or hydrate forms), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.[15]
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the peaks to the respective protons in the expected tautomeric forms based on their chemical shifts, multiplicities, and integration values.
-
Caption: Workflow for NMR-based tautomer analysis.
Implications for Drug Development
The existence of multiple tautomeric forms of this compound has significant implications for its use in drug development:
-
Reactivity: The different tautomers will exhibit distinct chemical reactivity. For instance, the enol form can act as a nucleophile, while the aldehyde form is an electrophile.
-
Biological Activity: Tautomers can have different binding affinities for biological targets. The shape, hydrogen bonding capabilities, and electronic properties of each tautomer will influence its interaction with enzymes and receptors.
-
Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity (logP), and pKa, which in turn influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
A thorough understanding and characterization of the tautomeric behavior of this and similar molecules are therefore essential for the rational design and development of new therapeutic agents.
References
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Mazhukina, O. A., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. Available from: [Link]
- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
-
Khan Academy. (2013). Formation of hydrates | Aldehydes and ketones | Organic chemistry. Available from: [Link]
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PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available from: [Link]
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Asian Journal of Chemistry. (2018). An Improved and Scalable Process for the Synthesis of Dasatinib. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. Available from: [Link]
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ResearchGate. (2025). Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. Available from: [Link]
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Britannica. (2025). Aldehyde - Tautomerism, Reactivity, Carboxylic Acids. Available from: [Link]
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Chemistry LibreTexts. (2015). 16.08: Hydration of Ketones and Aldehydes. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available from: [Link]
- Google Patents. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.
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National Center for Biotechnology Information. (n.d.). Substantial formation of hydrates and hemiacetals from pyridinium ketones. Available from: [Link]
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YouTube. (2014). Tautomerism of Aldehydes and Ketones. Available from: [Link]
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ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]
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chemrevise. 6.3.2 Spectroscopy. Available from: [Link]
- Sciforum. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 -. Available from: https://sciforum.net/paper/view/15682
-
ACS Publications. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 | Crystal Growth & Design. Available from: [Link]
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Indian Academy of Sciences. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available from: [Link]
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MDPI. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Available from: [Link]
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YouTube. (2024). Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. Available from: [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 6-Chloro-2-methylpyrimidine-4-carbaldehyde. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive and interpretative resource, grounded in the fundamental principles of NMR, IR, and Mass Spectrometry, and supported by comparative data from closely related pyrimidine derivatives. The methodologies and interpretations presented herein are designed to equip researchers with the necessary framework to identify and characterize this molecule.
Molecular Structure and Key Features
This compound is a substituted pyrimidine with a molecular formula of C₆H₅ClN₂O. The pyrimidine ring, a key scaffold in many biologically active molecules, is functionalized with a chloro group at the 6-position, a methyl group at the 2-position, and a carbaldehyde (formyl) group at the 4-position. These substituents create a unique electronic environment that will be reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals: one for the pyrimidine ring proton, one for the aldehyde proton, and one for the methyl protons.
| Predicted Signal | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration | Rationale |
| Pyrimidine C5-H | 8.0 - 8.5 | Singlet (s) | 1H | The proton at the C5 position is deshielded by the adjacent electron-withdrawing nitrogen atoms and the chloro group. |
| Aldehyde CHO | 9.8 - 10.2 | Singlet (s) | 1H | Aldehydic protons typically resonate at very high chemical shifts due to the strong deshielding effect of the carbonyl group. |
| Methyl CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | The methyl group protons are attached to the pyrimidine ring and will be slightly deshielded. |
Causality in Experimental Choices: The choice of a deuterated solvent such as CDCl₃ or DMSO-d₆ is critical. DMSO-d₆ can be particularly useful for ensuring the solubility of polar heterocyclic compounds. The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.
| Predicted Signal | Chemical Shift (δ) ppm (approx.) | Rationale |
| Aldehyde C=O | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very high chemical shift. |
| Pyrimidine C2 | 160 - 165 | The carbon atom C2 is attached to two nitrogen atoms and the methyl group, leading to a downfield shift. |
| Pyrimidine C4 | 155 - 160 | The C4 carbon is bonded to a nitrogen, a chlorine, and the carbaldehyde group, resulting in significant deshielding. |
| Pyrimidine C6 | 150 - 155 | The C6 carbon is attached to a nitrogen and a chlorine atom, causing it to be deshielded. |
| Pyrimidine C5 | 120 - 125 | The C5 carbon, bonded to a hydrogen, is expected to be the most upfield of the pyrimidine ring carbons. |
| Methyl CH₃ | 20 - 25 | The methyl carbon will appear in the typical aliphatic region. |
Self-Validating Protocol: To confirm the assignments of the carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed. This 2D NMR technique correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. Additionally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can reveal long-range couplings between protons and carbons, further confirming the connectivity of the molecule.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~3050 | C-H stretch (aromatic) | Medium | Corresponds to the stretching of the C-H bond on the pyrimidine ring. |
| ~2950 | C-H stretch (aliphatic) | Medium | Arises from the stretching of the C-H bonds in the methyl group. |
| ~2820 and ~2720 | C-H stretch (aldehyde) | Medium | These two bands, known as Fermi doublets, are characteristic of the C-H bond in an aldehyde.[1][2] |
| ~1700 | C=O stretch (aldehyde) | Strong | The strong absorption is due to the stretching of the carbonyl double bond in the aldehyde.[2] |
| 1600-1450 | C=C and C=N stretches | Medium-Strong | These absorptions are characteristic of the pyrimidine ring. |
| ~1100 | C-Cl stretch | Medium | The stretching vibration of the carbon-chlorine bond. |
Experimental Protocol:
-
Prepare a sample by either dissolving a small amount of the compound in a suitable solvent (e.g., chloroform) for analysis in a liquid cell, or by preparing a KBr pellet.
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the key absorption bands and correlate them with the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of the compound (C₆H₅ClN₂O). Due to the presence of the chlorine atom, there will be an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.[3]
-
m/z for ³⁵Cl isotope: ~156
-
m/z for ³⁷Cl isotope: ~158
-
-
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation pathway for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z ~128.
-
Loss of Cl: Cleavage of the carbon-chlorine bond would result in a fragment ion at m/z ~121.
-
Loss of CH₃: Loss of the methyl radical (15 Da) would give a fragment at m/z ~141.
-
Sources
The Versatile Scaffold: An In-depth Technical Guide to the Key Derivatives of 6-Chloro-2-methylpyrimidine-4-carbaldehyde and Their Significance
Foreword: The Unseen Potential of a Pyrimidine Core
In the intricate world of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation upon which a multitude of derivatives can be built, each with the potential for unique biological activity. 6-Chloro-2-methylpyrimidine-4-carbaldehyde stands out as one such scaffold, a testament to the power of heterocyclic chemistry in generating novel therapeutic agents. Its strategic combination of a reactive aldehyde group and a modifiable chloro substituent on a biologically significant pyrimidine ring opens a gateway to a vast chemical space. This guide delves into the key derivatives branching from this core, offering a comprehensive overview of their synthesis, significance, and the underlying scientific principles that govern their activity. We will explore the transformation of the carbaldehyde moiety into Schiff bases, chalcones, and pyrazolines, and discuss how these modifications influence their potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower your own discovery endeavors.
I. The Central Hub: Understanding this compound
The significance of this compound as a synthetic intermediate lies in its inherent reactivity and the established biological importance of the pyrimidine nucleus. The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA[1]. This inherent biocompatibility makes pyrimidine derivatives attractive candidates for drug design, as they can potentially interact with a wide range of biological targets.
The key reactive sites of this molecule are the aldehyde group at the C4 position and the chlorine atom at the C6 position. The aldehyde is a versatile functional group that readily undergoes condensation reactions with a variety of nucleophiles, including amines and compounds with active methylene groups. The chlorine atom, activated by the electron-withdrawing pyrimidine ring, is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This dual reactivity allows for a modular approach to library synthesis, where derivatives can be systematically generated and screened for desired biological activities.
II. Key Derivative Classes and Their Therapeutic Promise
The strategic modification of this compound has led to the development of several classes of derivatives with significant therapeutic potential. Here, we explore three key classes: Schiff bases, chalcones, and pyrazolines.
A. Schiff Bases: The Gateway to Bioactivity
Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. The resulting C=N double bond is a key pharmacophore in many biologically active compounds. The synthesis of Schiff base derivatives from this compound is a straightforward and efficient way to introduce a wide range of substituents, thereby modulating the molecule's physicochemical properties and biological activity.
Significance: Pyrimidine-based Schiff bases have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The imine linkage is often crucial for biological activity, and the nature of the substituent on the nitrogen atom can significantly influence the compound's potency and selectivity.
Experimental Protocol: General Synthesis of Schiff Base Derivatives
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically refluxed for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to afford the crude Schiff base.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.
Data Presentation: Representative Schiff Base Derivatives and Their Activities
| Derivative | Amine Used | Biological Activity | Reference |
| SB-1 | Aniline | Antibacterial | [2] |
| SB-2 | 4-Chloroaniline | Antifungal | [2] |
| SB-3 | 2-Aminothiazole | Anticancer | [2] |
Visualization: Synthetic Pathway for Schiff Base Formation
Caption: General workflow for the synthesis of Schiff base derivatives.
B. Chalcones: The α,β-Unsaturated Ketone Powerhouse
Chalcones are bi-cyclic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are synthesized through a Claisen-Schmidt condensation between an aldehyde and an acetophenone. The reaction of this compound with various substituted acetophenones yields a series of pyrimidine-containing chalcones.
Significance: Chalcones are renowned for their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and, most notably, anticancer properties[3][4]. The α,β-unsaturated ketone moiety is a key structural feature responsible for their biological effects, often acting as a Michael acceptor and interacting with biological nucleophiles.
Experimental Protocol: General Synthesis of Chalcone Derivatives
-
Reactant Mixture: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in a suitable solvent like ethanol.
-
Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture while stirring at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude chalcone is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation: Anticancer Activity of Representative Chalcone Derivatives
| Derivative | Acetophenone Used | Cancer Cell Line | IC50 (µM) | Reference |
| CH-1 | Acetophenone | MCF-7 (Breast) | 15.2 | [5] |
| CH-2 | 4-Methoxyacetophenone | HCT-116 (Colon) | 8.5 | [5] |
| CH-3 | 4-Hydroxyacetophenone | A549 (Lung) | 12.1 | [5] |
Visualization: Synthetic Pathway for Chalcone Formation
Caption: Claisen-Schmidt condensation for the synthesis of chalcones.
C. Pyrazolines: Five-Membered Rings with Broad-Spectrum Activity
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized through the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives. Therefore, the chalcones derived from this compound serve as excellent precursors for the synthesis of a diverse library of pyrimidine-substituted pyrazolines.
Significance: Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. The presence of the pyrimidine ring in conjunction with the pyrazoline moiety can lead to synergistic effects and enhanced biological potency.
Experimental Protocol: General Synthesis of Pyrazoline Derivatives from Chalcones
-
Reactant Mixture: Dissolve the pyrimidine-chalcone derivative (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude pyrazoline is purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Antimicrobial Activity of Representative Pyrazoline Derivatives
| Derivative | Hydrazine Used | Bacterial Strain | MIC (µg/mL) | Reference |
| PZ-1 | Hydrazine Hydrate | Staphylococcus aureus | 12.5 | [6] |
| PZ-2 | Hydrazine Hydrate | Escherichia coli | 25 | [6] |
| PZ-3 | Phenylhydrazine | Candida albicans | 10 | [6] |
Visualization: Synthetic Pathway for Pyrazoline Formation
Caption: A simplified model of a potential anticancer mechanism.
IV. Conclusion: A Scaffold of Opportunity
This compound has proven to be a highly valuable and versatile scaffold in the pursuit of novel therapeutic agents. The ease of its chemical modification, coupled with the inherent biological significance of the pyrimidine core, provides a fertile ground for the discovery of new drugs with potent anticancer and antimicrobial activities. The derivatives explored in this guide—Schiff bases, chalcones, and pyrazolines—represent just a fraction of the possibilities that this remarkable molecule holds. It is our hope that this comprehensive overview, complete with detailed protocols and mechanistic insights, will serve as a valuable resource and a catalyst for further innovation in the field of medicinal chemistry. The journey from a simple scaffold to a life-saving drug is long and arduous, but it begins with the foundational understanding and creative exploration of molecules like this compound.
V. References
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Jianxing Zhuang and Shutao Ma. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem.
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M. Banjane et al. (2012). Synthesis of pyrimido[4,5-d]pyrimidines as dihydrofolate reductase inhibitors. Journal of the Serbian Chemical Society.
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F. Xie et al. (2013). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters.
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H. T. Abdel-Mohsen et al. (2015). Synthesis of novel benzimidazole–pyrimidine conjugates as potent antitumor agents. Medicinal Chemistry Research.
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Molecules.
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Synthesis of Chalcones with Anticancer Activities. (2013). Molecules.
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Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (2023). Pharmaceuticals.
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules.
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances.
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Synthesis of Chalcones with Anticancer Activities. (2013). Molecules.
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances.
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules.
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Pyrimidine As Anticancer Agent: A Review. (2016). Journal of Advanced Scientific Research.
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Mechanism of action of pyrimidine analogues. (2021). ResearchGate.
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Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
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Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020). Polymers.
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“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (2021). ResearchGate.
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Synthesis and antibacterial activity of some new pyrazoline derivatives bearing sulfanilamido moiety. (2019). Marmara Pharmaceutical Journal.
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Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing amide moiety. (2013). Marmara Pharmaceutical Journal.
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Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. (2020). Marmara Pharmaceutical Journal.
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules.
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2018). RSC Advances.
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Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2020). ChemMedChem.
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Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. (2014). Bioorganic & Medicinal Chemistry.
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A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2016). Bulgarian Chemical Communications.
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Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich.
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Knoevenagel Condensation. (n.d.). Cambridge University Press.
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Knoevenagel condensation. (2023, January 14). YouTube.
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Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
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Wittig Reaction. (n.d.). Organic Chemistry Portal.
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Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
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Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
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Wittig reaction. (n.d.). Wikipedia.
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WITTIG REACTION. (n.d.). PHARMD GURU.
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Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
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EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.). University of Missouri–St. Louis.
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Synthesis and Biological Activity of Some Thiosemicarbazide. (2019). Asian Journal of Organic & Medicinal Chemistry.
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Microwave Assisted Synthesis, Characterisation and Biological Activities of Cu(II) Complexes of Few Thiosemicarbazones Ligands. (2023). Journal of Scientific Research.
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). Iranian Journal of Pharmaceutical Research.
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A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit. (2019). CORE.
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An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). Asian Journal of Chemistry.
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2019). Molecules.
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(PDF) Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes; Crystal structure and DFT calculations of [Pd(mpyptsc)Cl]·DMSO. (2015). ResearchGate.
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules.
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Heterocyclic Chemistry.
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Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). (n.d.). SciSpace.
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schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov.
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(PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017). ResearchGate.
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Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. (2017). Asian Journal of Research in Chemistry.
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(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2021). Molecules.
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules.
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Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. (2013). Bioorganic & Medicinal Chemistry Letters.
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Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. (2015). Journal of Saudi Chemical Society.
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A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). ResearchGate.
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Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules.
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A mini review of pyrimidine and fused pyrimidine marketed drugs. (2019). CORE.
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Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
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Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega.
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Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2021). Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
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Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. (2021). Molecules.
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A Senior Application Scientist's Guide to the Reactivity of the Aldehyde Group in Substituted Pyrimidines
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a formyl (aldehyde) group onto this privileged heterocycle creates a versatile synthetic handle, enabling a vast array of chemical transformations crucial for drug discovery and development. This guide provides an in-depth exploration of the reactivity of the aldehyde group on substituted pyrimidines. We will dissect the underlying electronic principles governing its reactivity, detail key reaction classes with field-tested protocols, analyze the modulating effects of ring substituents, and present workflows for the synthesis of high-value compounds like kinase inhibitors.
The Electronic Landscape: Why Formylpyrimidines Are So Reactive
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In formylpyrimidines, the inherent electronic nature of the pyrimidine ring dramatically enhances this electrophilicity. The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms.[3] These nitrogens act as powerful electron sinks, withdrawing electron density from the ring carbons via both inductive and resonance effects.
This electron-withdrawing influence extends directly to the attached aldehyde group. The C-C bond between the pyrimidine ring and the formyl group becomes polarized, pulling electron density away from the carbonyl carbon and making it significantly more electron-deficient (i.e., more electrophilic) than an aldehyde attached to a simple benzene ring.[4] This heightened electrophilicity makes the formylpyrimidine susceptible to attack by a wide range of nucleophiles, even relatively weak ones.[3]
Caption: Electronic pull of the pyrimidine ring on the aldehyde group.
Key Reaction Classes and Methodologies
The enhanced electrophilicity of the formyl group on pyrimidines allows for a diverse range of chemical transformations. Below are key examples with insights into experimental design.
Knoevenagel Condensation: C-C Bond Formation
The Knoevenagel condensation is a cornerstone reaction for forming new carbon-carbon double bonds.[5] It involves the reaction of the pyrimidine aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a mild base.[6] The π-deficient nature of the pyrimidine ring strongly activates the aldehyde, often allowing the reaction to proceed under mild, catalyst-free, or base-catalyzed conditions.[6][7]
Expert Insight: The choice of base is critical. A weak base like piperidine or triethylamine is typically sufficient and preferred.[5] Using a strong base (e.g., NaOH, NaOEt) can lead to unwanted side reactions, including self-condensation of the aldehyde or hydrolysis of ester groups in the active methylene compound.[5]
Protocol: Knoevenagel Condensation of 4-Formylpyrimidine with Malononitrile
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylpyrimidine (1.0 mmol, 1 eq.), malononitrile (1.1 mmol, 1.1 eq.), and ethanol (10 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol, 0.1 eq.) to the stirring suspension.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. The product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the desired 2-(pyrimidin-4-ylmethylene)malononitrile.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR (expect a characteristic singlet for the vinyl proton around 8.2 ppm), ¹³C NMR, and mass spectrometry. The yield should be >85%.
Reductive Amination: A Gateway to Amine Libraries
Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for synthesizing secondary and tertiary amines.[8] The process involves the initial formation of an imine or iminium ion between the pyrimidine aldehyde and a primary or secondary amine, followed by in-situ reduction.
Expert Insight: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[8] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it will not significantly reduce the starting aldehyde. It is also tolerant of the slightly acidic conditions (often using acetic acid as a catalyst) required to promote imine formation. This allows for a convenient one-pot procedure.[8]
Protocol: Reductive Amination of 2-Chloro-5-formylpyrimidine with Morpholine
-
Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-5-formylpyrimidine (1.0 mmol, 1 eq.) and morpholine (1.2 mmol, 1.2 eq.) in 1,2-dichloroethane (DCE) (15 mL).
-
Imine Formation: Add glacial acetic acid (0.1 mmol, 0.1 eq.) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the target amine.
Trustworthiness: The final product's structure must be verified via NMR and high-resolution mass spectrometry (HRMS) to confirm the correct mass and rule out over-reduction or other side products.
The Influence of Ring Substituents on Aldehyde Reactivity
The electronic nature of other substituents on the pyrimidine ring can further fine-tune the reactivity of the aldehyde group. This principle is a key tool for medicinal chemists in modulating compound properties.
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -CF₃, or -NO₂ enhance the π-deficiency of the pyrimidine ring.[9] This increases the electrophilicity of the formyl carbon, leading to faster reaction rates with nucleophiles. For example, 2,4-dichloro-5-formylpyrimidine will react faster in a reductive amination than 5-formylpyrimidine.[2]
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, or -OCH₃ donate electron density into the ring, which partially counteracts the withdrawing effect of the ring nitrogens.[4][10] This reduces the electrophilicity of the formyl carbon, leading to slower reaction rates.
| Substituent at C2/C4/C6 | Electronic Effect | Aldehyde Carbon Electrophilicity | Predicted Reaction Rate (Nucleophilic Addition) |
| -Cl | Strong EWG (Inductive) | Greatly Increased | Very Fast |
| -CF₃ | Strong EWG (Inductive) | Increased | Fast |
| -H (unsubstituted) | Neutral (Reference) | Baseline | Moderate |
| -CH₃ | Weak EDG (Inductive) | Slightly Decreased | Slower |
| -OCH₃ | Strong EDG (Resonance) | Decreased | Slow |
| -NH₂ | Strong EDG (Resonance) | Greatly Decreased | Very Slow |
Application in Synthesis: Building Kinase Inhibitors
Formylpyrimidines are critical precursors for the synthesis of complex molecules, particularly kinase inhibitors, which often feature a substituted pyrimidine core that mimics the adenine ring of ATP.[1][11]
A common synthetic workflow involves using the aldehyde as a key anchor point to build out a more complex side chain, often through a Wittig or Horner-Wadsworth-Emmons reaction, followed by further functionalization.
Caption: Synthetic workflow for a kinase inhibitor from a formylpyrimidine.
This workflow demonstrates how the aldehyde's reactivity is harnessed first for C-C bond formation (Wittig) and then, after transformation, the inherent reactivity of the chloropyrimidine core is used for subsequent nucleophilic aromatic substitution (SNAr) reactions.[11]
Conclusion
The formyl group on a substituted pyrimidine is not merely a simple aldehyde; it is an electronically activated functional group of immense synthetic utility. Its heightened electrophilicity, a direct consequence of the π-deficient pyrimidine ring, allows for a broad spectrum of reliable and high-yielding transformations. By understanding the core electronic principles and the modulating effects of other ring substituents, researchers can strategically employ formylpyrimidines as powerful building blocks in the rational design and synthesis of novel therapeutics and advanced materials.
References
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MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Available at: [Link]
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National Center for Biotechnology Information (PMC). (2022). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. Available at: [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
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ACS Publications. (n.d.). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Available at: [Link]
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Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Available at: [Link]
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ResearchGate. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
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ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
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ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of.... Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. Available at: [Link]
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Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]
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PubMed. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Available at: [Link]
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YouTube. (2018). Reductive Amination. Available at: [Link]
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Química Organica.org. (n.d.). Nucleophilic addition reactions to pyridines. Available at: [Link]
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YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Available at: [Link]
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Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. Available at: [Link]
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RSC Publishing. (n.d.). Nucleophilic addition reactions of[1][12][13]oxadiazolo[3,4-d] pyrimidine 1-oxides (pyrimidofuroxans). Available at: [Link]
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PubMed. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Available at: [Link]
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A Technical Guide to the Solubility Profile of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Introduction: The Critical Role of Solubility in the Application of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
This compound is a versatile heterocyclic compound, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility in medicinal chemistry and drug development is significant, with the pyrimidine scaffold being a cornerstone in numerous therapeutic agents.[1][2][3] The success of any synthetic route, purification process, or formulation development involving this compound is fundamentally tied to a thorough understanding of its solubility profile. An accurately determined solubility profile enables rational solvent selection, which is paramount for optimizing reaction kinetics, maximizing yield, ensuring purity during crystallization, and achieving desired bioavailability in formulated products.
This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in common laboratory solvents. We will delve into the theoretical underpinnings that govern its solubility, provide a robust, step-by-step protocol for its empirical determination, and offer insights into the interpretation of the resulting data.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is a composite of its constituent functional groups and the aromatic pyrimidine ring.
Structural Analysis of this compound:
-
Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, is a polar heterocyclic system capable of hydrogen bonding.[1]
-
Chloro Group (-Cl): The electronegative chlorine atom induces a dipole moment, contributing to the overall polarity of the molecule.
-
Methyl Group (-CH₃): This is a non-polar, hydrophobic group that can slightly decrease solubility in highly polar solvents.
-
Carbaldehyde Group (-CHO): The aldehyde group is polar due to the electronegativity of the oxygen atom and can act as a hydrogen bond acceptor.[4][5][6]
Based on this structure, this compound is expected to be a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents. The presence of both hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring and the oxygen of the aldehyde) and a polar C-Cl bond suggests that polar aprotic and polar protic solvents will be effective.
Experimental Determination of Equilibrium Solubility
The following protocol details the gravimetric method for determining the equilibrium solubility of this compound. This method is reliable and widely used for generating accurate solubility data.[2][3]
Materials and Equipment:
-
This compound (high purity)
-
A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum oven
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed for 10-15 minutes.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Transfer the supernatant to a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.
-
Evaporate the solvent from the vial in a drying oven or vacuum oven until a constant weight of the dissolved solid is achieved.
-
-
Calculation of Solubility:
-
Weigh the vial containing the dried solid.
-
Calculate the mass of the dissolved solid by subtracting the weight of the empty vial.
-
The solubility can then be expressed in mg/mL or converted to mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Solubility Profile of this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Water | 10.2 | ||
| e.g., Methanol | 5.1 | ||
| e.g., Ethanol | 4.3 | ||
| e.g., Acetone | 5.1 | ||
| e.g., Ethyl Acetate | 4.4 | ||
| e.g., Dichloromethane | 3.1 | ||
| e.g., Toluene | 2.4 | ||
| e.g., Hexane | 0.1 |
Interpretation of Results:
The data in the table should be analyzed in the context of solvent properties. A higher solubility in solvents like methanol, ethanol, and acetone would confirm the polar nature of this compound. Conversely, low solubility in non-polar solvents such as toluene and hexane would be expected. The solubility data is crucial for selecting appropriate solvents for various applications:
-
Reaction Chemistry: A solvent that readily dissolves both reactants at the desired reaction temperature is ideal.
-
Purification by Crystallization: An ideal solvent system would be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.
-
Chromatography: The choice of mobile phase is dictated by the solubility of the compound to ensure proper interaction with the stationary phase.
-
Formulation: For drug development, understanding the solubility in aqueous and organic media is critical for designing effective delivery systems.
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart of the gravimetric method for determining equilibrium solubility.
Diagram 2: Logic for Solvent Selection
Caption: Decision-making process for solvent selection based on solute properties and application.
Conclusion
References
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online.
- Bhesaniya, K., & Baluja, S. (2014).
- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- ResearchGate. (2025).
- University of Toronto. (2023). Solubility of Organic Compounds.
- PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine.
- Britannica. (2025). Aldehyde.
- Unknown. (n.d.).
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Chemguide. (n.d.). an introduction to aldehydes and ketones.
- ChemicalBook. (2025). 2-Methylpyrimidine-4-carboxaldehyde.
- PubMed Central. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists.
- ResearchGate. (2025). Structure, magnetic properties and nuclease activity of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) complexes.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde: Acute Exposure Guideline Levels.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- Chem-Impex. (n.d.). 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Wikipedia. (n.d.). Chloral.
- World Scientific News. (n.d.).
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
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Understanding the electrophilicity of the pyrimidine ring in this compound.
An In-Depth Technical Guide to the Electrophilicity of the Pyrimidine Ring
Abstract
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a wide array of therapeutic agents.[1][2] Its inherent electron-deficient nature makes it a fascinating substrate for chemical modification, particularly in reactions driven by electrophilicity. Understanding and modulating the electrophilic character of the pyrimidine core is paramount for the rational design of targeted covalent inhibitors, optimizing metabolic stability, and enhancing drug-target interactions. This guide provides a comprehensive exploration of the electronic properties of the pyrimidine ring, the influence of substituents on its electrophilicity, and the experimental and computational methodologies used to assess this critical chemical parameter.
Part 1: The Intrinsic Electrophilicity of the Pyrimidine Ring
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3][4] This arrangement distinguishes it significantly from carbocyclic aromatic compounds like benzene and even from its mono-aza counterpart, pyridine.
1.1. Electronic Structure and π-Deficiency
The defining feature of the pyrimidine ring is its π-deficient character.[1] The two nitrogen atoms are more electronegative than carbon and exert a powerful inductive electron-withdrawing effect (-I) on the ring. This effect polarizes the C-N bonds and reduces the electron density at the carbon atoms.[5] Consequently, the π-electron cloud is less available for electrophilic attack compared to benzene.[5]
Compared to pyridine, the addition of a second nitrogen atom further decreases the π-electron density, making pyrimidine even less basic and more resistant to electrophilic aromatic substitution.[1][6] The pKa for protonated pyrimidine is approximately 1.23, significantly lower than pyridine's 5.30, highlighting the reduced availability of the nitrogen lone pairs.[1][6]
This intrinsic electron deficiency dictates the ring's reactivity:
-
Electrophilic Substitution: Occurs with difficulty and typically requires harsh conditions or the presence of strong electron-donating "activating" groups on the ring.[5][6] When it does occur, substitution is directed to the C-5 position, which is the least electron-deficient carbon.[1][5]
-
Nucleophilic Substitution: Is greatly facilitated, especially at the C-2, C-4, and C-6 positions.[1][3][7] These positions are ortho or para to the ring nitrogens and can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNA r).[7][8]
1.2. Resonance and Electron Distribution
Resonance structures illustrate the polarization of the pyrimidine ring. The nitrogen atoms draw electron density, creating partial positive charges (δ+) on the carbon atoms, particularly at the C-2, C-4, and C-6 positions.
Caption: Intrinsic electronic properties of the pyrimidine ring. (Note: Actual images would be generated and linked)
Part 2: Modulating Electrophilicity with Substituents
The true power of pyrimidine chemistry in drug development lies in the ability to fine-tune the ring's electrophilicity through substitution. The strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can dramatically alter the reactivity and properties of the molecule.[9][10]
2.1. The Role of Electron-Withdrawing Groups (EWGs)
EWGs enhance the inherent π-deficiency of the pyrimidine ring, increasing its electrophilicity. This is crucial for designing molecules that can react with biological nucleophiles, such as the cysteine residues in enzyme active sites.[11][12]
-
Mechanism: EWGs operate through negative inductive (-I) and/or negative mesomeric (-M) effects. They further withdraw electron density from the ring, making the carbon atoms more susceptible to nucleophilic attack.
-
Common EWGs: Halogens (F, Cl), nitro (-NO₂), cyano (-CN), and sulfonyl groups.
-
Application Example: A 2-chloro-5-nitropyrimidine scaffold serves as an effective "warhead" in covalent inhibitors. The potent withdrawing effects of both the chloro and nitro groups make the C-2 position highly electrophilic and ready to react with a target cysteine.[11]
2.2. The Role of Electron-Donating Groups (EDGs)
EDGs counteract the electron-withdrawing nature of the ring nitrogens, thereby decreasing the ring's overall electrophilicity.
-
Mechanism: EDGs operate through positive inductive (+I) and/or positive mesomeric (+M) effects. They push electron density into the ring, making it less reactive towards nucleophiles.
-
Common EDGs: Amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups.
-
Causality: By donating electron density, EDGs can increase the activation barrier for nucleophilic attack. However, this same effect makes the ring more susceptible to electrophilic substitution, typically at the C-5 position.[5]
2.3. Data Presentation: Substituent Effects on Calculated Electron Density
The impact of substituents can be quantified using computational methods. The following table summarizes the calculated electron density (represented by partial atomic charges) on the pyrimidine ring carbons, illustrating the push-pull effects.
| Substituent at C-4 | Partial Charge at C-2 | Partial Charge at C-4 | Partial Charge at C-5 | Partial Charge at C-6 |
| -H (Unsubstituted) | +0.25 | +0.21 | -0.10 | +0.21 |
| -NH₂ (EDG) | +0.22 | +0.15 | -0.15 | +0.18 |
| -Cl (EWG) | +0.27 | +0.28 | -0.08 | +0.23 |
| -NO₂ (Strong EWG) | +0.30 | +0.35 | -0.05 | +0.26 |
Note: These are illustrative values from hypothetical DFT calculations. Lower (more negative) values indicate higher electron density.
Part 3: Experimental and Computational Assessment of Electrophilicity
Quantifying the electrophilicity of a novel pyrimidine derivative is a critical step in drug development. A combination of experimental and computational techniques provides a comprehensive understanding.
3.1. Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: The chemical shift (δ) of ¹H and ¹³C nuclei is highly sensitive to the local electronic environment. Deshielding (a downfield shift to higher ppm) of a carbon or proton signal correlates with lower electron density and thus higher electrophilicity at that position.
-
Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Assign the chemical shifts for C-2, C-4, C-5, and C-6. Compare these shifts to an unsubstituted pyrimidine standard. A significant downfield shift (Δδ > 5 ppm) at a particular carbon indicates a substantial increase in its electrophilic character.
-
B. Cyclic Voltammetry (CV)
-
Principle: CV measures the reduction potential of a compound. A less negative (or more positive) reduction potential indicates that the molecule is more easily reduced, which corresponds to higher electrophilicity.
-
Protocol: Measuring Reduction Potential
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a dry, aprotic solvent (e.g., acetonitrile).
-
Analyte Solution: Prepare a 1 mM solution of the pyrimidine compound in the electrolyte solution.
-
Cell Setup: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Measurement: Scan the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.5 V) and back.
-
Analysis: Identify the potential of the first reduction peak (Ep,c). This value serves as a direct, quantitative measure of the compound's electrophilicity.
-
3.2. Computational Workflow
Computational chemistry offers powerful predictive tools for assessing electrophilicity before a compound is synthesized.[13][14][15]
-
Principle: Density Functional Theory (DFT) is used to calculate the electronic structure of a molecule.[16][17] From this, properties like the molecular electrostatic potential (MEP) and the global electrophilicity index (ω) can be derived.[14] The MEP map visually shows electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
Caption: Logical pathway of targeted covalent inhibition.
4.2. Metabolic Stability
The metabolic fate of a drug is a key determinant of its pharmacokinetic profile. [18]Highly electrophilic compounds can be susceptible to metabolic modification, for example, by conjugation with endogenous nucleophiles like glutathione (GSH). [12]This can lead to rapid clearance or the formation of reactive metabolites. By carefully modulating the electrophilicity of a pyrimidine core—for instance, by replacing a highly activating group with a less activating one—metabolic liabilities can be mitigated without sacrificing potency. The catabolism of pyrimidines to CO₂, H₂O, and urea is a natural process that can be influenced by the stability of the ring. [19] 4.3. Drug-Target Interactions
Beyond covalent interactions, the electronic properties of the pyrimidine ring influence non-covalent binding. The polarized C-H bonds on the electron-deficient ring can act as hydrogen bond donors, interacting with backbone carbonyls or other H-bond acceptors in a protein's active site. Understanding the MEP map can guide the design of substituents that optimize these and other electrostatic interactions, ultimately leading to higher binding affinity and selectivity.
Conclusion
The electrophilicity of the pyrimidine ring is a central, tunable parameter that profoundly influences its chemical reactivity and biological activity. Its inherent π-deficient nature, amplified by electron-withdrawing substituents, makes it an ideal scaffold for engaging nucleophilic targets in drug design. Conversely, this reactivity can be tempered with electron-donating groups to enhance metabolic stability. A synergistic approach, combining rigorous experimental validation with predictive computational modeling, empowers researchers to rationally design next-generation pyrimidine-based therapeutics with superior potency, selectivity, and safety profiles. [2][20]
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Tian, M., Wang, X., Tang, G., Cui, G., Zhou, J., Jin, J., & Xu, B. (2024). Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors. ACS Medicinal Chemistry Letters, 16(1), 101-108. [Link]
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Sharma, R., Strelevitz, T. J., Gao, H., Huang, L., Chen, S., Tacer, R., ... & Johnson, B. M. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical Research in Toxicology, 27(12), 2191-2203. [Link]
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Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2014). IISTE.org. [Link]
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Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019, February 13). ResearchGate. [Link]
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Compare the activity of pyridine, pyrimidine, pyrrole, and benzene in electrophilic substitution reactions. (2023, September 19). brainly.com. [Link]
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Foley, D. W., & Scott, J. S. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
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Nenner, I., & Schulz, G. J. (1975). Temporary negative ions and electron affinities of benzene and N-heterocyclic molecules: pyridine, pyridazine, pyrimidine, pyrazine, and s-triazine. The Journal of Chemical Physics, 62(5), 1747-1758. [Link]
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Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. (2025, August 6). ResearchGate. [Link]
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El-Faham, A., Al-Otaibi, E. A., Al-Zahrani, F. A., Al-Shaalan, N. H., Al-Hamzani, H. A., & Fun, H. K. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(50), 47854-47871. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [Link]
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Cano, C., Barfoot, C., Gangar, A., Guo, F., Harlfinger, S., Hentemann, M., ... & Waring, M. J. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry, 64(15), 11529-11541. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022, January 7). PubMed. [Link]
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An Experimental Radical Electrophilicity Index. (2017, November 3). PubMed. [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). MDPI. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. [Link]
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What role do pyrimidine derivatives play in metabolic pathways within living organisms? (2024, September 25). LinkedIn. [Link]
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Green advancements towards the electrochemical synthesis of heterocycles. (2024, June 7). RSC Publishing. [Link]
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Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. [Link]
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Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. (2017, September 18). Journal of the American Chemical Society. [Link]
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Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. (2023, February 1). ACS Publications. [Link]
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Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. (n.d.). MDPI. [Link]
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Further relationships between theoretical and experimental models of electrophilicity and nucleophilicity. (2025, August 5). ResearchGate. [Link]
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Pyrimidine metabolism - Wikipedia. (n.d.). In Wikipedia. [Link]
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16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]
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Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. (2025, November 1). NIH. [Link]
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Safety, handling, and storage precautions for 6-Chloro-2-methylpyrimidine-4-carbaldehyde.
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its reactive aldehyde and chloro-pyrimidine functionalities make it a versatile building block for the synthesis of a wide range of biologically active molecules. As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides a comprehensive overview of the essential safety, handling, and storage precautions for this compound, based on available data for structurally related compounds. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[1][2][3][4] Some related compounds are classified as causing serious eye irritation.[1][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[2][5]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[2][5]
-
Potential for Severe Damage: Some chlorinated pyrimidines are corrosive and can cause severe skin burns and eye damage.[6]
Precautionary Statements: Based on the hazards of similar compounds, the following precautionary statements are advised:
-
Wash hands and any exposed skin thoroughly after handling.[1][4][5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][4][5][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]
Hazard Summary Table
| Hazard Classification | Potential Effect | Source Analogs |
| Acute Oral Toxicity | Harmful if swallowed | [5][7] |
| Skin Corrosion/Irritation | Causes skin irritation | [1][3][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1][3][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [2][5][7] |
Safe Handling Protocols
Adherence to strict handling protocols is crucial to minimize exposure risk.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to provide comprehensive protection.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8] All eye protection must meet ANSI Z87.1 standards.[8]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. Given the lack of specific permeation data, double gloving is a recommended best practice.[9] Nitrile gloves are a common choice, but for handling larger quantities or for prolonged tasks, heavier-duty gloves should be considered. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[9]
-
Lab Coat: A flame-resistant lab coat is essential to protect against splashes and contamination of personal clothing.[8]
-
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][10]
PPE Donning and Doffing Workflow
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
General Handling Procedures
-
Ventilation: All manipulations of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoiding Dust Formation: As this compound is likely a solid, care should be taken to avoid the generation of dust during weighing and transfer.[5][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][11] Do not eat, drink, or smoke in the laboratory.[5]
Emergency Procedures
Prompt and correct response to an emergency is critical.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[2][5] Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air.[5][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water.[5] Seek immediate medical attention.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[3] Wear appropriate PPE, including respiratory protection.[5] Avoid breathing dust.[7]
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5][7] Do not allow the material to enter drains or waterways.[12]
Emergency Response Decision Tree
Caption: Decision-making workflow for responding to an accidental spill.
Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]
-
Temperature: Store in a cool place.[6] Some related compounds recommend refrigeration.[5][12] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is advisable.[13]
-
Light: Protect from light.[5]
Incompatible Materials
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[5]
-
Acids: Keep away from acids.[5]
Stability Information
-
The compound is expected to be stable under recommended storage conditions.[5]
-
Hazardous decomposition products upon combustion may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[5]
Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[5][7] Do not dispose of it in the sewer system.
References
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Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99% - Cole-Parmer. Available at: [Link]
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104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Available at: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available at: [Link]
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Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available at: [Link]
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6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem. Available at: [Link]
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2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide - PubChem. Available at: [Link]
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- 13. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 6-Chloro-2-methylpyrimidine-4-carbaldehyde in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 6-Chloro-2-methylpyrimidine-4-carbaldehyde is a versatile heterocyclic building block that offers three points of diversification: the chloro substituent at the 6-position, the methyl group at the 2-position, and the reactive aldehyde at the 4-position. The chlorine atom is a key functional group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the aldehyde group serves as a versatile handle for chain extension and the introduction of various pharmacophores.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of medicinally relevant compounds. We will explore its application in key synthetic transformations and provide detailed, field-proven protocols.
Synthetic Utility and Key Reactions
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon and the pyrimidine ring, which is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms and the chlorine substituent. This dual reactivity makes it a valuable precursor for the synthesis of complex, highly substituted pyrimidine derivatives.
Table 1: Key Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type | Medicinal Chemistry Relevance |
| Wittig Reaction | Phosphonium ylide, strong base (e.g., n-BuLi) | Alkenyl-pyrimidines | Introduction of conformationally restricted linkers and pharmacophores. |
| Knoevenagel Condensation | Active methylene compound, weak base (e.g., piperidine) | α,β-Unsaturated pyrimidines | Synthesis of Michael acceptors and precursors for further heterocyclization. |
| Reductive Amination | Primary/secondary amine, reducing agent (e.g., NaBH(OAc)₃) | Aminomethyl-pyrimidines | Installation of basic side chains to improve solubility and target engagement. |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alcohols with a base | 6-substituted-2-methylpyrimidine-4-carbaldehydes | Diversification at the C6 position to modulate activity and ADME properties. |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the causality behind experimental choices.
Protocol 1: Wittig Reaction for the Synthesis of 6-Chloro-2-methyl-4-vinylpyrimidine Derivatives
This protocol describes the synthesis of a vinyl-substituted pyrimidine, a common motif in kinase inhibitors, via a Wittig reaction.[2] The choice of a non-stabilized ylide generally favors the formation of the Z-alkene.
Reaction Scheme:
Caption: General scheme of the Wittig reaction.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Ylide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-chloro-2-methyl-4-vinylpyrimidine derivative.
-
Causality Behind Choices: The use of anhydrous THF and an inert atmosphere is crucial to prevent the quenching of the highly basic n-BuLi and the reactive ylide.[2] The reaction is performed at low temperature to control the exothermicity of the ylide formation and the subsequent addition to the aldehyde.
Protocol 2: Reductive Amination for the Synthesis of (6-Chloro-2-methylpyrimidin-4-yl)methanamine Derivatives
Reductive amination is a robust method for introducing amine functionalities, which are often key for biological activity and improving physicochemical properties such as solubility.[4][5] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[6]
Workflow Diagram:
Caption: Workflow for reductive amination.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolve the starting materials in DCM.
-
-
Reductive Amination:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Expert Insight: The portion-wise addition of the reducing agent helps to control the reaction rate and minimize potential side reactions. The use of a mild base like NaHCO₃ for quenching neutralizes any remaining acidic species.
Application in Kinase Inhibitor Synthesis: A Case Study
The 2,4,6-trisubstituted pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[7] For instance, the core of the dual Src/Abl kinase inhibitor Dasatinib features a related 2-aminopyrimidine moiety.[8] The aldehyde functionality of this compound can be elaborated to introduce functionalities that mimic the binding interactions of known kinase inhibitors.
Hypothetical Signaling Pathway and Drug Target
Let's consider the hypothetical synthesis of an inhibitor targeting a kinase in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
A molecule synthesized from our starting material could be designed to bind to the ATP-binding pocket of a kinase like Akt, thereby inhibiting its activity and downstream signaling, ultimately leading to a reduction in cancer cell proliferation and survival.
Conclusion
This compound is a high-value starting material in medicinal chemistry. Its trifunctional nature allows for a modular and efficient approach to the synthesis of diverse libraries of compounds. The protocols and insights provided in these application notes are intended to empower researchers to leverage the full synthetic potential of this versatile building block in their drug discovery programs.
References
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Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. (2025). ResearchGate. [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. [Link]
-
4-AMINO-6-CHLORO-2-METHYLTHIOPYRIMIDINE. (n.d.). gsrs. [Link]
- Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. (n.d.).
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chem Pharm Bull (Tokyo). [Link]
-
6-Chloro-2-methylpyrimidin-4-amine. (n.d.). PubChem. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
-
The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018). Master Organic Chemistry. [Link]
-
Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. (2021). PubMed. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PMC. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. (n.d.). RSC Publishing. [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. [Link]
-
2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. (n.d.). PubChem. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Delaware Valley University. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. [Link]
-
Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). MDPI. [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). The Royal Society of Chemistry. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. [Link]
-
2-Chloro-4-methylpyrimidine. (n.d.). PubChem. [Link]
-
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. (n.d.). CAS Common Chemistry. [Link]
-
Advances in Cross-Coupling Reactions. (2020). PMC. [Link]
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Application Notes and Protocols for the Reductive Amination of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Introduction: Strategic C-N Bond Formation in Drug Discovery
The synthesis of substituted amines is a cornerstone of modern medicinal chemistry, with the amine functional group being a key pharmacophore in a vast array of therapeutic agents. Reductive amination stands out as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds.[1] This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine, is highly valued for its efficiency, broad substrate scope, and operational simplicity.[2]
This guide provides a detailed exploration of reductive amination procedures specifically tailored for 6-Chloro-2-methylpyrimidine-4-carbaldehyde, a heterocyclic aldehyde of significant interest in the synthesis of novel drug candidates. The electron-deficient nature of the pyrimidine ring system presents unique considerations for this transformation, which will be addressed herein. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.
The Mechanism of Reductive Amination: A Two-Step, One-Pot Process
Reductive amination proceeds through two key sequential steps that occur in a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by a dehydration step to form an imine intermediate. Under the slightly acidic conditions often employed, the imine is protonated to form a more electrophilic iminium ion.[3]
-
In Situ Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the imine or iminium ion to the final amine product.
The success of a one-pot reductive amination is contingent on the choice of a reducing agent that is mild enough not to significantly reduce the starting aldehyde but potent enough to efficiently reduce the in situ-formed imine/iminium ion.[2]
Diagram: The Reductive Amination Pathway
Sources
Application Notes and Protocols for the Olefination of Pyrimidine Aldehydes
Introduction: The Strategic Importance of Vinylpyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of a vinyl group onto this heterocyclic system via olefination of pyrimidine aldehydes unlocks a vast chemical space, providing critical intermediates for the synthesis of complex molecules with diverse biological activities. These vinylpyrimidine moieties serve as versatile handles for further functionalization, enabling the construction of novel drug candidates. The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are the premier methods for achieving this transformation. However, the electron-deficient nature of the pyrimidine ring presents unique challenges that necessitate careful optimization of reaction conditions. This guide provides a comprehensive overview of these challenges and offers detailed protocols and field-proven insights for the successful olefination of pyrimidine aldehydes.
The Challenge of Electron-Deficient Heteroaromatic Aldehydes
The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly influences the reactivity of the aldehyde group. This electronic effect can lead to several challenges in Wittig-type reactions:
-
Reduced Electrophilicity of the Aldehyde: The electron-withdrawing nature of the pyrimidine ring can decrease the electrophilicity of the aldehyde carbonyl carbon, potentially slowing down the initial nucleophilic attack by the ylide or phosphonate carbanion.
-
Stability of Intermediates: The electronic environment can affect the stability and decomposition rates of the betaine and oxaphosphetane intermediates, which in turn influences the stereochemical outcome of the reaction.
-
Potential for Side Reactions: The presence of nitrogen atoms and other substituents on the pyrimidine ring can lead to undesired side reactions, such as nucleophilic aromatic substitution or reactions involving the ring nitrogen atoms, especially under strongly basic conditions.
Due to these factors, the choice of the olefination method and the fine-tuning of reaction parameters are critical for achieving high yields and desired stereoselectivity.
Choosing the Right Tool: Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction
The selection between the classical Wittig reaction and the Horner-Wadsworth-Emmons (HWE) modification is a crucial first step in planning the synthesis of a vinylpyrimidine.[1][2]
The Classical Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[3] The stereochemical outcome is highly dependent on the nature of the ylide:
-
Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic control.[3]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive, and they predominantly form the thermodynamically more stable (E)-alkene.[3][4]
A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove completely from the desired alkene product.
The Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route for (E)-Olefins
The HWE reaction, a modification of the Wittig reaction, employs phosphonate carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts.[1][2] This increased reactivity, coupled with several other advantages, often makes the HWE reaction the method of choice for the olefination of pyrimidine aldehydes, especially when the (E)-isomer is the desired product.
Key Advantages of the HWE Reaction:
-
High (E)-Selectivity: The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene.[1][2]
-
Ease of Purification: The phosphate byproduct is water-soluble, allowing for simple removal by aqueous extraction, which is a significant advantage over the often-difficult separation of triphenylphosphine oxide.[2]
-
Milder Reaction Conditions: The increased nucleophilicity of the phosphonate carbanion can allow for the use of milder bases and lower reaction temperatures.
Visualizing the Mechanisms
To better understand the underlying principles of these reactions, let's visualize their mechanisms.
Caption: Generalized mechanism of the Wittig reaction.
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Key Reaction Parameters and Optimization Strategies
The success of the olefination of pyrimidine aldehydes hinges on the careful selection and optimization of several key parameters.
| Parameter | Considerations for Pyrimidine Aldehydes |
| Base | The choice of base is critical to avoid side reactions with the pyrimidine ring. For stabilized ylides in Wittig reactions, weaker bases like sodium carbonate or even sodium bicarbonate in an aqueous medium can be effective.[5] For HWE reactions, sodium hydride (NaH) is a common choice, but for base-sensitive substrates, milder conditions such as lithium chloride with an amine base (Masamune-Roush conditions) can be employed.[2][6] Strong organolithium bases like n-BuLi should be used with caution due to the potential for nucleophilic attack on the electron-deficient pyrimidine ring. |
| Solvent | Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.[7] The choice of solvent can influence the solubility of the reactants and intermediates, affecting reaction rates and stereoselectivity. For some applications, aqueous conditions have been shown to be surprisingly effective, particularly for stabilized ylides.[5][8] |
| Temperature | Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial addition step and then allowed to warm to room temperature.[6] Temperature can significantly impact stereoselectivity, and for some systems, higher temperatures may be required to drive the reaction to completion, although this also increases the risk of side reactions. |
| Ylide/Phosphonate Structure | For the synthesis of (E)-alkenes, stabilized Wittig reagents or phosphonate esters (for HWE) are the reagents of choice. To obtain (Z)-alkenes, non-stabilized Wittig reagents are typically used. The Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups, can also provide (Z)-olefins with high selectivity.[6] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the olefination of pyrimidine aldehydes.
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of (E)-Vinylpyrimidines
This protocol is adapted from standard HWE procedures and is suitable for the reaction of a pyrimidine aldehyde with a stabilized phosphonate, such as triethyl phosphonoacetate, to yield an (E)-α,β-unsaturated ester.
Materials:
-
Pyrimidine aldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equiv).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
To this suspension, add a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF dropwise via a syringe.
-
Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and the solution should become clear.
-
Add a solution of the pyrimidine aldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-vinylpyrimidine.
Protocol 2: General Procedure for the Wittig Reaction with a Stabilized Ylide
This protocol is suitable for the reaction of a pyrimidine aldehyde with a commercially available stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane.
Materials:
-
Pyrimidine aldehyde (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 equiv)
-
Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
Procedure:
-
Dissolve the pyrimidine aldehyde (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 equiv) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add a mixture of diethyl ether and hexanes (e.g., 1:4 v/v) to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a short plug of silica gel, washing with the same solvent mixture.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, further purify the product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature or using a stronger, non-nucleophilic base for the HWE reaction (e.g., potassium tert-butoxide). Ensure all reagents and solvents are anhydrous, as water can quench the ylide/carbanion.
-
Poor Stereoselectivity: For the Wittig reaction, the choice of a stabilized ylide is crucial for (E)-selectivity. For the HWE reaction, if (Z)-selectivity is desired, consider the Still-Gennari modification.[6] The presence of lithium salts can sometimes affect the stereochemical outcome of Wittig reactions.[3]
-
Difficult Purification: If the removal of triphenylphosphine oxide is problematic, switching to the HWE reaction is highly recommended.
-
Substrate-Specific Optimization: The electronic nature of the substituents on the pyrimidine ring can significantly impact reactivity. Electron-withdrawing groups may require more forcing conditions, while electron-donating groups might lead to faster reactions. It is always advisable to perform small-scale test reactions to optimize conditions for a new substrate.
Conclusion
The olefination of pyrimidine aldehydes is a powerful strategy for the synthesis of valuable vinylpyrimidine building blocks in drug discovery and development. While the electron-deficient nature of the pyrimidine ring presents certain challenges, a thorough understanding of the Wittig and Horner-Wadsworth-Emmons reactions, coupled with careful optimization of reaction conditions, can lead to successful and efficient transformations. The HWE reaction, in particular, offers a reliable and often superior method for the synthesis of (E)-vinylpyrimidines, owing to its high stereoselectivity and the ease of byproduct removal. By leveraging the protocols and insights provided in this guide, researchers can confidently navigate the nuances of these reactions and accelerate their synthetic endeavors.
References
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- International Journal of Pharmaceutical Sciences. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences. Accessed January 19, 2026.
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- The Royal Society of Chemistry. An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. The Royal Society of Chemistry. Accessed January 19, 2026.
- PMC. Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles. PMC. Accessed January 19, 2026.
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- MDPI. Wittig and Wittig–Horner Reactions under Sonication Conditions. MDPI. Accessed January 19, 2026.
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- PMC. Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. PMC. Accessed January 19, 2026.
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- Reddit. Problems with wittig reaction : r/Chempros. Reddit. Accessed January 19, 2026.
- ResearchGate. (PDF) Greening the Wittig and other reactions for the undergraduate organic teaching laboratory.
- PubMed. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. PubMed. Accessed January 19, 2026.
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
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- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki Cross-Coupling Reactions with Derivatives of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, the development of robust and versatile synthetic methodologies to create structurally diverse pyrimidine derivatives is a critical endeavor in drug discovery and development.[3][4]
6-Chloro-2-methylpyrimidine-4-carbaldehyde is an exceptionally useful heterocyclic building block. The electron-deficient nature of the pyrimidine ring, combined with the presence of a reactive chlorine atom, makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.[5][6] Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging new carbon-carbon bonds.[7][8] This reaction is celebrated for its mild reaction conditions, remarkable tolerance of various functional groups, and the use of stable, commercially available, and less toxic organoboron reagents.[9][10]
This guide provides a detailed exploration of the Suzuki-Miyaura reaction as applied to this compound and its derivatives. We will delve into the reaction mechanism, critical parameters for optimization, a detailed experimental protocol, and troubleshooting strategies to empower researchers in their synthetic campaigns.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle driven by a palladium complex.[9][11] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][12] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to orchestrate the bond formation.
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-chlorine bond of the 6-chloro-2-methylpyrimidine. This step forms a square-planar Pd(II) intermediate. The electron-deficient character of the chloropyrimidine substrate facilitates this crucial first step.[6]
-
Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the organoboron reagent (e.g., an arylboronic acid) must first be activated by a base.[13] The base converts the boronic acid into a more nucleophilic boronate species, which then readily exchanges its organic moiety with the halide on the Pd(II) complex.
-
Reductive Elimination : In the final step, the newly formed diorganopalladium(II) complex eliminates the final coupled product, collapsing back to the catalytically active Pd(0) species, which can then re-enter the cycle.
Below is a diagram illustrating the catalytic cycle for this specific transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing for Success: A Guide to Key Reaction Parameters
The success of coupling an electron-deficient chloro-heteroarene like this compound is highly dependent on the careful selection of several key parameters.
-
Palladium Catalyst System (Precatalyst & Ligand) : While aryl bromides and iodides are highly reactive, aryl chlorides are notoriously less reactive, requiring a more potent catalyst system. The choice of ligand is paramount.[7] Bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), are highly effective as they promote both the oxidative addition and reductive elimination steps.[7][14] N-Heterocyclic Carbenes (NHCs) also serve as excellent ligands for activating aryl chlorides.[13] Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][15] For challenging substrates, using pre-formed catalyst complexes can offer improved reactivity and reproducibility.
-
Choice of Base : The base plays a non-negotiable role in the catalytic cycle by activating the boronic acid.[13] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength of the base can influence the reaction rate and the prevalence of side reactions like protodeboronation (the undesired cleavage of the C-B bond). K₃PO₄ is often a good choice for couplings involving sensitive functional groups.[2]
-
Solvent System : A suitable solvent must dissolve, at least partially, both the organic substrates and the inorganic base. Biphasic solvent systems are common.[16] A mixture of an organic solvent such as 1,4-dioxane, toluene, or dimethoxyethane (DME) with water is frequently employed.[2][5] The water is essential for dissolving the base and facilitating the formation of the active boronate species.
-
Reaction Temperature : While many Suzuki couplings can proceed at room temperature with highly active catalysts, reactions involving less reactive aryl chlorides often require heating to achieve a reasonable reaction rate.[14] Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields.[5][17]
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Title: Synthesis of 6-(Aryl)-2-methylpyrimidine-4-carbaldehyde via Palladium-Catalyzed Suzuki-Miyaura Coupling.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition : In a separate vial, quickly weigh and add the Pd(OAc)₂ (0.02 equiv) and SPhos ligand (0.04 equiv). Add these solids to the main reaction flask.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water per mmol of the pyrimidine substrate).
-
Reaction : Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, if using a microwave reactor, heat the mixture to the target temperature (e.g., 120 °C) for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data & Troubleshooting
Successful optimization often involves screening several parameters. The table below provides a representative summary of how different conditions can impact reaction yield, based on typical outcomes found in the literature for similar substrates.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Approx. Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 h | 40-60 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 h | 55-75 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 4 h | 80-95 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 4 h | 85-98 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 120 (µW) | 20 min | >90 |
Troubleshooting Guide:
-
Low or No Conversion :
-
Cause : Inactive catalyst. The Pd(0) species can be sensitive to oxygen.
-
Solution : Ensure the reaction is set up under a strictly inert atmosphere and that degassed solvents are used.
-
Cause : Insufficiently active catalyst system for a chloropyrimidine.
-
Solution : Switch to a more robust ligand system, such as a Buchwald dialkylbiaryl phosphine (SPhos, XPhos) or an NHC-based catalyst. Increase the reaction temperature.[7][14]
-
-
Protodeboronation Side Product (Ar-H instead of Ar-Ar') :
-
Cause : The boronic acid is unstable under the reaction conditions, often exacerbated by excessive heat or a strong base in the presence of water.
-
Solution : Use a milder base like K₃PO₄. Use the minimum necessary amount of water. Ensure a slight excess (1.2-1.5 equiv) of the boronic acid is used to compensate for any degradation.
-
-
Homocoupling of Boronic Acid (Ar'-Ar') :
-
Cause : This can be promoted by the presence of oxygen or certain palladium species.
-
Solution : Rigorous exclusion of air from the reaction is critical. Using a well-defined Pd(II) precatalyst with a ligand can sometimes suppress this pathway compared to using Pd(0) sources directly.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable tool for the derivatization of this compound. By carefully selecting a modern, highly active palladium catalyst system, an appropriate base, and a suitable solvent, researchers can efficiently synthesize a diverse library of 6-aryl-2-methylpyrimidine-4-carbaldehydes. These products serve as valuable intermediates for the synthesis of complex molecules targeted for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided herein offer a solid foundation for achieving high-yielding, reliable, and scalable syntheses.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Synthesis of novel heteroaryl pyrimidine derivatives by Suzuki‐Miyaura cross‐coupling reactions.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Semantic Scholar.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- The Suzuki Reaction. Chem 115 Myers.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. ajabs.org [ajabs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Synthesis of Kinase Inhibitors from 6-Chloro-2-methylpyrimidine-4-carbaldehyde: A Detailed Guide for Researchers
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Discovery
The pyrimidine nucleus is a cornerstone in the architecture of modern kinase inhibitors. Its structural resemblance to the purine core of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention. The strategic functionalization of the pyrimidine ring enables the development of potent and selective inhibitors for various kinase families, including but not limited to, Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Aurora kinases.
6-Chloro-2-methylpyrimidine-4-carbaldehyde is a versatile and commercially available starting material that offers multiple avenues for the synthesis of diverse kinase inhibitor libraries. The presence of a reactive chlorine atom at the 6-position allows for the introduction of various substituents via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Concurrently, the aldehyde functionality at the 4-position serves as a synthetic handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and Knoevenagel condensations. This dual reactivity makes it an ideal precursor for generating a wide array of structurally diverse molecules with the potential for potent kinase inhibition.
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors starting from this compound, aimed at researchers, scientists, and drug development professionals.
Core Synthetic Strategies and Key Transformations
The synthesis of kinase inhibitors from this compound typically involves a multi-step approach. The two primary sites for modification are the C6-chloro and the C4-aldehyde groups. The order of these modifications can be strategically chosen to access different chemical spaces.
A general workflow for the synthesis of kinase inhibitors from this starting material is depicted below:
Application Note: Chromatographic Purification of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Abstract
This guide provides a detailed framework for the chromatographic purification of 6-Chloro-2-methylpyrimidine-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for ensuring the efficacy and safety of subsequent active pharmaceutical ingredients (APIs). This document moves beyond a simple protocol, offering an in-depth analysis of method selection based on the compound's physicochemical properties and providing a robust, field-proven flash chromatography protocol. We will explore the causality behind experimental choices, troubleshooting strategies, and best practices to empower researchers in drug development to achieve optimal purification outcomes.
Introduction: The Imperative for Purity
This compound is a substituted pyrimidine derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry. The aldehyde and chloro functional groups make it a versatile synthon for creating more complex molecules, including kinase inhibitors used in oncology. As with any pharmaceutical intermediate, its purity directly impacts the impurity profile of the final drug substance. Therefore, a reliable and scalable purification method is not merely a procedural step but a cornerstone of quality control in the drug development pipeline.[1][2][3] This application note details a systematic approach to its purification using normal-phase flash chromatography.
Foundational Principles: Selecting the Right Chromatographic Strategy
The molecular structure of this compound—featuring a polar pyrimidine ring, a halogen, and an aldehyde group—classifies it as a polar aromatic compound. This inherent polarity is the primary determinant for selecting an appropriate chromatographic technique.
-
Normal-Phase Chromatography (NPC): This classical technique utilizes a polar stationary phase (most commonly, silica gel) and a non-polar mobile phase.[4] Separation is governed by an adsorption-desorption mechanism, where more polar compounds interact strongly with the stationary phase and elute later.[5] For pyrimidine derivatives, silica gel is the most frequently employed stationary phase, often using mobile phase systems like hexane/ethyl acetate or dichloromethane/methanol.[6] This makes NPC a primary candidate for this application.
-
Reversed-Phase Chromatography (RPC): RPC employs a non-polar (hydrophobic) stationary phase, such as C18-bonded silica, with a polar mobile phase (e.g., water/acetonitrile mixtures).[7] While widely used for analyzing pyrimidine derivatives, highly polar compounds like our target can exhibit poor retention, eluting too quickly to achieve effective separation from other polar impurities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variant of normal-phase, HILIC is specifically designed for highly polar compounds that are poorly retained in RPC.[8][9] It uses a polar stationary phase and a water-acetonitrile mobile phase.[9][10] While effective, it is often considered a secondary option if standard normal-phase or reversed-phase techniques prove inadequate.
Rationale for Selection: For this compound, Normal-Phase Flash Chromatography is the recommended method. Flash chromatography, a form of medium-pressure liquid chromatography, offers a significant speed advantage over traditional gravity-fed columns, making it highly efficient for purifying the gram-scale quantities often required for intermediates in drug discovery.[1][11] The normal-phase mode is ideally suited to the compound's polarity, providing excellent retention and selectivity with common, cost-effective solvents.
Experimental Protocol: Normal-Phase Flash Chromatography
This protocol provides a self-validating system, beginning with analytical-scale optimization and progressing to preparative-scale purification.
Workflow Overview
Caption: Purification workflow from crude material to pure compound.
Step 1: Method Development with Thin-Layer Chromatography (TLC)
Causality: TLC is a rapid, low-cost analytical technique that mimics the separation on a flash column. Optimizing the mobile phase on TLC is critical for predicting the behavior on the larger column, saving time and solvent. For effective separation in flash chromatography, the target compound should have a Retention Factor (Rf) of approximately 0.2-0.4.[6]
Procedure:
-
Spot a dilute solution of the crude this compound onto a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Develop the plate in a TLC chamber containing a test solvent system. Start with a non-polar mixture and gradually increase polarity.
-
System A (Initial): 80:20 Hexane/Ethyl Acetate
-
System B (More Polar): 50:50 Hexane/Ethyl Acetate
-
System C (Alternative): 98:2 Dichloromethane/Methanol
-
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the solvent ratio until the target compound's Rf is ~0.3 and it is well-separated from major impurities.
Step 2: Sample Preparation
Causality: Proper sample loading is crucial for achieving sharp peaks and good resolution. Overloading or using a strong solvent for dissolution can cause band broadening.
-
Direct Loading: Dissolve the crude material (e.g., 1 gram) in a minimal amount of a solvent in which it is readily soluble but is a weak eluent in the chosen system (e.g., dichloromethane).
-
Dry Loading (Recommended):
-
Dissolve the crude material in a suitable solvent (e.g., dichloromethane or acetone).
-
Add 2-3 times the mass of silica gel to the solution.
-
Remove the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This powder will be loaded onto the column.
-
Step 3: Flash Column Purification
Causality: A well-packed and equilibrated column ensures a uniform flow path for the mobile phase, preventing channeling and leading to optimal separation. The gradient elution, moving from a weak to a stronger solvent, allows for the elution of non-polar impurities first, followed by the target compound, and finally the highly polar impurities.
Parameters:
| Parameter | Specification | Rationale |
| Instrument | Automated Flash Chromatography System | Provides precise gradient control and UV detection. |
| Stationary Phase | Pre-packed Silica Gel Cartridge (e.g., 40 g) | Ensures high-quality packing and reproducibility. The mass ratio of silica to crude sample should be 20:1 to 100:1.[6] |
| Mobile Phase A | Hexane | Non-polar component. |
| Mobile Phase B | Ethyl Acetate | Polar component. |
| Equilibration | 2-3 column volumes of initial mobile phase | Wets the stationary phase and establishes a stable baseline. |
| Sample Loading | Dry loading (preferred) or direct liquid injection | Dry loading prevents band broadening from the injection solvent. |
| Flow Rate | 30-40 mL/min (for a 40 g column) | Balances separation efficiency with purification time. |
| Detection | UV Diode Array Detector (DAD) at 254 nm & 280 nm | Pyrimidine ring systems are UV active. Monitoring multiple wavelengths can help distinguish between compounds. |
| Gradient Profile | 0-2 min: 10% B | Isocratic Hold: Allows for proper sample settling on the column head. |
| 2-15 min: 10% to 50% B | Linear Gradient: Elutes compounds based on increasing polarity. Adjust the steepness based on TLC separation. | |
| 15-18 min: 50% B | Isocratic Hold: Ensures complete elution of the target compound. | |
| 18-20 min: 100% B | Column Wash: Elutes highly polar impurities from the column. | |
| Fraction Collection | Triggered by UV absorbance | Automated collection ensures no part of the peak is missed. |
Step 4 & 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions using TLC (with the optimized solvent system) to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvent.
-
Determine the final mass, calculate the yield, and confirm purity via HPLC and ¹H NMR.
Expertise & Troubleshooting
| Issue | Probable Cause | Recommended Solution & Explanation |
| Peak Tailing | The aldehyde or pyrimidine nitrogens are interacting with acidic silanol groups on the silica surface. | Add 0.1-1% triethylamine (TEA) to the mobile phase.[12] The basic TEA will competitively bind to the acidic sites, preventing the analyte from having secondary interactions that cause tailing. |
| Compound Degradation | The aldehyde is sensitive to the acidic nature of the silica gel, potentially forming acetals with alcoholic solvents or undergoing other acid-catalyzed reactions.[12][13] | Switch the stationary phase to neutral alumina or use silica gel that has been pre-treated (deactivated) with a base.[12] This provides a less acidic environment for the sensitive compound. |
| Poor Separation | The gradient is too steep, or the chosen solvent system lacks sufficient selectivity. | 1. Shallow the Gradient: Extend the gradient time (e.g., from 10-50% B over 20 minutes instead of 13). This gives more time for compounds with similar polarities to separate. 2. Change Solvents: Replace ethyl acetate with a different solvent of similar polarity but different selectivity, such as a dichloromethane/acetone mixture. |
| Low Recovery | The compound is irreversibly adsorbed onto the column, or it is co-eluting with an impurity. | 1. Increase Eluent Strength: Ensure the final column wash is with a very strong solvent (e.g., 10% methanol in dichloromethane) to strip all compounds off the column. 2. Re-optimize TLC: If co-elution is suspected, revisit TLC to find a solvent system that provides baseline separation. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound. By integrating analytical TLC for method development with the efficiency of automated normal-phase flash chromatography, researchers can consistently achieve high purity of this critical pharmaceutical intermediate. The principles and troubleshooting strategies discussed herein are designed to be broadly applicable, empowering scientists to overcome common purification challenges in drug development.
References
- PubMed. (n.d.). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory.
- Phenomenex. (2025). Flash Chromatography: Principles & Applications.
- ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Chromatography Direct. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification.
- LinkedIn. (2023). Exploring the Applications of Flash Chromatography in Pharmaceutical Industry.
- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Biotage. (n.d.). Successful flash chromatography.
- MilliporeSigma. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- BUCHI. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Creative Biogene. (n.d.). Normal Phase Chromatography.
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Wikipedia. (n.d.). Reversed-phase chromatography.
Sources
- 1. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Normal Phase Chromatography - Creative Biogene [microbiosci.creative-biogene.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Welcome to our dedicated technical support center for the synthesis of 6-Chloro-2-methylpyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing in-depth explanations, actionable troubleshooting steps, and validated protocols.
Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The most common and logical synthetic pathway involves three main stages, each with its own set of potential difficulties. This guide is structured to walk you through each stage, offering solutions to common problems you may encounter.
Overall Synthetic Pathway
The synthesis commences with the construction of the pyrimidine core, followed by chlorination and, finally, the crucial formylation step.
Caption: A three-stage synthetic approach to this compound.
Stage 1: Synthesis of 2-Methylpyrimidine-4,6-diol
The foundation of this synthesis is the creation of the 2-methylpyrimidine-4,6-diol ring. This is typically achieved through a condensation reaction between a malonic ester and acetamidine.
Frequently Asked Questions & Troubleshooting
Q1: My yield of 2-methylpyrimidine-4,6-diol is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this condensation reaction are a common issue and can often be attributed to several factors. Let's break them down:
-
Suboptimal Base and Solvent System: The choice of base and solvent is critical for driving the reaction to completion. Sodium methoxide in methanol is a common choice, but the stoichiometry is key. Using a sufficient excess of the base ensures complete deprotonation of the malonic ester and facilitates the cyclization. Some protocols suggest that using sodium ethoxide in ethanol can also be effective.
-
Reaction Temperature and Time: These parameters are crucial. The reaction is often started at a low temperature (e.g., in an ice bath) during the addition of reagents to control the initial exotherm, and then warmed to room temperature or gently heated to ensure the reaction goes to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Purity of Starting Materials: The purity of your dimethyl malonate and acetamidine hydrochloride is paramount. Impurities can interfere with the reaction and lead to the formation of side products. Ensure your reagents are of high purity and are handled under anhydrous conditions to prevent hydrolysis.
-
Inefficient Product Isolation: The workup and isolation procedure can significantly impact your final yield. After the reaction, the solvent is typically removed, and the residue is dissolved in water. Acidification to a specific pH range (typically pH 1-2) is necessary to precipitate the product.[1] Inadequate cooling during crystallization or insufficient time for complete precipitation can lead to loss of product.
Optimized Protocol for 2-Methylpyrimidine-4,6-diol Synthesis
| Parameter | Recommended Condition | Rationale |
| Reagents | Dimethyl malonate, Acetamidine hydrochloride, Sodium methoxide | A well-established and cost-effective set of reagents. |
| Solvent | Anhydrous Methanol | Provides good solubility for the reactants and the base. |
| Stoichiometry | Malonate : Acetamidine : NaOMe (1 : 2 : 4.5) | An excess of acetamidine and base drives the reaction towards the product. |
| Temperature | Initial addition at 0°C, then 18-25°C | Controls the initial exotherm and then allows the reaction to proceed to completion.[1] |
| Reaction Time | 3-5 hours (Monitor by TLC) | Ensures complete consumption of the starting materials. |
| Work-up | 1. Remove MeOH under reduced pressure. 2. Dissolve in water. 3. Acidify with HCl to pH 1-2 at 0°C. 4. Crystallize for 3-5 hours at 0°C. | Precise pH control and sufficient crystallization time are crucial for maximum product recovery.[1] |
Stage 2: Chlorination of 2-Methylpyrimidine-4,6-diol
The next critical step is the conversion of the diol to 4,6-dichloro-2-methylpyrimidine. This is a crucial transformation as the subsequent formylation step's regioselectivity depends on it.
Frequently Asked Questions & Troubleshooting
Q2: I am having trouble with the chlorination step. What are the best practices to ensure a high yield of 4,6-dichloro-2-methylpyrimidine?
A2: The chlorination of pyrimidine diols can be challenging, but with careful control of the reagents and conditions, high yields are achievable.
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation.[2] However, it is highly reactive and corrosive, so it must be handled with care in a well-ventilated fume hood. An alternative, less hazardous reagent is triphosgene, which can be used in the presence of a base like N,N-diethylaniline.[3]
-
Reaction Temperature and Time: The reaction with POCl₃ typically requires heating to reflux for several hours. The progress of the reaction should be monitored by TLC to ensure complete conversion of the starting material. Incomplete reaction will result in a mixture of mono- and di-chlorinated products, which can be difficult to separate.
-
Work-up Procedure: The work-up of a POCl₃ reaction must be performed with extreme caution. The reaction mixture is typically cooled and then slowly and carefully poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and should be done in a controlled manner to avoid splashing. The product can then be extracted with an organic solvent.
-
Purification: The crude product may contain impurities that can interfere with the subsequent form-ylation step. Purification by column chromatography or recrystallization is often necessary to obtain a high-purity product.
Optimized Protocol for Chlorination
| Parameter | Recommended Condition (POCl₃ method) | Rationale |
| Reagents | 2-Methylpyrimidine-4,6-diol, Phosphorus oxychloride (POCl₃) | POCl₃ is a powerful and effective chlorinating agent for this substrate. |
| Solvent | Neat POCl₃ or a high-boiling inert solvent (e.g., toluene) | Using excess POCl₃ as the solvent can drive the reaction to completion. |
| Temperature | Reflux (around 110°C) | Sufficient thermal energy is required to drive the chlorination. |
| Reaction Time | 6-8 hours (Monitor by TLC) | Ensures complete conversion to the dichloro product. |
| Work-up | 1. Cool the reaction mixture. 2. Slowly pour onto crushed ice with vigorous stirring. 3. Neutralize with a base (e.g., NaHCO₃ solution). 4. Extract with an organic solvent (e.g., dichloromethane or ethyl acetate). 5. Dry the organic layer and concentrate. | Careful quenching and extraction are essential for safety and good recovery. |
| Purification | Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or Recrystallization | Removes polar impurities and unreacted starting material. |
Stage 3: Formylation of 4,6-dichloro-2-methylpyrimidine
This is the final and most challenging step in the synthesis. The introduction of a carbaldehyde group onto the dichloropyrimidine ring requires careful control of regioselectivity. The Vilsmeier-Haack reaction is the most common method for this transformation.
Frequently Asked Questions & Troubleshooting
Q3: I am attempting the Vilsmeier-Haack formylation of 4,6-dichloro-2-methylpyrimidine, but I am getting a mixture of products or a low yield of the desired this compound. How can I improve this?
A3: This is a complex reaction, and achieving high regioselectivity and yield can be difficult. Here are the key factors to consider:
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Understanding Regioselectivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the case of 4,6-dichloropyrimidine, the 5-position is the most electron-rich and, therefore, the most likely site of formylation.[4] This would lead to the formation of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, which is not the target molecule. To obtain the 4-carbaldehyde, a different strategy is likely needed. One plausible approach is a nucleophilic substitution of one of the chloro groups with a formyl equivalent, or a more complex route involving protection/deprotection steps. However, if direct formylation is attempted, careful optimization is needed to favor the less common substitution pattern.
-
Alternative Strategy - Nucleophilic Substitution: A more reliable route to the 4-carbaldehyde would involve a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic attack. One could envision a reaction with a protected aldehyde equivalent or a cyanide ion followed by reduction.
-
Optimizing the Vilsmeier-Haack Reaction (for 5-formylation): If the goal is the 5-formyl derivative, the following should be considered:
-
Vilsmeier Reagent Stoichiometry: The ratio of POCl₃ to DMF is crucial for the formation of the Vilsmeier reagent. A slight excess of POCl₃ is often used. The amount of the Vilsmeier reagent relative to the pyrimidine substrate should also be optimized.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures. The optimal temperature will depend on the reactivity of the substrate and should be determined experimentally.
-
Hydrolysis of Chloro Groups: Dichloropyrimidines can be susceptible to hydrolysis, especially during the aqueous work-up. This can lead to the formation of hydroxy-pyrimidine byproducts. Performing the work-up at low temperatures and minimizing the time the product is in contact with water can help to reduce this side reaction.
-
Proposed Troubleshooting Workflow for Formylation
Caption: A decision-making workflow for troubleshooting the formylation step.
Q4: What are the best methods for purifying the final product, this compound?
A4: The purification of the final product is crucial for its use in subsequent synthetic steps.
-
Column Chromatography: This is the most common and effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a high-purity crystalline product. This method is particularly useful for removing small amounts of impurities.
-
Preparative TLC or HPLC: For small-scale purifications or when high purity is required, preparative TLC or HPLC can be employed.
References
-
Asian Journal of Chemistry. (2018). An Improved and Scalable Process for the Synthesis of Dasatinib. [Link]
- Google Patents. (2011). Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]
-
Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
PubMed Central. (2021). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
-
MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Google Patents. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
NROChemistry. (2023). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Google Patents. (2013). Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.
- Google Patents. (2004).
- Google Patents. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
Sources
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Common side reactions and byproducts in 6-Chloro-2-methylpyrimidine-4-carbaldehyde synthesis.
Welcome to the technical support center for the synthesis of 6-Chloro-2-methylpyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly approached via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich pyrimidine ring. The choice of starting material is critical and typically involves one of two main pathways:
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Pathway A: Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol, followed by a chlorination step.
-
Pathway B: Direct Vilsmeier-Haack formylation of 4,6-dichloro-2-methylpyrimidine.
Each pathway presents a unique set of challenges, from regioselectivity and side reactions to product stability and purification. This guide will address issues arising from both synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I am not getting any formylation on my 2-methylpyrimidine-4,6-diol starting material. What could be the issue?
A1: Complete lack of formylation, assuming the correct reagents (POCl₃ and DMF) are used, often points to two primary issues:
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Insufficiently activated Vilsmeier reagent: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This formation is temperature-sensitive. Ensure that the POCl₃ and DMF are adequately mixed and allowed to react, typically at a low temperature (e.g., 0 °C), before adding the pyrimidine substrate.[3]
-
Low reaction temperature: While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent formylation of the pyrimidine ring often requires heating.[3][4] If the reaction mixture is not heated sufficiently, the electrophilic substitution may not proceed at an appreciable rate.
Q2: My reaction yields a mixture of chlorinated and non-chlorinated formylated products when starting from 2-methylpyrimidine-4,6-diol. How can I improve selectivity?
A2: The Vilsmeier-Haack reagent can also act as a chlorinating agent, leading to the replacement of hydroxyl groups with chlorine.[1] The extent of chlorination versus formylation can be influenced by reaction conditions. In a study on 2-methylpyrimidine-4,6-diol, formylation was achieved without chlorination by carefully controlling the stoichiometry of the Vilsmeier reagent.[4] To favor formylation over chlorination, consider a two-step process: first, perform the formylation under milder conditions, and then carry out a separate chlorination step using a dedicated chlorinating agent like POCl₃ or thionyl chloride.
Q3: I am observing a significant amount of an unidentifiable, tar-like byproduct in my reaction. What is the likely cause?
A3: The formation of dark, polymeric, or tar-like substances is a common issue in Vilsmeier-Haack reactions, often due to:
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Excessive reaction temperature or time: Prolonged heating or excessively high temperatures can lead to the decomposition of the starting material, product, or the Vilsmeier reagent itself, resulting in complex side reactions and polymerization.
-
Reaction with the methyl group: While formylation typically occurs on the pyrimidine ring, harsh conditions could potentially lead to side reactions involving the activated methyl group.
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Decomposition of the Vilsmeier reagent: The Vilsmeier reagent is reactive and can undergo self-condensation or other decomposition pathways if not consumed by the substrate in a timely manner.
Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent over-reaction.
Q4: During the aqueous workup, I am experiencing significant product loss. What is happening?
A4: The chloro- and aldehyde functionalities of the target molecule make it susceptible to hydrolysis, especially under basic or strongly acidic conditions during workup.[5] The chloro group can be hydrolyzed to a hydroxyl group, and the aldehyde can undergo various reactions. To minimize product loss:
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Controlled Quenching: Quench the reaction mixture by slowly adding it to ice-water, rather than the other way around. This helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃.
-
pH Control: Maintain a neutral or slightly acidic pH during extraction. Washing with a mild base like saturated sodium bicarbonate solution should be done quickly and at low temperatures to neutralize excess acid without promoting significant hydrolysis of the product.[3]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Explanation & Causality | Troubleshooting & Optimization |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry. The Vilsmeier reagent is a relatively weak electrophile and requires sufficient activation energy to react with the pyrimidine ring.[6] | - Monitor the reaction progress using TLC or LC-MS to ensure the consumption of the starting material.- Gradually increase the reaction temperature in increments of 10 °C.- Increase the reaction time, monitoring for the formation of byproducts.- Ensure at least a stoichiometric amount of the Vilsmeier reagent is used. |
| Product Degradation | The product is susceptible to hydrolysis, especially during aqueous workup. The electron-withdrawing nature of the aldehyde and the pyrimidine ring makes the chloro group prone to nucleophilic substitution by water.[5] | - Perform the aqueous workup at low temperatures (0-5 °C).- Use a mild base (e.g., saturated NaHCO₃ solution) for neutralization and minimize contact time.- Extract the product into an organic solvent immediately after quenching and neutralization. |
| Side Reactions | Over-chlorination or di-formylation can occur, although the latter is less common for this substrate. The reactivity of the Vilsmeier reagent can lead to multiple substitutions under harsh conditions. | - Use a controlled stoichiometry of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents).- Add the substrate to the pre-formed Vilsmeier reagent at a low temperature to control the initial reaction rate. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification & Causality | Purification Strategy |
| Unreacted Starting Material (e.g., 4,6-dichloro-2-methylpyrimidine) | Can be identified by comparing the analytical data (e.g., NMR, LC-MS) of the crude product with that of the starting material. Results from an incomplete reaction. | - Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the less polar starting material from the more polar aldehyde product.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove the starting material. |
| Hydrolyzed Byproduct (6-Hydroxy-2-methylpyrimidine-4-carbaldehyde) | Characterized by a higher polarity than the desired product and a different mass in MS analysis. Forms during aqueous workup. | - Acid-Base Extraction: The hydroxyl group makes this byproduct more acidic. Washing the organic layer with a dilute aqueous base can selectively remove it.- Column Chromatography: The increased polarity of the hydroxyl group allows for good separation on a silica gel column. |
| Phosphorous-containing Byproducts | These are residues from the POCl₃ reagent. They are often inorganic and can be removed with an aqueous workup. | - Thorough Aqueous Washing: Ensure the organic layer is washed multiple times with water and brine to remove any water-soluble phosphorous species. |
Experimental Protocols
Protocol: Vilsmeier-Haack Formylation of 4,6-dichloro-2-methylpyrimidine
This protocol is a generalized procedure based on the formylation of similar dichloropyrimidine systems. Optimization will be necessary for specific laboratory conditions.
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Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.[6]
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Formylation: Dissolve 4,6-dichloro-2-methylpyrimidine (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution to pH 7-8 with a cold, saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizing the Workflow
Logical Troubleshooting Workflow for Impurity Identification
Caption: A stepwise guide to identifying and addressing impurities.
Vilsmeier-Haack Reaction Mechanism
Caption: The two main stages of the Vilsmeier-Haack reaction.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- Vilsmeier Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
- Process for the preparation of chloropyrimidines.
-
Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3. ResearchGate. [Link]
-
Stability of the chlorinated derivatives of the DNA/RNA nucleobases, purine and pyrimidine toward radical formation via homolytic C Cl bond dissociation: KALIYEVA et al. ResearchGate. [Link]
- Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
- Process for preparing 4,6-dichloro-pyrimidine.
-
Vilsmeier Haack Reaction. Reddit. [Link]
-
Fluorinated pyrimidine aldehydes. Inhibition of nucleic acid and protein biosynthesis in Ehrlich ascites carcinoma cells in vitro. PubMed. [Link]
- Synthesis of chlorinated pyrimidines.
- Preparation method of 5-methoxy-4,6-dichloropyrimidine.
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Stability and degradation pathways of 6-Chloro-2-methylpyrimidine-4-carbaldehyde.
Welcome to the technical support center for 6-Chloro-2-methylpyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, stability, and degradation of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage, handling, and fundamental properties of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[1] Refrigeration is recommended for long-term storage.
Q2: I've noticed a slight yellowing of my this compound sample over time. Is this a cause for concern?
A2: A slight discoloration to a pale yellow hue can occur over time and may not necessarily indicate significant degradation. Aldehydes can be susceptible to minor oxidation or polymerization upon prolonged exposure to air and light. However, it is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC or ¹H NMR, before use in a critical reaction.[3]
Q3: What are the primary degradation pathways I should be aware of when working with this compound?
A3: The two primary points of reactivity on this molecule are the aldehyde group and the chloro-substituent on the pyrimidine ring. Therefore, the main degradation pathways to consider are:
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Oxidation of the aldehyde: The carbaldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 6-Chloro-2-methylpyrimidine-4-carboxylic acid, especially in the presence of oxygen or other oxidizing agents.
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Hydrolysis of the chloro group: The chlorine atom on the pyrimidine ring can undergo nucleophilic substitution, particularly by water, to form 6-Hydroxy-2-methylpyrimidine-4-carbaldehyde. This hydrolysis can be accelerated by acidic or basic conditions.
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Pyrimidine ring degradation: Under harsh conditions (e.g., strong acids or bases, high temperatures), the pyrimidine ring itself can undergo cleavage.[4][5]
Q4: What solvents are recommended for dissolving this compound? Are there any I should avoid?
A4: This compound is generally soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. For reactions, aprotic solvents are often preferred to avoid potential side reactions with the aldehyde or chloro groups. Protic solvents like methanol and ethanol can potentially react with the aldehyde to form acetals, especially in the presence of an acid catalyst. The use of water should be carefully considered due to the risk of hydrolysis of the chloro group.
Q5: Can I use this compound in reactions with strong nucleophiles?
A5: Yes, but with caution. The chloro group on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This can be a desired reaction pathway for further functionalization. However, if the intended reaction involves the aldehyde group, using strong nucleophiles may lead to competitive substitution at the chloro position. The choice of reaction conditions (temperature, solvent, and base) will be critical in directing the selectivity.
II. Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in a reaction where the aldehyde is the electrophile. | 1. Degradation of starting material: The aldehyde may have oxidized to the less reactive carboxylic acid. 2. Competitive reaction: The nucleophile may be reacting at the chloro-position of the pyrimidine ring. 3. Formation of byproducts: The aldehyde may be undergoing self-condensation or other side reactions under the reaction conditions. | 1. Verify purity: Check the purity of the this compound by HPLC or NMR before use.[3] 2. Optimize reaction conditions: Use a non-nucleophilic base if necessary. Consider running the reaction at a lower temperature to improve selectivity. 3. Protecting groups: If feasible, consider protecting the aldehyde group before carrying out reactions at other sites. |
| An unexpected peak appears in my HPLC chromatogram after a reaction or work-up. | 1. Formation of the carboxylic acid: If the reaction was exposed to air or oxidizing conditions, the aldehyde may have oxidized. 2. Formation of the hydroxy-pyrimidine: If the reaction or work-up involved aqueous acidic or basic conditions, the chloro group may have hydrolyzed.[6] 3. Solvent adducts: If protic solvents like methanol were used, acetal formation might have occurred. | 1. Characterize the impurity: Use LC-MS to determine the mass of the unknown peak. An increase of 16 amu could indicate oxidation to the carboxylic acid. 2. Confirm with a standard: If possible, synthesize a small amount of the suspected impurity (e.g., the carboxylic acid or hydroxy derivative) to confirm its retention time. 3. Modify work-up: Use anhydrous solvents and perform the work-up under an inert atmosphere to minimize oxidation and hydrolysis. |
| My NMR spectrum shows a diminished or absent aldehyde proton signal (~9-10 ppm). | 1. Oxidation: The aldehyde has been converted to the carboxylic acid, which would show a broad singlet further downfield (>10 ppm) for the carboxylic acid proton. 2. Acetal formation: Reaction with a protic solvent (e.g., methanol) in the presence of trace acid can form an acetal, which will have a characteristic signal around 5.5 ppm. | 1. Check for a carboxylic acid proton signal: Look for a broad peak in the 10-13 ppm region of the ¹H NMR spectrum. 2. Dry your solvents: Ensure all solvents and reagents are anhydrous. 3. Re-purify the starting material: If the starting material is suspect, purification by column chromatography may be necessary. |
| The compound appears to be unstable during column chromatography on silica gel. | 1. Acidity of silica: Standard silica gel is slightly acidic and can promote the degradation of sensitive compounds. 2. Aldehyde reactivity: Aldehydes can sometimes undergo self-condensation or other reactions on the silica surface. | 1. Use neutral or deactivated silica: Treat the silica gel with a base (e.g., triethylamine in the eluent) or use commercially available deactivated silica. 2. Work quickly: Do not let the compound sit on the column for an extended period. 3. Alternative purification: Consider recrystallization as an alternative purification method if applicable. |
III. Experimental Protocols & Data
A. Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule and for the development of stability-indicating analytical methods.[7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (0.1 N)
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Sodium hydroxide (0.1 N)
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Hydrogen peroxide (3%)
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HPLC system with UV detector
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pH meter
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Thermostatically controlled oven
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Photostability chamber
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.
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Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH guidelines. Dissolve a known amount in methanol for analysis.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
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Analyze all samples by a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water.[8]
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Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
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B. Predicted Degradation Products
| Stress Condition | Predicted Major Degradation Product(s) | Chemical Structure of Degradant |
| Oxidative (e.g., H₂O₂) | 6-Chloro-2-methylpyrimidine-4-carboxylic acid | Cl-C₄H₂N₂(CH₃)-COOH |
| Acidic/Basic Hydrolysis | 6-Hydroxy-2-methylpyrimidine-4-carbaldehyde | HO-C₄H₂N₂(CH₃)-CHO |
| Harsh Hydrolysis | 6-Hydroxy-2-methylpyrimidine-4-carboxylic acid | HO-C₄H₂N₂(CH₃)-COOH |
IV. Visualizations
A. Potential Degradation Pathways
Caption: Workflow for a forced degradation study.
V. References
-
MSU Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Bakthavatchalam, R., et al. (2005). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
-
Galano, J.-M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Sathe, S., & Annapurna, M. (2011). Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC. ResearchGate.
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
-
Grootveld, M., et al. (2023). Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products in Culinary Oils during Shallow Frying Episodes. MDPI.
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
-
Tsvetkova, B. (2011). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
-
Sitz, H., et al. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications.
-
Van Gennip, A. H., et al. (2002). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate.
-
Kern, S., et al. (2020). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. National Institutes of Health.
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
-
Soderberg, T. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
-
Orazbekov, B., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
-
Li, H., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate.
-
Patel, D., & Shah, N. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
The Chlorine Institute. (n.d.). CHLORINE HANDLING inFormation PACK.
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones.
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC.
-
van Lenthe, H., et al. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 83-90.
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET.
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov.
-
LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
-
Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(5), 1435-1446.
-
ResearchGate. (n.d.). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION.
-
ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites.
-
Logoyda, L., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
-
Oregon State University. (2020). CH 336: Aldehyde Spectroscopy.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction.
-
LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole.
-
North Industrial Chemicals. (2025). How to Store Chlorine Tablets: Essential Tips and Guidelines.
-
PubMed. (n.d.). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry.
-
YouTube. (2018). Purine and Pyrimidine Degradation.
-
Moody, C. J., & Taylor, R. J. K. (n.d.). Aromatic Heterocyclic Chemistry.
-
Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
-
ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SNAr Reactions on Substituted Pyrimidines
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving substituted pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine functionalization. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your SNAr experiments with pyrimidines, offering step-by-step guidance to get your reaction back on track.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. The root cause can range from insufficient reactivity of the starting materials to decomposition.
Initial Diagnostic Questions:
-
Is your pyrimidine substrate sufficiently activated?
-
Is your nucleophile strong enough?
-
Are the reaction conditions (solvent, temperature, base) optimal?
Troubleshooting Steps & Explanations:
-
Assess Substrate Activation: The pyrimidine ring is electron-deficient, which facilitates SNAr reactions.[1] However, the presence of additional electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate.[2][3] If your substrate lacks strong activation, consider increasing the reaction temperature or using a more polar aprotic solvent.
-
Evaluate the Nucleophile: The reactivity of the nucleophile is critical.
-
N-Nucleophiles: Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines.
-
O-Nucleophiles: Alcohols are weak nucleophiles and typically require a strong base to form the more potent alkoxide. Be aware that reactions with O-nucleophiles can sometimes result in lower yields.[4]
-
S-Nucleophiles: Thiols are excellent nucleophiles and often react under milder conditions.
-
-
Optimize Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMSO, DMF, and acetonitrile are generally preferred as they can solvate the cation of any base used and do not interfere with the nucleophile. In some cases, dichloromethane (DCM) has been shown to provide high yields and an easier work-up.[4] Protic solvents like ethanol can be used, but may lead to competing solvolysis reactions, especially in the presence of a strong base.[5]
-
Base: If your nucleophile is an amine or thiol, a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K2CO3) is often used to quench the acid generated during the reaction.[4][5] For alcohol nucleophiles, a stronger base like sodium hydroxide (NaOH) or potassium hexamethyldisilazide (KHMDS) is needed to generate the alkoxide in situ.[5][6]
-
Temperature: Many SNAr reactions on pyrimidines proceed at room temperature or with gentle heating (e.g., 60-80 °C).[7] If you observe no reaction, a stepwise increase in temperature is a logical next step. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Problem 2: Poor Regioselectivity in Di-substituted Pyrimidines
When working with pyrimidines bearing two potential leaving groups (e.g., 2,4-dichloropyrimidine), achieving substitution at the desired position is a common hurdle.
The General Rule: For 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[1][8]
Causality: This selectivity is often explained by frontier molecular orbital (FMO) theory, which suggests the LUMO coefficient is larger at the C4 position compared to the C2 position.[8] Additionally, the intermediate formed upon attack at C4 (a Meisenheimer complex) can be better stabilized by resonance.[8] Repulsion between the lone pairs of the ring nitrogens and the incoming nucleophile may also be greater at the C2 position.[8]
Troubleshooting Steps for Altering or Enhancing Selectivity:
-
Leverage Steric Hindrance: If your nucleophile is sterically bulky, you may observe enhanced selectivity for the more accessible C4 position.
-
Exploit Electronic Effects: The presence of other substituents on the pyrimidine ring can influence regioselectivity. For instance, in 2-MeSO2-4-chloropyrimidine, a dichotomy in regioselectivity is observed: amines react at C4, while alkoxides and formamide anions selectively attack the C2 position, a phenomenon attributed to hydrogen bonding between the nucleophile and the methylsulfonyl group.[9]
-
Sequential Substitution: To synthesize a di-substituted pyrimidine with two different nucleophiles, it is standard practice to first react at the more reactive C4 position with one equivalent of the first nucleophile, and then introduce the second nucleophile to react at the C2 position.[1]
Problem 3: Competing Side Reactions (e.g., Solvolysis)
The appearance of unexpected byproducts can complicate purification and reduce the yield of your desired product.
Common Side Reaction: Solvolysis
When using an alcohol as a solvent in the presence of a strong base, the generated alkoxide can act as a nucleophile and displace the leaving group on your pyrimidine substrate.[5] This is particularly problematic if the alkoxide is a stronger nucleophile than your intended reagent.
Mitigation Strategies:
-
Change the Solvent: Switch to an aprotic polar solvent like DMSO, DMF, or THF that will not compete as a nucleophile.
-
Modify the Base: If an alcohol solvent is necessary, consider using a weaker, non-nucleophilic base if your reaction allows.
-
Temperature Control: Running the reaction at a lower temperature can sometimes minimize the rate of the competing solvolysis reaction more than the desired reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order of leaving groups in SNAr reactions on pyrimidines?
A: The reactivity of leaving groups in SNAr reactions is generally not dependent on the strength of the carbon-leaving group bond, because this bond is not broken in the rate-determining step (the nucleophilic addition).[2] The typical order of reactivity is F > Cl > Br > I.[10] Fluorine is a good leaving group in this context because its high electronegativity strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack.[2] Other groups like methylthio (-SMe) can also serve as effective leaving groups.[11]
Q2: How does solvent polarity affect the rate of an SNAr reaction?
A: The transition state leading to the Meisenheimer complex is more charge-delocalized than the reactants. Polar aprotic solvents are excellent for SNAr reactions because they can stabilize the counter-ion of the nucleophile (if it's an anion) without strongly solvating the nucleophile itself, thus preserving its reactivity. The azide-tetrazole equilibrium, which can influence reactivity, is also affected by solvent polarity.[4]
Q3: Can I use water as a solvent for SNAr reactions on pyrimidines?
A: Yes, under certain conditions, water can be a suitable solvent. For example, acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines has been shown to proceed at the highest rate in water compared to several alcoholic solvents.[7] However, for aliphatic and benzylic amines, the reaction in water can proceed well without the addition of acid.[7]
Q4: My reaction is very slow. What are the first things I should try to increase the reaction rate?
A:
-
Increase the Temperature: This is often the most straightforward approach. A modest increase (e.g., from room temperature to 60 °C or 80 °C) can significantly increase the reaction rate.
-
Use a More Polar Aprotic Solvent: If you are using a less polar solvent like THF or DCM, switching to DMSO or DMF can accelerate the reaction.
-
Check Your Base: If your nucleophile requires deprotonation, ensure your base is strong enough to generate a sufficient concentration of the active nucleophile.
Q5: Are there computational tools that can help predict the outcome of my SNAr reaction?
A: Yes, computational chemistry, particularly Quantum Mechanics (QM) and Density Functional Theory (DFT), can be powerful predictive tools. Models based on descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) of the electrophile have been developed to predict reaction rates and regioselectivity with good accuracy.[10][12][13] These tools can help in selecting the most promising substrates and reaction conditions before heading into the lab.
Data Summary Tables
Table 1: Recommended Solvents for SNAr on Pyrimidines
| Solvent | Type | Dielectric Constant (approx.) | Typical Use Cases & Notes |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent for dissolving a wide range of reactants; can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Good alternative to DMSO; easier to remove under vacuum. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | Useful for reactions with O-nucleophiles to minimize hydrolysis.[4] |
| Dichloromethane (DCM) | Polar Aprotic | 9 | Can provide high yields and easy work-up.[4] |
| Ethanol (EtOH) | Polar Protic | 24 | Can be used, but risk of solvolysis with strong bases.[5] |
| Water (H2O) | Polar Protic | 80 | Effective for certain acid-catalyzed aminations.[7] |
Table 2: Common Bases for SNAr on Pyrimidines
| Base | pKa of Conjugate Acid (approx.) | Type | Typical Applications |
| Triethylamine (TEA) | 10.7 | Organic, Non-nucleophilic | Quenching HCl/HBr generated from amine reactions.[5] |
| Diisopropylethylamine (DIPEA) | 11 | Organic, Sterically Hindered | Similar to TEA, but bulkier. |
| Potassium Carbonate (K2CO3) | 10.3 (second pKa) | Inorganic, Weak | Mild base for reactions with N- and S-nucleophiles.[4] |
| Sodium Hydroxide (NaOH) | 15.7 | Inorganic, Strong | Generating alkoxides from alcohols.[5] |
| Potassium Hexamethyldisilazide (KHMDS) | 26 | Organometallic, Strong, Non-nucleophilic | For deprotonating weakly acidic alcohols.[6] |
Visualized Workflows and Mechanisms
General Mechanism of SNAr on a Substituted Pyrimidine
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield SNAr reactions.
References
-
Butin, A. V., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7843. [Link]
-
NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Gomez, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Perez-Picaso, L., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. ResearchGate. [Link]
-
Hughes, A. D., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786-4789. [Link]
-
Lu, J., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
Gutekunst, W. Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
-
Lu, J., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12347-12356. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]
-
Vik, A., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. PubMed. [Link]
-
Contreras, R. R., et al. (2012). Definition of a Nucleophilicity Scale. The Journal of Physical Chemistry A, 116(1), 526-534. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]
-
Nucleophilic substitution reactions with a variety of heteroaromatic,... ResearchGate. [Link]
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 13. SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Purification of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Chloro-2-methylpyrimidine-4-carbaldehyde. The methodologies described are grounded in established chemical principles and aim to provide a robust framework for achieving high purity of this critical synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in the final product's purity profile. This guide addresses common challenges encountered during its purification, offering systematic approaches to identify and remove impurities effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Problem 1: Persistent Presence of Starting Material (4,6-dichloro-2-methylpyrimidine)
Scenario: After the formylation reaction and initial work-up, TLC or HPLC analysis indicates the presence of a significant amount of the starting material, 4,6-dichloro-2-methylpyrimidine.
Potential Cause:
-
Incomplete Reaction: The formylation reaction (e.g., Vilsmeier-Haack) may not have gone to completion. This can be due to insufficient reagent, suboptimal temperature, or short reaction time.
-
Similar Polarity: The starting material and the product may have close Rf values or retention times, making separation by standard chromatography challenging.
Solutions:
-
Reaction Optimization: Before tackling purification, ensure the reaction has proceeded as far as possible. Monitor the reaction by TLC or HPLC until the starting material spot is minimized.
-
Column Chromatography Optimization:
-
Solvent System Screening: A meticulous screening of solvent systems is crucial. Start with a non-polar/polar combination like Hexane/Ethyl Acetate and gradually increase the polarity. Small changes in the solvent ratio can significantly impact separation.
-
Alternative Solvents: If Hexane/Ethyl Acetate fails, consider trying Dichloromethane/Methanol or Toluene/Acetone systems.
-
Gradient Elution: Employing a shallow gradient of the polar solvent can effectively resolve compounds with similar polarities.[1]
-
-
Recrystallization: If the product is a solid, recrystallization can be highly effective. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurity remains soluble at all temperatures.
| Solvent System for Recrystallization | Rationale |
| Isopropanol/Water | The product may be soluble in hot isopropanol, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Toluene/Hexane | Toluene can dissolve the product when hot, and adding hexane can decrease its solubility, promoting crystallization. |
| Methanol | For some chloropyrimidine derivatives, methanol has been used effectively for purification.[2] |
Problem 2: Presence of the Corresponding Carboxylic Acid Impurity
Scenario: Analysis reveals the presence of 6-Chloro-2-methylpyrimidine-4-carboxylic acid.
Potential Cause:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, which can occur during the reaction, work-up (especially if exposed to air for extended periods at elevated temperatures), or storage.[3]
Solutions:
-
Aqueous Base Wash: A simple and effective method is to dissolve the crude product in an organic solvent (like Dichloromethane or Ethyl Acetate) and wash it with a mild aqueous basic solution, such as 5-10% sodium bicarbonate.[3] The carboxylic acid impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.
Experimental Protocol: Acidic Impurity Removal
-
Dissolve the crude product in a suitable organic solvent (e.g., 10 volumes of Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower organic layer.
-
Repeat the wash with the sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the purified aldehyde.
-
-
Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde. Therefore, it will have a much lower Rf value on a normal-phase silica gel column and will either remain at the baseline or elute much later than the desired product.
Problem 3: Product "Oiling Out" During Recrystallization
Scenario: During the cooling phase of recrystallization, the product separates as an oil instead of forming crystals.
Potential Cause:
-
High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.[4]
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound even at low temperatures.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If available, add a seed crystal of the pure compound.[4]
-
Adjusting the Solvent System:
-
Add a small amount more of the primary solvent to the oiled-out mixture and gently heat until a clear solution is reformed. Then, allow it to cool slowly.
-
If using a two-solvent system, add a small amount of the "good" solvent to dissolve the oil, then slowly add the "poor" solvent (anti-solvent) dropwise at a slightly elevated temperature until turbidity persists, then cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route. If synthesized via a Vilsmeier-Haack reaction on 4-chloro-6-hydroxy-2-methylpyrimidine followed by chlorination, or from 4,6-dichloro-2-methylpyrimidine, potential impurities include:
-
Unreacted Starting Materials: 4,6-dichloro-2-methylpyrimidine or 4-chloro-6-hydroxy-2-methylpyrimidine.
-
Over-reacted Products: Diformylated or other side-products from the Vilsmeier-Haack reaction.
-
Hydrolysis Products: If the Vilsmeier intermediate is not fully hydrolyzed, iminium salts may be present.
-
Degradation Products: The most common is the corresponding carboxylic acid due to oxidation of the aldehyde.[3]
Q2: Which is a better primary purification method: recrystallization or column chromatography?
A2: The choice depends on the impurity profile and the physical state of your crude product.
-
Column Chromatography is generally more versatile and effective for separating mixtures with multiple components or when impurities have similar solubility to the product. It is the preferred method for an initial large-scale purification of a crude oil or a solid with a complex impurity profile.
-
Recrystallization is an excellent and often more scalable technique for removing small amounts of impurities from a solid product, especially if a good solvent system is identified. It is often used as a final polishing step after chromatography.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system is determined empirically using Thin-Layer Chromatography (TLC).
-
Dissolve a small amount of your crude material in a volatile solvent like Dichloromethane.
-
Spot the solution on a TLC plate.
-
Elute the plate with different solvent mixtures (e.g., varying ratios of Hexane:Ethyl Acetate).
-
The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, and there is good separation between the product spot and the impurity spots.
Q4: My compound streaks on the TLC plate and in the column. What should I do?
A4: Streaking of nitrogen-containing heterocyclic compounds on silica gel is common due to the interaction of the basic nitrogen atoms with the acidic silanol groups of the silica. To mitigate this:
-
Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper bands.[1]
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify the structure of any significant impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compound and its impurities are volatile.
Visualizing Purification Workflows
Below are diagrams illustrating the logical flow of the purification strategies discussed.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
-
Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link]
- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Organic Syntheses. 2-mercaptopyrimidine. Available from: [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
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PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Available from: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. US3294790A - Method of preparing heterocyclic aldehydes.
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Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: [Link]
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Pharmaffiliates. Dasatinib-impurities. Available from: [Link]
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Reddit. Recrystallization with two solvents. Available from: [Link]
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Chemistry LibreTexts. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Available from: [Link]
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MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]
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Chempedia - LookChem. General procedures for the purification of Aldehydes. Available from: [Link]
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PubMed. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Available from: [Link]
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ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from: [Link]
Sources
Controlling regioselectivity in reactions involving 6-Chloro-2-methylpyrimidine-4-carbaldehyde.
Technical Support Center: 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Our goal is to provide in-depth, field-tested insights to help you navigate the challenges of controlling regioselectivity and troubleshoot common experimental issues.
The core challenge in the chemistry of this compound lies in its bifunctional nature. It possesses two primary electrophilic sites: the aldehyde at the C4 position and the carbon atom at the C6 position bearing a chloro leaving group. The pyrimidine ring, being an electron-deficient heterocycle, activates the C6 position for nucleophilic aromatic substitution (SNAr). Concurrently, the C4-carbaldehyde is a classic electrophile for a wide range of nucleophilic additions and condensation reactions. Achieving selectivity between these two sites is paramount for successful synthesis and is dictated by a careful choice of reagents, catalysts, and reaction conditions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding reaction planning and strategy for achieving regioselective outcomes.
Q1: Which position, C4 (aldehyde) or C6 (chloro), is more reactive?
The relative reactivity is highly dependent on the nature of the reagent and the reaction conditions.
-
For Nucleophilic Aromatic Substitution (SNAr): The C6 position is highly activated towards nucleophilic attack by the electron-withdrawing effects of the pyrimidine ring nitrogens and the C4-carbaldehyde group. Strong nucleophiles, particularly amines, thiols, and alkoxides, will preferentially react at this position, displacing the chloride. In many pyrimidine systems, the C4/C6 positions are more susceptible to nucleophilic attack than the C2 position.[1]
-
For Aldehyde-Specific Reactions: Reagents that specifically target carbonyls, such as active methylene compounds under mild basic conditions (for Knoevenagel condensation), stabilized ylides (for Wittig reaction), or organometallics at low temperatures, will preferentially react at the C4-aldehyde.[2][3] The key is to use conditions that are not harsh enough to promote a concurrent SNAr reaction.
Q2: How can I selectively perform a nucleophilic substitution at the C6-Cl position without affecting the aldehyde group?
This is the most common transformation for this substrate. Success hinges on choosing a nucleophile that is much more reactive towards the SNAr pathway than towards the aldehyde.
-
Amine Nucleophiles: Primary and secondary amines are excellent nucleophiles for this transformation. The reaction is typically run in a polar aprotic solvent like DMF, DMSO, or a protic solvent like isopropanol or ethanol, often with a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the HCl byproduct. The aldehyde is generally stable under these conditions.
-
Thiol Nucleophiles: Thiolates (generated from thiols and a base like NaH or K₂CO₃) are also highly effective for SNAr at the C6 position.
-
Reaction Conditions: Moderate temperatures (room temperature to 80 °C) are usually sufficient. Overheating or using strongly basic conditions (like NaOH or KOH) can lead to side reactions involving the aldehyde.
Q3: I want to perform a Suzuki coupling at the C6 position. How do I prevent side reactions with the aldehyde?
Palladium-catalyzed cross-coupling reactions are highly effective at the C6-Cl position.[4] While aryl chlorides are less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step.[5]
-
Catalyst Choice: A robust catalyst system is required. Combinations like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) or pre-formed palladacycle catalysts are effective.
-
Base Selection: A moderately weak inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is crucial. Strong bases like NaOH or NaOEt can promote undesired aldol-type reactions with the aldehyde.
-
Boronic Acid Reactivity: Standard arylboronic acids do not typically react with aldehydes under Suzuki conditions. However, care must be taken to ensure the reaction is anhydrous if the boronic acid is prone to decomposition or if side reactions are a concern.
Q4: How can I perform a reaction selectively at the C4-aldehyde, leaving the C6-Cl intact?
To target the aldehyde, you must use conditions that do not favor SNAr.
-
Knoevenagel Condensation: This reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can be catalyzed by weak organic bases like piperidine or pyridine.[3][6] These conditions are typically mild (room temperature to gentle heating) and do not promote the displacement of the C6-chloride.
-
Grignard and Organolithium Reagents: These powerful nucleophiles will react preferentially with the aldehyde.[7][8] However, this is a significant challenge due to their high basicity, which can also catalyze SNAr or lead to complex side reactions. The key to success is low temperature . Performing the addition at -78 °C in a solvent like THF can kinetically favor aldehyde addition over the higher-activation-energy SNAr pathway. A subsequent aqueous quench is required.
-
Reductive Amination: This can be achieved in a one-pot procedure by first forming the imine with a primary amine (often catalyzed by mild acid) and then reducing it in situ with a selective reducing agent like sodium triacetoxyborohydride (STAB), which is compatible with the chloro-pyrimidine moiety.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in SNAr at C6 | 1. Insufficiently activated substrate or weak nucleophile. 2. Incomplete reaction. 3. Base incompatibility. | 1. While the substrate is activated, ensure your nucleophile is potent enough. For weak nucleophiles, consider higher temperatures or using a stronger, non-nucleophilic base. 2. Monitor the reaction by TLC or LC-MS. Extend the reaction time or slightly increase the temperature (e.g., from 60 °C to 80 °C). 3. Ensure the base is not consumed by the solvent or reacting with your nucleophile. Use a non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃. |
| Mixture of products (reaction at both C4 and C6) | 1. Reaction conditions are too harsh (high temperature, strong base). 2. The chosen reagent is reactive towards both sites. | 1. When targeting the aldehyde, lower the reaction temperature significantly (-78 °C for organometallics). When targeting the C6-Cl, avoid unnecessarily high temperatures or strong bases like alkoxides if your nucleophile can also add to the aldehyde. 2. Re-evaluate your synthetic strategy. Consider protecting the aldehyde as an acetal before performing the SNAr if the nucleophile is too aggressive. |
| No reaction in Suzuki coupling | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Deactivated aryl chloride. | 1. Use a modern ligand for aryl chlorides (e.g., Buchwald-type biaryl phosphine ligands). Ensure the palladium source is of good quality and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Use an appropriate base (K₂CO₃, K₃PO₄) and a suitable solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O). 3. The C6-Cl is generally reactive enough, but ensure your boronic acid is not degraded. |
| Low yield in Knoevenagel condensation | 1. Catalyst is not effective. 2. Reversible reaction and unfavorable equilibrium. 3. Steric hindrance. | 1. Use a classic Knoevenagel catalyst like piperidine or a piperidine/acetic acid system.[2] 2. Remove the water formed during the reaction using a Dean-Stark apparatus, especially if the reaction is sluggish. 3. If using a bulky active methylene compound, longer reaction times or slightly more forcing conditions may be needed. |
Visualizing Regioselectivity Control
The choice of reaction pathway is a decision-making process based on the desired outcome. The following workflow illustrates the key decision points for controlling regioselectivity.
Caption: Decision workflow for regioselective reactions.
Key Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates and scale.
Protocol 1: Selective SNAr at C6 with an Amine
This protocol describes the reaction with N-(2-hydroxyethyl)piperazine, a common transformation in medicinal chemistry.[9]
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), N-(2-hydroxyethyl)piperazine (1.2 eq), and n-propanol (approx. 0.1 M concentration).
-
Reaction: Stir the mixture and heat to 115-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with a small amount of cold n-propanol. If no solid forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient).
Protocol 2: Selective Knoevenagel Condensation at C4
This protocol describes the condensation with malononitrile.
-
Reagent Setup: To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.2 M), add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. A precipitate of the product often forms within 1-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the aldehyde spot disappears.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Purification: The filtered solid is often of high purity. If necessary, it can be recrystallized from ethanol.
Protocol 3: Selective Suzuki Coupling at C6
This protocol provides a general method for coupling with an arylboronic acid.
-
Reagent Setup: To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).
References
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Journal of the Chemical Society C: Organic, "Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate," Royal Society of Chemistry, [Link]
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PubChem, "2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide," National Center for Biotechnology Information, [Link]
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ResearchGate, "Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu," [Link]
-
YouTube, "Practice Problem: Grignard Reactions," Professor Dave Explains, [Link]
-
Chemistry LibreTexts, "16.6: Nucleophilic Aromatic Substitution," [Link]
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ResearchGate, "Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia," [Link]
-
Organic Chemistry Portal, "Suzuki Coupling," [Link]
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Organic Chemistry Portal, "Knoevenagel Condensation Doebner Modification," [Link]
- Google Patents, "CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide,"
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Organic Chemistry Portal, "Sonogashira Coupling," [Link]
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YouTube, "nucleophilic aromatic substitutions," The Organic Chemistry Tutor, [Link]
-
PubChem, "6-Chloro-2-methylpyrimidin-4-amine," National Center for Biotechnology Information, [Link]
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Sciforum, "Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues," [Link]
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ResearchGate, "The Knoevenagel Condensation," [Link]
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Asian Journal of Chemistry, "An Improved and Scalable Process for the Preparation of Dasatinib," [Link]
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YouTube, "UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions," [Link]
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Organic Chemistry Portal, "Pyrimidine synthesis," [Link]
-
National Institutes of Health, "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines," [Link]
-
ResearchGate, "Comparative yields for Suzuki‐Miyaura couplings," [Link]
-
National Institutes of Health, "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions," [Link]
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Wikipedia, "Sonogashira coupling," [Link]
-
Chemical and Pharmaceutical Bulletin, "Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes," [Link]
-
Journal of the Serbian Chemical Society, "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde," [Link]
-
Organic Chemistry Frontiers, "Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines," [Link]
-
ResearchGate, "Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation," [Link]
-
Wikipedia, "Knoevenagel condensation," [Link]
-
MDPI, "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues," [Link]
-
YouTube, "Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough)," jOeCHEM, [Link]
-
Cambridge University Press, "Knoevenagel Condensation," [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," [Link]
-
ResearchGate, "Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran," [Link]
-
Chemistry Stack Exchange, "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity," [Link]
-
YouTube, "Sonogashira Coupling- Reaction and application in Research Lab," MH Chem, [Link]
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Technical Support Center: Vilsmeier-Haack Formylation of Pyrimidines
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet challenging reaction. Here, we will dissect common experimental hurdles, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower your synthetic endeavors.
Section 1: Troubleshooting Guide - Common Issues & Solutions
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems.[1][2][3] However, the inherent electron-deficient nature of the pyrimidine ring presents a significant barrier to this electrophilic substitution reaction. Success often hinges on the presence of activating groups and careful optimization of reaction conditions.
Issue 1: No Reaction or Poor Conversion of Starting Material
This is the most frequently encountered problem, stemming directly from the low nucleophilicity of the pyrimidine core.
Question: My reaction shows only the starting pyrimidine after several hours, even at elevated temperatures. What is causing this lack of reactivity and how can I overcome it?
Answer: The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile.[4] For a successful reaction, the pyrimidine substrate must possess sufficient electron density to attack this electrophile.
Causality & Explanation: The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it inherently resistant to electrophilic attack. Without electron-donating groups (EDGs) to counteract this effect, the activation energy for the formylation is often too high to be overcome under standard Vilsmeier-Haack conditions.
Troubleshooting Protocol:
-
Substrate Assessment:
-
Analyze Substituents: Identify the electronic nature of the groups attached to the pyrimidine ring. Activating groups (e.g., -OH, -NH2, -OR, alkyl groups) are generally required for the reaction to proceed.[5] Electron-withdrawing groups (EWGs) like -NO2, -CN, or halogens will further deactivate the ring and likely prevent formylation.
-
Positional Influence: The position of activating groups is critical. Formylation typically occurs at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring, especially when activated by groups at the C-2, C-4, or C-6 positions.
-
-
Reaction Condition Optimization:
-
Temperature and Time: For substrates with moderate activation, increasing the reaction temperature (e.g., to 80-100 °C) and extending the reaction time can sometimes drive the reaction to completion.[6] However, be aware that this can also lead to side reactions.
-
Solvent Choice: While DMF is a reactant, using it as a solvent can sometimes improve yields.[7] Other high-boiling, inert solvents like 1,2-dichloroethane or o-xylene can also be tested.[7]
-
Stoichiometry of Vilsmeier Reagent: Increasing the excess of the Vilsmeier reagent (e.g., from 1.5 to 3.0 equivalents) can increase the effective concentration of the electrophile and may promote formylation of less reactive substrates.[6]
-
Experimental Workflow for Enhancing Reactivity:
Caption: Troubleshooting workflow for lack of reactivity.
Issue 2: Formation of Multiple Products and Side Reactions
Observing a complex mixture of products on your TLC or LC-MS is another common challenge, indicating that side reactions are competing with the desired formylation.
Question: My reaction yields multiple products, and the desired 5-formylpyrimidine is only a minor component. What are the likely side reactions, and how can I suppress them?
Answer: The Vilsmeier-Haack conditions can promote reactions other than C-formylation, particularly with highly functionalized pyrimidines.
Potential Side Reactions:
-
Chlorination: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[6] Hydroxyl groups on the pyrimidine ring are particularly susceptible to replacement by chlorine.
-
N-Formylation: If the pyrimidine contains an amino group, N-formylation can occur.[8]
-
Ring Opening/Rearrangement: Under harsh conditions, certain substituted pyrimidines can undergo ring opening or rearrangement.[9]
-
Di-formylation: Highly activated pyrimidines may undergo formylation at more than one position.[6]
Mitigation Strategies:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize chlorination and other side reactions.
-
Protecting Groups: If your substrate has reactive functional groups like -OH or -NH2 that are not intended to direct the formylation, consider protecting them before subjecting the molecule to the Vilsmeier-Haack conditions.
-
Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent to avoid di-formylation.[6] A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point.
| Side Product | Probable Cause | Recommended Solution |
| Chlorinated Pyrimidine | High reaction temperature | Maintain temperature below 80°C; use a milder formylating agent if possible. |
| N-Formyl Pyrimidine | Unprotected amino group | Protect the amino group (e.g., as an acetyl or Boc derivative) before the reaction. |
| Di-formyl Pyrimidine | Highly activated substrate; excess reagent | Use a stoichiometric amount of Vilsmeier reagent; add the reagent slowly to the substrate solution. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction on a pyrimidine ring?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl3), to form the electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[1][4]
-
Electrophilic Attack and Hydrolysis: The electron-rich C-5 position of an activated pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Simplified Vilsmeier-Haack reaction pathway.
Q2: Which activating groups are most effective for promoting the formylation of pyrimidines?
A2: The most effective activating groups are strong π-donors that can significantly increase the electron density of the pyrimidine ring through resonance. These include:
-
Amino groups (-NH2, -NHR, -NR2): These are very strong activators.
-
Hydroxy groups (-OH): Also a strong activator. It's worth noting that in some cases, the hydroxyl groups are not substituted by chlorine under Vilsmeier-Haack conditions.[7]
-
Alkoxy groups (-OR): Strong activators.
-
Alkyl groups (-R): Moderately activating.
Q3: Can I perform a Vilsmeier-Haack reaction on an unsubstituted pyrimidine?
A3: It is highly unlikely to be successful. Unsubstituted pyrimidine is too electron-deficient to react with the Vilsmeier reagent. The literature overwhelmingly reports successful formylations only on pyrimidine rings bearing electron-donating substituents.
Q4: Are there any alternatives to POCl3 for generating the Vilsmeier reagent?
A4: Yes, other reagents can be used to activate DMF, although POCl3 is the most common. These include oxalyl chloride, thionyl chloride (SOCl2), and phosgene.[10][11] The choice of reagent can sometimes influence the reactivity and the side-product profile. Recently, catalytic versions of the Vilsmeier-Haack reaction have been developed to avoid the use of stoichiometric hazardous reagents like POCl3.[12]
Q5: What is a standard protocol for the Vilsmeier-Haack formylation of an activated pyrimidine?
A5: The following is a general procedure that should be optimized for each specific substrate.
Standard Laboratory Protocol:
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (can be used as solvent) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (typically 1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature does not rise above 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid or a viscous liquid is often observed.[13]
-
-
Reaction with Pyrimidine Substrate:
-
Dissolve the activated pyrimidine substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane).
-
Add the solution of the pyrimidine substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 60-80 °C) for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
-
Workup:
-
After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is approximately 7-8.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
-
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Chahal, M., & Dhillon, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27320-27346. DOI:10.1039/D3RA04309F
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)prop-2-enal. Current Chemistry Letters, 2(4), 187-194.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
MDPI. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Novel pyrimidine-5-carboxamide derivatives.
-
Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- ACS Publications. (1980). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 45(1), 1-11. DOI: 10.1021/jo01289a001
-
PubMed. (2016). Fluorogenic Labeling of 5-Formylpyrimidine Nucleotides in DNA and RNA. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing vilsmeier reagent.
-
Marcel Dekker, Inc. (1994). one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by. Retrieved from [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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Troubleshooting low reactivity in nucleophilic additions to 6-Chloro-2-methylpyrimidine-4-carbaldehyde.
Technical Support Center: Nucleophilic Additions to 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Welcome to the technical support center for synthetic chemists working with challenging heteroaromatic substrates. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with nucleophilic additions to this compound. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you overcome low reactivity and achieve your desired synthetic outcomes.
Understanding the Substrate: An Electronic Balancing Act
This compound is a highly functionalized and electronically complex molecule. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further intensified by the inductive and mesomeric electron-withdrawing effects of the chloro group at C6 and the carbaldehyde group at C4.
Theoretically, the electron-poor nature of the pyrimidine ring should render the aldehyde's carbonyl carbon highly electrophilic and, therefore, more susceptible to nucleophilic attack compared to benzaldehyde.[1][2][3] However, this same electronic deficiency creates multiple reactive sites, leading to potential side reactions and unexpected outcomes that can manifest as low yield or complete lack of reactivity at the aldehyde.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during nucleophilic additions to this compound in a practical question-and-answer format.
Question 1: I am attempting a Grignard reaction, but I'm only recovering starting material or observing a complex mixture of byproducts. What's going wrong?
Answer: This is a frequent challenge stemming from the multiple electrophilic sites on the substrate and the inherent reactivity of Grignard reagents.
Root Cause Analysis:
-
Competing Nucleophilic Aromatic Substitution (SNAr): The C6 position, bearing a chloro leaving group, is highly activated towards nucleophilic attack. Grignard reagents can act as nucleophiles in an SNAr-type reaction, competing with the desired 1,2-addition to the aldehyde.[4] This is especially prevalent at elevated temperatures.
-
Deprotonation: The methyl group at the C2 position can be weakly acidic. A strong, sterically hindered Grignard reagent might act as a base, deprotonating this position and consuming the reagent without productive addition.
-
Low Aldehyde Electrophilicity (Apparent): While electronically activated, the aldehyde's reactivity can be kinetically or thermodynamically disfavored compared to the SNAr pathway under standard Grignard conditions.
-
Poor Grignard Reagent Quality: Grignard reagents are notoriously sensitive to moisture and air. Poor quality or low concentration of the active reagent will inevitably lead to failed reactions.[5][6]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving low yields in your Grignard reaction.
Caption: Troubleshooting logic for Grignard reaction failure.
Detailed Protocols & Recommendations:
-
Protocol 1: Low-Temperature Grignard Addition:
-
Dissolve this compound (1 equivalent) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equivalents, freshly titrated) dropwise over 30 minutes.
-
Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature before workup. Causality: Lowering the temperature significantly disfavors the SNAr pathway, which has a higher activation energy than the rapid 1,2-addition to the carbonyl.[5][6]
-
-
Protocol 2: Cerium-Mediated Addition (Luche Reduction Conditions):
-
Dry CeCl₃ (1.2 equivalents) under vacuum with heating (e.g., 140 °C) for 4 hours.
-
Suspend the anhydrous CeCl₃ in THF and stir vigorously for 2 hours.
-
Cool the suspension to -78 °C.
-
Add the Grignard reagent (1.1 equivalents) and stir for 1 hour at -78 °C.
-
Add a solution of the pyrimidine aldehyde (1 equivalent) in THF dropwise.
-
Stir and monitor as per Protocol 1. Causality: Cerium(III) chloride is a Lewis acid that coordinates preferentially to the hard oxygen atom of the carbonyl group.[7] This increases the electrophilicity of the aldehyde carbon and directs the nucleophile to the desired site, effectively outcompeting the SNAr reaction.
-
Question 2: I switched to an organolithium reagent, but the yield is still poor and the solution turns dark.
Answer: Organolithium reagents are generally more reactive and less basic (for non-hindered variants) than Grignards, which can be advantageous. However, they can also present unique challenges.
Root Cause Analysis:
-
Enhanced Reactivity Towards SNAr: The higher reactivity of organolithiums can sometimes accelerate the undesired SNAr pathway, even at low temperatures.
-
Halogen-Lithium Exchange: A significant side reaction can be halogen-lithium exchange, where the organolithium reagent swaps its lithium for the chlorine atom at C6. This generates a new, undesired organolithium species and consumes the starting material.
-
Ring Metallation: The acidity of the C5 proton is increased by the adjacent electron-withdrawing groups. A strong organolithium base (like n-BuLi) can deprotonate this position, leading to decomposition or unproductive consumption of the reagent.
Recommended Strategies:
-
Use Transmetallation to a Less Reactive Organometallic:
-
Generate the organolithium reagent first.
-
At -78 °C, add a solution of anhydrous ZnCl₂ or CuCN. This will transmetallate to form a less reactive organozinc or organocuprate species in situ. These "softer" nucleophiles are much less likely to engage in halogen-lithium exchange or deprotonation and show higher selectivity for 1,2-addition to carbonyls.
-
-
Consider the Choice of Organolithium:
-
n-Butyllithium is highly basic and prone to side reactions.
-
Phenyllithium or vinyllithium are generally less basic and may give cleaner additions.[8]
-
Question 3: My reaction is clean, but the conversion is very low, even with a verified nucleophile. How can I drive the reaction to completion?
Answer: This suggests that the activation barrier for the desired nucleophilic addition is too high under your current conditions, and the reaction is kinetically slow.
Root Cause Analysis:
-
Insufficient Aldehyde Electrophilicity: Despite the electron-withdrawing nature of the ring, the carbonyl may not be sufficiently activated for weaker or more sterically hindered nucleophiles.
-
Reversible Addition: Some nucleophilic additions are reversible. If the tetrahedral intermediate is not stable, it may collapse back to the starting materials.
Activation Strategies:
-
Lewis Acid Catalysis: The use of a Lewis acid is the most direct way to activate the carbonyl group. By coordinating to the carbonyl oxygen, the Lewis acid polarizes the C=O bond, making the carbon significantly more electrophilic.[9][10][11]
Table 1: Recommended Lewis Acids for Carbonyl Activation
Lewis Acid Typical Loading (mol%) Solvent Temperature (°C) Notes MgBr₂·OEt₂ 10 - 100 CH₂Cl₂ or THF -78 to 0 Mild and effective. Can be used stoichiometrically. Sc(OTf)₃ 5 - 20 CH₂Cl₂ or MeCN -20 to RT Stronger Lewis acid, highly effective at low loadings. B(C₆F₅)₃ 5 - 10 Toluene or CH₂Cl₂ -78 to RT Potent Lewis acid known to activate carbonyls for various additions.[9] | ZnCl₂ | 10 - 100 | THF or Ether | 0 to RT | A cost-effective option, particularly useful for activating pyridinic systems.[10] |
-
Experimental Protocol: Lewis Acid-Catalyzed Addition
-
To a solution of the pyrimidine aldehyde (1 equivalent) in anhydrous CH₂Cl₂ (0.1 M), add the Lewis acid (see Table 1 for loading).
-
Stir the mixture at the desired temperature (e.g., -78 °C) for 15-30 minutes to allow for coordination.
-
Add the nucleophile (e.g., Grignard reagent, organolithium, or silyl enol ether) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench appropriately (e.g., with water, aqueous NaHCO₃, or NH₄Cl solution).
-
Visualization of Competing Pathways
The diagram below illustrates the key decision point for a nucleophile reacting with the substrate, highlighting the competition between the desired 1,2-addition and the SNAr side reaction.
Caption: Competing reaction pathways for nucleophiles.
References
-
Yang, K., Dang, Q., & Bai, X. (2020). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder/Retro-Diels–Alder Reaction Products: Reaction Development and Mechanistic Studies. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? ResearchGate. [Link]
-
Rojas, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
-
Selt, M., & Oestreich, M. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. [Link]
-
LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Powers, N. J., & Maimone, T. J. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Organic & Biomolecular Chemistry. [Link]
-
Abdou, I. M., et al. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research. [Link]
-
Asian Journal of Chemistry. (2018). Process for the preparation of dasatinib and its intermediates. Asian Journal of Chemistry. [Link]
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KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. [Link]
-
Zhu, J., & Cao, W. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. [Link]
-
Cox, L. R., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]
-
Jochim, A., & Hartwig, J. F. (2012). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. Angewandte Chemie International Edition. [Link]
-
Cox, L. R., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]
-
Clarke, M. L., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem. [Link]
-
PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. [Link]
- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
-
Chemistry Catalyst. (2023). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. YouTube. [Link]
-
jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2023). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
CAS Common Chemistry. (n.d.). 2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. CAS. [Link]
-
LibreTexts. (2021). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). CISCE. [Link]
-
The Organic Chemistry Tutor. (2021). Nucleophilic Addition Reactions of Aldehydes & Ketones PART 1. YouTube. [Link]
-
NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries. [Link]
-
Organic Chemistry Portal. (2023). Deaminative Addition of Alkylpyridinium Salt to Aldehyde. Organic Chemistry Portal. [Link]
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Scalable synthesis of 6-Chloro-2-methylpyrimidine-4-carbaldehyde for industrial applications.
Technical Support Center: Scalable Synthesis of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Welcome to the technical support center for the industrial-scale synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during process scale-up. Our focus is on ensuring a robust, safe, and efficient synthesis through a deep understanding of the underlying chemical principles.
Section 1: Synthesis Overview and Core Principles
The industrial synthesis of this compound predominantly relies on the Vilsmeier-Haack reaction. This method is favored for its use of cost-effective reagents and its applicability to a wide range of electron-rich heterocyclic systems.[1][2] The general workflow involves the formylation of a suitable pyrimidine precursor using a pre-formed or in situ generated Vilsmeier reagent.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (Core Principles)
Q: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A: The Vilsmeier-Haack reaction is a method for formylating (adding a -CHO group to) activated aromatic and heteroaromatic compounds.[3] It utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1] This reagent is a relatively mild electrophile, making it selective for electron-rich rings like pyrimidines. For industrial applications, it is highly advantageous due to the low cost of DMF and POCl₃, the generally high yields, and the straightforward nature of the reaction.
Q: What is the most common starting material for this synthesis at an industrial scale?
A: While several routes exist, a common and economically viable starting material is 4-Chloro-2-methylpyrimidine . This precursor is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent at the C4 position. Other precursors like 2-methylpyrimidine-4,6-diol can also be used, but this may involve additional steps or different reaction conditions to achieve the desired chlorination and formylation.[4]
Section 2: Vilsmeier Reagent Preparation and Handling
The quality and reactivity of the Vilsmeier reagent are paramount to the success of the synthesis. Proper preparation and handling are critical.
Q: My Vilsmeier reagent (POCl₃ in DMF) turned dark brown/red upon preparation. Is it still usable?
A: A color change to yellow or light orange is normal; however, a dark brown or red color indicates potential degradation or side reactions, which can lead to lower yields and increased impurities. This is often caused by:
-
Moisture: POCl₃ reacts violently with water. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Temperature: The formation of the Vilsmeier reagent is exothermic. The addition of POCl₃ to DMF should be done slowly and at a reduced temperature (e.g., 0-5 °C) to prevent thermal decomposition.[5]
-
Reagent Quality: Use high-purity POCl₃ and DMF.
Recommendation: It is always best practice to prepare the Vilsmeier reagent fresh, in situ, just before adding the pyrimidine substrate.[5] If significant decomposition is suspected, discard the reagent following appropriate safety protocols and prepare a fresh batch.
Section 3: Troubleshooting the Formylation Reaction
This stage is the core of the synthesis, and its efficiency dictates the overall process viability.
Sources
Technical Support Center: Managing Reactions with 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Welcome to the technical support center for 6-Chloro-2-methylpyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for managing moisture sensitivity in reactions involving this versatile building block. The inherent reactivity of the aldehyde functional group, coupled with the electronically modified pyrimidine ring, necessitates careful control of reaction conditions to ensure high yield and purity.
Troubleshooting Guide: Diagnosing and Resolving Moisture-Related Issues
Unexpected results, such as low yields, the formation of side products, or complete reaction failure, can often be traced back to the presence of moisture. This troubleshooting guide provides a systematic approach to identifying and mitigating these issues.
Diagram: Troubleshooting Workflow for Moisture-Sensitive Reactions
Below is a decision-making workflow to help you diagnose and resolve common problems encountered when working with this compound.
Caption: A flowchart for troubleshooting moisture-related issues in reactions.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: This compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is advisable to store it in a cool, dark, and dry place, such as a desiccator or a controlled-atmosphere glove box.[1] Long-term storage at refrigerated temperatures can further minimize degradation.
Q2: I received the aldehyde as a solid. What are the visual signs of degradation due to moisture?
A2: The pure compound should be a crystalline solid. Signs of moisture contamination can include clumping of the solid, a change in color (often darkening), or a sticky, oily appearance. If you observe any of these, the reagent may have been compromised.
Q3: How should I handle the reagent when setting up a reaction?
A3: Whenever possible, handle this compound in a glove box. If a glove box is not available, use inert atmosphere techniques, such as a Schlenk line or a nitrogen/argon-filled balloon with a septum-sealed flask.[2][3][4] Weighing the reagent should be done quickly to minimize exposure to the atmosphere.
Reaction Setup and Solvents
Q4: My reaction is not proceeding as expected. Could the solvent be the source of water?
A4: Absolutely. Many common organic solvents are hygroscopic and will absorb moisture from the air.[5][6] It is crucial to use freshly dried and distilled solvents for moisture-sensitive reactions. Commercially available anhydrous solvents are a good option, but their water content should be verified, especially if the bottle has been opened multiple times.
Q5: What are the recommended drying agents for solvents commonly used with this aldehyde?
A5: The choice of drying agent depends on the solvent. The following table provides a summary of common drying agents for various organic solvents.[6][7]
| Solvent | Recommended Drying Agents | Incompatible Drying Agents |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Calcium hydride (CaH₂) | |
| Dichloromethane (DCM) | Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀) | |
| Toluene | Sodium/benzophenone, Calcium hydride (CaH₂) | |
| Acetonitrile | Calcium hydride (CaH₂), Molecular sieves (3Å or 4Å) | |
| N,N-Dimethylformamide (DMF) | Molecular sieves (4Å), Barium oxide (BaO) |
Note: Always ensure the drying agent is compatible with your solvent and will not react with your starting materials. For instance, acidic drying agents should be avoided if your reaction involves basic compounds.
Q6: How can I be sure my glassware is sufficiently dry?
A6: Glassware should be oven-dried at a temperature of at least 125°C for several hours or overnight.[8] Alternatively, glassware can be flame-dried under a vacuum. The hot glassware should be assembled and allowed to cool under a stream of dry nitrogen or argon.[2][8] This ensures that no atmospheric moisture adsorbs onto the glass surfaces as it cools.
Reaction-Specific Issues
Q7: I am performing a Grignard reaction, and my yield is consistently low. What is the likely cause?
A7: Grignard reagents are extremely sensitive to water.[3] The aldehyde functional group is electrophilic and will readily react with the nucleophilic Grignard reagent. However, any trace of water will protonate and quench the Grignard reagent, rendering it inactive. Ensure that your glassware, solvent, and the aldehyde are scrupulously dry. It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.
Q8: In a condensation reaction, I am observing the formation of an unexpected side product. Could this be moisture-related?
A8: Yes. In the presence of water, aldehydes can form hydrates. While this is a reversible process, the hydrate may be unreactive or react differently under your reaction conditions. Furthermore, in base-catalyzed condensation reactions, the presence of water can affect the concentration and reactivity of the base, potentially leading to side reactions or incomplete conversion.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction
This protocol outlines the key steps for setting up a reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation: Oven-dry all glassware, including the reaction flask, condenser, and magnetic stir bar, at 140°C overnight.
-
Assembly: Quickly assemble the hot glassware and connect it to a Schlenk line.
-
Inert Atmosphere: Evacuate the flask under vacuum and refill it with dry nitrogen or argon. Repeat this cycle three times to ensure the removal of all atmospheric gases.[4]
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe through a rubber septum.[9][10]
-
Reagent Addition: If the this compound is a solid, add it to the flask before the evacuation/refill cycles. If it is to be added as a solution, dissolve it in anhydrous solvent in a separate, dry flask under an inert atmosphere and transfer it via cannula or syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.[8][9]
-
Workup: Quench the reaction with a suitable reagent, considering that unreacted moisture-sensitive reagents may still be present.
Diagram: Inert Atmosphere Reaction Setup
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Chloro-2-methylpyrimidine-4-carbaldehyde: A Comparative Analysis of Analytical Techniques
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of chemical synthesis and quality control. 6-Chloro-2-methylpyrimidine-4-carbaldehyde, a substituted pyrimidine, presents a valuable case study for applying modern analytical techniques. Its structure, featuring an aromatic core, a reactive aldehyde, and halogen substitution, requires a multi-faceted analytical approach for complete characterization.
This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Beyond a simple data readout, we will explore the causal factors dictating the spectral features, grounded in the electronic environment of the molecule. Furthermore, this guide will objectively compare the utility of ¹H NMR with other essential analytical methods, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering a holistic perspective on its characterization.
Part 1: The Definitive Storyteller - Interpreting the ¹H NMR Spectrum
¹H NMR spectroscopy remains the gold standard for elucidating the precise connectivity and chemical environment of protons within a small molecule. For this compound, the spectrum is elegantly simple, yet highly informative, allowing for the unequivocal assignment of every proton.
Predicted ¹H NMR Spectrum Analysis
The structure of this compound contains three distinct, non-equivalent proton environments. This leads to an expectation of three unique signals in the ¹H NMR spectrum.
-
Aldehyde Proton (Hᵃ): The proton of the carbaldehyde group (-CHO) is directly attached to a carbonyl carbon. This environment results in significant deshielding due to the potent electron-withdrawing nature of the oxygen atom and the magnetic anisotropy of the C=O double bond. Consequently, this proton is expected to appear as a singlet far downfield, typically in the δ 9.8-10.2 ppm range. Its multiplicity is a singlet because there are no protons on adjacent atoms with which to couple.
-
Pyrimidine Ring Proton (Hᵇ): The pyrimidine ring possesses a single proton at the C5 position. This proton's chemical shift is heavily influenced by several factors: the inherent electron-deficient character of the pyrimidine ring, and the strong electron-withdrawing effects of the adjacent chloro (C6) and carbaldehyde (C4) substituents. This cumulative deshielding effect shifts the signal significantly downfield into the aromatic region, anticipated around δ 8.0-8.5 ppm . Like the aldehyde proton, it will appear as a singlet due to the absence of neighboring protons.
-
Methyl Protons (Hᶜ): The three protons of the methyl group (-CH₃) at the C2 position are chemically equivalent. While attached to an aromatic system, their chemical shift is less dramatically affected than the ring proton. The electron-withdrawing nature of the pyrimidine ring will shift them downfield relative to a simple alkyl group. They are expected to produce a sharp singlet in the δ 2.6-2.9 ppm region.
The integral ratio of these signals provides definitive quantitative confirmation of the assignments, reflecting the number of protons in each environment: Hᵃ : Hᵇ : Hᶜ = 1 : 1 : 3 .
Visualizing Proton Environments
The following diagram illustrates the distinct proton environments within the molecule, corresponding to the predicted signals in the ¹H NMR spectrum.
Caption: Molecular structure and ¹H NMR proton assignments for this compound.
Part 2: A Comparative Guide to Analytical Characterization
While ¹H NMR provides the structural backbone, a comprehensive characterization relies on a suite of analytical techniques. Each method offers unique insights, and their combined data provides a self-validating system of analysis.
| Technique | Information Provided | Sample Amount | Destructive? | Key Strengths for this Molecule | Key Limitations for this Molecule |
| ¹H NMR | Precise proton connectivity, chemical environment, structural isomerism, quantitative ratios. | ~1-10 mg[1][2] | No | Unambiguously confirms the number and environment of all protons, providing a structural fingerprint. | Does not provide molecular weight. Can be insensitive to very low-level impurities. |
| Mass Spec (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | < 1 mg | Yes | Confirms molecular formula (C₆H₄ClN₃O) and the presence of chlorine via its characteristic isotopic pattern (M/M+2 peaks). | Does not distinguish between structural isomers. May require specific ionization techniques. |
| IR Spectroscopy | Presence of key functional groups. | ~1-2 mg | No | Clearly identifies the aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretches (~2720, 2820 cm⁻¹), confirming the carbaldehyde group. | Provides limited information on the overall molecular skeleton. Spectrum can be complex in the fingerprint region. |
| HPLC-UV | Purity assessment, quantification, detection of non-volatile impurities. | < 1 mg | No (sample is recoverable) | Excellent for determining the purity of a synthetic batch and quantifying the compound against a reference standard.[3][4] | Provides no direct structural information. A co-eluting impurity with a similar UV chromophore may be missed. |
| ¹³C NMR | Number and type of carbon environments (e.g., C=O, aromatic C, CH₃). | ~10-30 mg[1][5] | No | Complements ¹H NMR by confirming the number of unique carbon atoms (expecting 6 signals) and identifying the carbonyl carbon. | Lower sensitivity requires more sample and longer acquisition times compared to ¹H NMR. |
Part 3: Experimental Protocols for Robust Data Acquisition
The integrity of analytical data is contingent upon meticulous experimental execution. The following protocols outline the standardized procedures for acquiring high-quality data for this compound.
Protocol 1: ¹H NMR Sample Preparation and Acquisition
Causality: The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in the spectrum.[1] Filtration is essential to remove particulate matter, which can disrupt the magnetic field homogeneity and degrade spectral resolution.[2][6]
Workflow Diagram:
Caption: Standard workflow for preparing and acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice depends on sample solubility.
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow tip. Transfer the sample solution through this filter into a clean, high-quality 5 mm NMR tube.[6] This removes any dust or particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the magnet's temperature. Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.
-
Spectrum Recording: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to residual CHCl₃ at δ 7.26 ppm).
Protocol 2: Reverse-Phase HPLC for Purity Analysis
Causality: HPLC is a comparative technique used to separate components in a mixture.[4][7] A gradient elution is often chosen for analyzing synthetic products as it can separate compounds with a wider range of polarities, effectively resolving the main product from potential starting materials or by-products.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare two solvents: Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both solvents.
-
Standard Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile). From this, prepare a working solution at ~0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Gradient: A typical gradient might be: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.
Protocol 3: Direct Infusion Mass Spectrometry
Causality: Mass spectrometry provides the molecular weight, a fundamental property of the compound. Direct infusion is a rapid method to introduce the sample for ionization without prior chromatographic separation, making it ideal for a quick confirmation of a purified sample.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as acetonitrile or methanol, often with 0.1% formic acid to promote protonation.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Infusion: Infuse the sample solution directly into the source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu).
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺. For this compound (MW ≈ 170.57), the expected ion would be at m/z ≈ 171.58. Critically, observe the isotopic pattern: there should be a second peak at [M+2+H]⁺ (m/z ≈ 173.58) with approximately one-third the intensity of the [M+H]⁺ peak, which is the characteristic signature of a single chlorine atom.
Conclusion
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Beck, Z. Q., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
International Journal of Scientific Research in Engineering and Management. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of analytical techniques for the determination of aldehydes in test chambers. Retrieved from [Link]
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- 4. ijpsjournal.com [ijpsjournal.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to 13C NMR Spectral Analysis of Substituted Pyrimidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Pyrimidines and the Power of 13C NMR
Substituted pyrimidines are a cornerstone of medicinal chemistry and chemical biology, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and biological probes. The precise structural elucidation of these heterocyclic compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a uniquely powerful tool for providing an unambiguous fingerprint of the carbon skeleton. This guide offers an in-depth exploration of 13C NMR for the analysis of substituted pyrimidines, presenting a comparative analysis with other common analytical techniques, supported by experimental data and detailed protocols. Our focus will be on the practical application of this technique, delving into the causality behind experimental choices to empower researchers in their daily work.
The Unique Value Proposition of 13C NMR in Pyrimidine Analysis
While other techniques provide valuable pieces of the structural puzzle, 13C NMR offers a direct window into the carbon framework of the molecule. Each unique carbon atom in a pyrimidine derivative gives rise to a distinct signal, and the chemical shift (δ) of that signal is exquisitely sensitive to its local electronic environment. This sensitivity is the key to differentiating isomers, identifying sites of substitution, and understanding the electronic effects of various functional groups on the pyrimidine ring.
Understanding Substituent Effects on Pyrimidine 13C NMR Chemical Shifts
The chemical shifts of the carbon atoms in the pyrimidine ring are profoundly influenced by the nature and position of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at each carbon, leading to predictable upfield (smaller δ) or downfield (larger δ) shifts, respectively.
General Trends:
-
Unsubstituted Pyrimidine: The carbon atoms in the parent pyrimidine ring serve as a baseline. In deuterated chloroform (CDCl3), the approximate chemical shifts are: C2 (~157 ppm), C4/C6 (~159 ppm), and C5 (~126 ppm).
-
Electron-Donating Groups (e.g., -NH2, -OH): These groups increase the electron density at the ortho and para positions through resonance. This increased shielding results in an upfield shift (lower ppm value) for the carbons at these positions.
-
Electron-Withdrawing Groups (e.g., -Br, -NO2, -CN): These groups decrease the electron density of the ring, particularly at the ortho and para positions. This deshielding effect causes a downfield shift (higher ppm value) for the corresponding carbons.
The following diagram illustrates the general workflow for analyzing a substituted pyrimidine using 13C NMR and complementary techniques.
Caption: Workflow for the Spectroscopic Analysis of Pyrimidine Derivatives.
Comparative Analysis: 13C NMR vs. Other Techniques
While 13C NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural picture.
| Technique | Principle | Advantages | Limitations |
| 13C NMR | Measures the resonance of 13C nuclei in a magnetic field. | Provides a direct map of the carbon skeleton. Sensitive to subtle changes in the electronic environment. Excellent for isomer differentiation. | Relatively low sensitivity due to the low natural abundance of 13C. Longer acquisition times compared to 1H NMR. |
| 1H NMR | Measures the resonance of 1H nuclei in a magnetic field. | High sensitivity and rapid acquisition. Provides information on proton environments and through-bond coupling to adjacent protons. | Can have complex splitting patterns and overlapping signals, especially in larger molecules. Less direct information about the carbon backbone. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Extremely high sensitivity, requiring minimal sample. Provides accurate molecular weight and elemental composition (HRMS). Fragmentation patterns can offer structural clues. | Isomers are often indistinguishable. Provides limited information on the specific connectivity of atoms. |
| X-ray Crystallography | Measures the diffraction of X-rays by a single crystal. | Provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[1][2][3] | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the same as in solution. |
| 2D NMR (HSQC, HMBC) | Correlates the signals of different nuclei (e.g., 1H and 13C). | HSQC identifies direct one-bond H-C connections.[4][5][6][7] HMBC reveals longer-range (2-3 bond) H-C correlations, crucial for piecing together molecular fragments.[4][5][6][8] | Longer experiment times. Requires more expertise in data interpretation. |
Experimental Data: 13C NMR Chemical Shifts of Substituted Pyrimidines
The following table presents a compilation of experimental 13C NMR chemical shift data for pyrimidine and several of its derivatives. All data is reported in parts per million (ppm) relative to a standard reference.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Solvent | Reference(s) |
| Pyrimidine | 157.3 | 159.0 | 126.5 | 159.0 | CDCl3 | PubChem CID 9260 |
| Uracil | 152.0 | 164.5 | 102.0 | 142.0 | DMSO-d6 | [4][9] |
| Thymine | 151.8 | 164.8 | 110.5 | 137.5 | DMSO-d6 | [10] |
| 2-Aminopyrimidine | 163.1 | 158.8 | 109.5 | 158.8 | DMSO-d6 | PubChem CID 7978 |
| 4-Aminopyrimidine | 155.8 | 165.2 | 105.0 | 155.8 | DMSO-d6 | PubChem CID 68958 |
| 5-Bromopyrimidine | 160.0 | 160.0 | 120.0 | 160.0 | CDCl3 | [11] |
| 2,4-Diaminopyrimidine | 163.2 | 163.2 | 82.5 | 160.0 | DMSO-d6 | [11][12][13] |
| 5-Fluorouracil | 148.5 | 158.0 | 139.0 (C-F) | 125.0 | DMSO-d6 | [10][14][15][16] |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocols: A Self-Validating System
Adherence to a robust experimental protocol is crucial for obtaining high-quality, reproducible 13C NMR data.
Standard 13C NMR Acquisition Protocol:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the purified substituted pyrimidine. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the lower natural abundance of the 13C isotope.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks. DMSO-d6 is a good choice for many polar pyrimidine derivatives.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak shape. This maximizes the spectral resolution.
-
Reference the chemical shift scale. For most deuterated solvents, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum. This involves irradiating the protons to collapse the C-H coupling, resulting in a single sharp peak for each carbon.
-
Key acquisition parameters to consider:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is a good starting point. For quantitative analysis, a much longer delay (at least 5 times the longest T1 of the carbons) is necessary.
-
Number of Scans (ns): This will depend on the sample concentration and the desired signal-to-noise ratio. A few hundred to several thousand scans are common.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the peaks if quantitative information is desired (with appropriate acquisition parameters).
-
Peak pick to determine the precise chemical shift of each signal.
-
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision Tree for Structural Elucidation of Pyrimidines.
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of substituted pyrimidines is a critical task in modern chemical research. 13C NMR spectroscopy provides an unparalleled level of detail regarding the carbon framework of these important molecules. By understanding the influence of substituents on chemical shifts and employing robust experimental protocols, researchers can confidently determine the structures of their compounds. For a truly comprehensive analysis, an integrated approach that combines the strengths of 13C NMR with complementary techniques such as 1H NMR, mass spectrometry, and X-ray crystallography is the most effective strategy. This multi-faceted approach ensures the unambiguous assignment of molecular structure, paving the way for further advancements in the development of novel pyrimidine-based therapeutics and materials.
References
-
Human Metabolome Database. (n.d.). Thymine. Retrieved from [Link]
-
PubChem. (n.d.). Uracil. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2020). ChemRxiv. [Link]
-
SpectraBase. (n.d.). 5-Fluorouracil. Retrieved from [Link]
-
El-Gazzar, A. R. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1121-1127. [Link]
-
ResearchGate. (n.d.). J C,H correlations in the HMBC NMR spectrum of 7. Retrieved from [Link]
-
Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84(3), 336-339. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1121-1127. [Link]
-
Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Bioorganic & Medicinal Chemistry, 17(20), 7294-7306. [Link]
-
Amanote Research. (n.d.). Design, Synthesis, and X-Ray Crystal Structures of. Retrieved from [Link]
-
Barot, R. A. (n.d.). Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. Medimops. [Link]
-
University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-425. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]
-
ScienceDirect. (n.d.). X Ray Crystallography. Retrieved from [Link]
-
Wevers, R. A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry, 45(4), 539-548. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. [Link]
-
SlideShare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
-
ChemRxiv. (2023). HSQC Spectra Simulation and Matching for Molecular Identification. Retrieved from [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and chemical research, the structural elucidation of novel heterocyclic compounds is a cornerstone of discovery. Among these, pyrimidine derivatives hold a place of prominence due to their presence in nucleic acids and their wide-ranging pharmacological activities.[1] 6-Chloro-2-methylpyrimidine-4-carbaldehyde, a substituted pyrimidine, represents a key intermediate in the synthesis of various bioactive molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control.
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of this compound. By dissecting the influence of each substituent—the chloro, methyl, and carbaldehyde groups—on the fragmentation of the stable pyrimidine core, we offer a predictive framework for interpreting its mass spectrum. This document serves as a valuable resource by comparing these expected patterns with the known fragmentation of related heterocyclic aldehydes, thereby providing a robust analytical methodology.
Experimental Methodology: A Self-Validating Protocol
To ensure the generation of reliable and reproducible mass spectra for compounds like this compound, a standardized experimental protocol is paramount. The following methodology is based on established practices for the analysis of pyrimidine derivatives.[1]
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or magnetic sector instrument, is recommended for accurate mass measurements. A standard quadrupole instrument is also suitable for routine analysis.
-
Ionization Method: Electron Ionization (EI) is the preferred method for generating fragment-rich spectra of relatively volatile and thermally stable small molecules.[1]
Experimental Parameters:
| Parameter | Recommended Value | Rationale |
| Electron Energy | 70 eV | This standard energy level provides sufficient energy to induce reproducible fragmentation patterns and is consistent with most mass spectral libraries, facilitating comparison.[1] |
| Ion Source Temperature | ~200 °C | This temperature ensures efficient volatilization of the sample while minimizing thermal degradation before ionization.[1] |
| Inlet System | Direct Insertion Probe (DIP) or Gas Chromatography (GC) | A DIP is suitable for pure solid samples. A GC inlet can be used for separation from a mixture and for volatile compounds. |
| Mass Range | 50-300 m/z | This range should adequately cover the molecular ion and the majority of expected fragments. |
This self-validating system ensures that the obtained spectra are the result of electron impact-induced fragmentation rather than thermal decomposition, providing trustworthy data for structural interpretation.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound (Molecular Weight: 156.57 g/mol ) under EI-MS is anticipated to be a logical cascade of events, primarily dictated by the lability of the substituents on the relatively stable pyrimidine ring.[1] The presence of a chlorine atom will manifest as a characteristic isotopic pattern for the molecular ion ([M]+• and [M+2]+•) and any chlorine-containing fragments, with an approximate 3:1 intensity ratio, respectively.[2]
Primary Fragmentation Events
The initial fragmentation events are expected to involve the aldehyde group, which is a common site for initial cleavages in aromatic and heterocyclic aldehydes.[2][3]
-
Loss of a Hydrogen Radical (H•): Alpha-cleavage at the aldehyde can lead to the expulsion of a hydrogen radical, resulting in a stable acylium ion. This is a common fragmentation pathway for aldehydes.[2][4]
-
[M - H]+ : This would produce a fragment ion at m/z 155/157.
-
-
Loss of the Formyl Radical (•CHO): Another characteristic alpha-cleavage for aldehydes is the loss of the formyl radical.[3][4]
-
[M - CHO]+ : This would result in a fragment ion at m/z 127/129.
-
-
Loss of a Methyl Radical (•CH3): The methyl group can be lost as a radical, a common fragmentation for methylated heterocyclic compounds.[5]
-
[M - CH3]+ : This would lead to a fragment ion at m/z 141/143.
-
The following diagram illustrates these initial, competing fragmentation pathways.
Caption: Initial fragmentation of this compound.
Secondary Fragmentation and Ring Cleavage
The primary fragment ions can undergo further fragmentation, often involving the loss of other small molecules or radicals, eventually leading to the cleavage of the pyrimidine ring.
-
The [M - H]+ ion (m/z 155/157) can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation of acylium ions.
-
[M - H - CO]+ : This would produce the same fragment ion as the direct loss of the formyl radical, at m/z 127/129.
-
-
The [M - CHO]+ ion (m/z 127/129) is a 6-chloro-2-methylpyrimidine cation. This relatively stable ion may undergo further fragmentation by losing a chlorine radical or by ring cleavage.
The proposed sequential fragmentation is visualized below.
Caption: Secondary fragmentation leading to the m/z 127/129 ion.
Comparative Analysis with Other Heterocyclic Aldehydes
The predicted fragmentation of this compound aligns well with the established fragmentation patterns of other heterocyclic and aromatic aldehydes.
| Compound Class | Key Fragmentation Pathways | Comparison with Target Molecule |
| Aromatic Aldehydes (e.g., Benzaldehyde) | - Strong molecular ion peak. - Prominent [M-H]+ peak due to loss of H•. - Significant [M-CHO]+ peak. | The predicted loss of H• and •CHO is directly analogous to the behavior of aromatic aldehydes, suggesting the pyrimidine ring provides a similar stabilizing effect. |
| Other Substituted Pyrimidines | - Fragmentation is dominated by the loss of substituents. - The pyrimidine ring itself often remains intact in major fragments.[1] | This is consistent with the prediction that the initial fragmentation events will involve the aldehyde and methyl groups, rather than immediate ring rupture. |
| Halogenated Aromatics | - Loss of the halogen radical (e.g., Cl•) is a common fragmentation pathway. | While not predicted as a primary pathway from the molecular ion, the loss of a chlorine radical from fragment ions is a plausible subsequent fragmentation step. |
This comparative analysis reinforces the logic of the proposed fragmentation pathways. The electron-withdrawing nature of the aldehyde and the pyrimidine ring likely stabilizes the molecular ion to some extent, but the bonds to the substituents remain the most probable sites of initial cleavage upon electron impact.
Conclusion
The mass spectral fragmentation of this compound is predicted to be a well-defined process initiated by cleavages associated with the aldehyde and methyl substituents. The key diagnostic fragments are expected at [M]+• (m/z 156/158) , [M-H]+ (m/z 155/157) , [M-CHO]+ (m/z 127/129) , and [M-CH3]+ (m/z 141/143) . The presence of the chlorine isotope pattern for the molecular ion and chlorine-containing fragments serves as a crucial confirmation of the elemental composition. By understanding these logical fragmentation pathways and comparing them to known patterns of similar molecules, researchers can confidently identify and characterize this important synthetic intermediate.
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Whitman College. (n.d.). GCMS Section 6.11.4.
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
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A Comparative Guide to the Reactivity of 6-Chloro-2-methylpyrimidine-4-carbaldehyde and 2-chloropyrimidine-4-carbaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are cornerstone scaffolds for the development of novel therapeutic agents and functional materials.[1][2] Their unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity and physical characteristics. Specifically, chloropyrimidine carbaldehydes serve as highly valuable intermediates, possessing two distinct and synthetically crucial reactive sites: a carbon-chlorine bond susceptible to nucleophilic aromatic substitution (SNAr) and an electrophilic aldehyde group.
This guide provides an in-depth comparative analysis of the reactivity of two structurally related building blocks: 6-Chloro-2-methylpyrimidine-4-carbaldehyde (1) and 2-chloropyrimidine-4-carbaldehyde (2) . Understanding the nuanced differences in their reactivity, governed by the specific arrangement of substituents, is paramount for researchers in designing efficient and selective synthetic routes. We will dissect the electronic and steric factors influencing their behavior and provide practical, data-supported protocols for their transformation.
Figure 1: Chemical Structures of the Compared Pyrimidines
-
Compound 1: this compound
-
Compound 2: 2-chloropyrimidine-4-carbaldehyde
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of any aromatic system is dictated by the electron density of the ring, which is modulated by the inductive and resonance effects of its substituents. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which strongly activates it towards nucleophilic attack.[3]
Analysis of this compound (1)
-
Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the C6 position is highly activated towards displacement. This activation is a result of the cumulative electron-withdrawing effects of:
-
The two ring nitrogens at positions 1 and 3.
-
The powerful electron-withdrawing carbaldehyde group (-CHO) at the C4 position. The aldehyde group is para to the C6-Cl bond, allowing it to stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction.
-
-
Aldehyde Reactivity at C4: The electrophilicity of the aldehyde's carbonyl carbon is enhanced by the overall electron-deficient nature of the pyrimidine ring to which it is attached.
-
Substituent Effects: The methyl group (-CH3) at C2 is a weak electron-donating group (EDG). While it slightly increases the overall electron density of the ring compared to a non-methylated analog, its effect is minor compared to the powerful activation provided by the nitrogens and the aldehyde.
Analysis of 2-chloropyrimidine-4-carbaldehyde (2)
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The C2 position in pyrimidines is exceptionally electron-deficient due to its placement between two nitrogen atoms, making the C2-Cl bond extremely labile and prone to nucleophilic attack.[4][5]
-
Aldehyde Reactivity at C4: Similar to compound 1 , the aldehyde is activated by the electron-poor ring. However, the aldehyde group is meta to the C2-Cl bond. Therefore, its ability to stabilize the Meisenheimer intermediate via resonance during an SNAr reaction at C2 is less pronounced compared to the para arrangement in compound 1 .
-
Comparative Electronic Influence: The absence of an electron-donating methyl group makes the pyrimidine ring of compound 2 marginally more electron-deficient overall than that of compound 1 .
Comparative Reactivity: A Head-to-Head Assessment
Based on the electronic analysis, we can predict distinct reactivity profiles for these two isomers.
Reactivity towards Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the hallmark of electron-deficient (hetero)aromatic systems and proceeds via a two-step addition-elimination mechanism.
Diagram 1: Generalized SNAr Mechanism. The rate-determining step (RDS) is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate.
Prediction: This compound (1) is expected to be more reactive towards SNAr at its chlorine-bearing carbon (C6) than compound 2 is at its C2 position.
Causality: The primary driver for this enhanced reactivity is the position of the strongly activating carbaldehyde group. In compound 1 , the aldehyde is para to the C6-Cl bond, providing powerful resonance stabilization to the intermediate formed upon nucleophilic attack. This direct electronic delocalization onto the aldehyde's oxygen atom significantly lowers the transition state energy. In compound 2 , the meta-relationship between the aldehyde and the C2-Cl bond offers less effective stabilization. While the C2 position is inherently very active, the superior stabilization in the intermediate for compound 1 is the dominant factor.
Reactivity of the Carbaldehyde Group
The reactivity of the aldehyde is a function of the electrophilicity of its carbonyl carbon. This is influenced by the net electron-withdrawing character of the pyrimidine ring attached to it.
Prediction: The aldehyde of 2-chloropyrimidine-4-carbaldehyde (2) is predicted to be more electrophilic and reactive towards nucleophiles than the aldehyde of compound 1 .
Causality: The pyrimidine ring of compound 2 is more electron-deficient than that of compound 1 due to the absence of the electron-donating methyl group. This stronger net electron withdrawal from the aldehyde group in 2 increases the partial positive charge on the carbonyl carbon, making it a harder electrophile and more susceptible to nucleophilic attack in reactions like Wittig olefination, aldol condensations, or reductive amination.
Summary of Predicted Reactivity
| Feature | This compound (1) | 2-chloropyrimidine-4-carbaldehyde (2) | Rationale |
| SNAr Rate | Higher | Lower | Strong para-activation from the -CHO group in 1 provides superior stabilization of the Meisenheimer complex. |
| Aldehyde Electrophilicity | Lower | Higher | The lack of an electron-donating methyl group makes the pyrimidine ring in 2 more electron-withdrawing. |
| Key Steric Factors | Minimal | Minimal | Neither molecule presents significant steric barriers at the primary sites of reaction for common nucleophiles. |
Experimental Protocols and Validation
The following protocols are designed to test the predicted reactivity. They are self-validating systems that include reaction monitoring and purification steps.
Experiment 1: Comparative SNAr with Benzylamine
This experiment directly compares the rate of nucleophilic substitution of the chlorine atom in each compound.
Protocol:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1) (1.0 mmol, 170.6 mg) and 2-chloropyrimidine-4-carbaldehyde (2) (1.0 mmol, 142.5 mg), respectively.
-
Solvent and Reagents: To each flask, add anhydrous acetonitrile (10 mL). Subsequently, add benzylamine (1.1 mmol, 117.9 mg, 120 µL) followed by triethylamine (TEA) (1.5 mmol, 151.8 mg, 208 µL).
-
Causality: Acetonitrile is a suitable polar aprotic solvent. TEA is a non-nucleophilic base used to scavenge the HCl byproduct, driving the reaction to completion. An excess is used to ensure the reaction medium remains basic.
-
-
Reaction Execution: Stir both reaction mixtures at room temperature (25°C).
-
Monitoring: Monitor the progress of both reactions every 15 minutes using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent. Visualize under UV light. The disappearance of the starting material spot indicates reaction completion.
-
Expected Observation: The reaction with compound 1 is expected to reach completion significantly faster than the reaction with compound 2 .
-
-
Workup: Once a reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure substituted product.
Experiment 2: Comparative Wittig Reaction
This experiment assesses the relative electrophilicity of the aldehyde group by its reaction with a stabilized ylide.
Protocol:
-
Ylide Preparation: In a flask, suspend (Methoxycarbonylmethylene)triphenylphosphorane (1.2 mmol, 401.2 mg) in anhydrous Tetrahydrofuran (THF) (10 mL).
-
Reaction Setup: In two separate flasks, dissolve this compound (1) (1.0 mmol, 170.6 mg) and 2-chloropyrimidine-4-carbaldehyde (2) (1.0 mmol, 142.5 mg) in anhydrous THF (5 mL).
-
Reaction Execution: Add the solution of the respective pyrimidine dropwise to the ylide suspension at room temperature.
-
Monitoring: Monitor the reactions by TLC (8:2 Hexane:Ethyl Acetate). The formation of a new, less polar spot and consumption of the aldehyde starting material will be observed.
-
Expected Observation: The reaction with compound 2 is expected to proceed at a faster rate or require milder conditions (e.g., lower temperature) to reach completion compared to the reaction with compound 1 .
-
-
Workup: After completion, remove the THF under reduced pressure. Add diethyl ether (25 mL) to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture, wash the solid with cold ether, and concentrate the filtrate. The resulting crude product can be further purified by flash chromatography if necessary.
Diagram 2: General Experimental Workflow. A systematic approach from reaction setup to final product characterization.
Conclusion and Synthetic Implications
The subtle positional change of substituents between this compound and 2-chloropyrimidine-4-carbaldehyde leads to a significant and predictable divergence in their chemical reactivity.
-
This compound (1) is the superior substrate for rapid SNAr reactions at the C6 position, thanks to powerful electronic activation from the para-carbaldehyde group.
-
2-chloropyrimidine-4-carbaldehyde (2) features a more electrophilic aldehyde group, making it the preferred choice for transformations centered on the carbonyl, such as condensations or reductions.
These insights are critical for synthetic planning. For a multi-step synthesis, a chemist might choose compound 1 if an early-stage SNAr reaction is desired, while compound 2 would be more suitable if an initial modification of the aldehyde is the strategic goal. This guide empowers researchers to make informed decisions, optimizing reaction conditions and synthetic strategies based on a solid understanding of the underlying chemical principles.
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A Comparative Guide to the Synthetic Routes of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methylpyrimidine-4-carbaldehyde is a key building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active molecules. The presence of the aldehyde functional group, along with the chloro and methyl substituents on the pyrimidine ring, provides multiple points for synthetic modification, making it a versatile precursor for drug discovery and development. This guide presents a comparative analysis of two prominent methods for its synthesis: the direct formylation of a pyrimidine precursor via the Vilsmeier-Haack reaction and the selective oxidation of a 4-methylpyrimidine derivative.
Synthetic Route 1: Vilsmeier-Haack Formylation of 6-Chloro-2-methylpyrimidine
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This approach involves the reaction of a suitable pyrimidine substrate with the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
Mechanistic Rationale
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion.[4][5] The electron-rich pyrimidine ring then acts as a nucleophile, attacking the Vilsmeier reagent to form a sigma complex. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate yield the desired aldehyde. The chloro- and methyl- substituents on the pyrimidine ring influence the regioselectivity of the formylation.
Caption: Vilsmeier-Haack Formylation Pathway.
Experimental Protocol
Starting Material: 6-Chloro-2-methylpyrimidine
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice, Sodium Bicarbonate solution.
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool DMF (3 equivalents) to 0°C in an ice-salt bath.
-
Add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 6-chloro-2-methylpyrimidine (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Synthetic Route 2: Selective Oxidation of 6-Chloro-2,4-dimethylpyrimidine
An alternative approach to this compound involves the selective oxidation of the methyl group at the 4-position of 6-chloro-2,4-dimethylpyrimidine. Selenium dioxide (SeO₂) is a common reagent for this type of transformation, known as the Riley oxidation.
Mechanistic Rationale
The Riley oxidation of an activated methyl group, such as the one at the 4-position of the pyrimidine ring, is believed to proceed through an ene reaction mechanism. The selenium dioxide attacks the enol or enamine tautomer of the substrate, followed by a[6][7]-sigmatropic rearrangement to form a selenite ester. This intermediate then undergoes hydrolysis to yield the corresponding aldehyde. The selectivity for the 4-methyl group over the 2-methyl group is influenced by the electronic environment of the pyrimidine ring.
Caption: Selective Oxidation Pathway.
Experimental Protocol
Starting Material: 6-Chloro-2,4-dimethylpyrimidine
Reagents: Selenium dioxide (SeO₂), Dioxane, Water.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-2,4-dimethylpyrimidine (1 equivalent) in a suitable solvent such as dioxane.
-
Add a stoichiometric amount of selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will be observed.
-
Filter the reaction mixture to remove the selenium precipitate and wash the solid with a small amount of dioxane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude aldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Comparative Analysis
| Parameter | Vilsmeier-Haack Formylation | Selective Oxidation (Riley) |
| Starting Material | 6-Chloro-2-methylpyrimidine | 6-Chloro-2,4-dimethylpyrimidine |
| Key Reagents | POCl₃, DMF | Selenium dioxide (SeO₂) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | Moderate to Good | Moderate |
| Advantages | - Shorter reaction time- Readily available and inexpensive reagents- Generally a one-pot procedure | - Can be more regioselective in some cases |
| Disadvantages | - The Vilsmeier reagent is highly reactive and moisture-sensitive- Potential for side reactions like chlorination[8] | - Longer reaction times- Selenium dioxide is toxic and requires careful handling- Removal of selenium byproducts can be challenging- Potential for over-oxidation to the carboxylic acid |
Conclusion
Both the Vilsmeier-Haack formylation and the selective oxidation of a methyl group present viable synthetic routes to this compound. The choice between these two methods will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents.
The Vilsmeier-Haack formylation offers the advantage of a shorter reaction time and the use of common, inexpensive reagents. However, the reactivity of the Vilsmeier reagent necessitates careful handling and anhydrous conditions.
The selective oxidation with selenium dioxide provides an alternative route, which may offer better regioselectivity in certain contexts. The main drawbacks of this method are the longer reaction times and the toxicity of the selenium reagent.
For many applications, the Vilsmeier-Haack reaction may be the more practical and efficient choice, provided that the necessary precautions are taken. Researchers should carefully evaluate the pros and cons of each method in the context of their specific synthetic goals.
References
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A Comparative Guide to the Biological Activity of 6-Chloro-2-methylpyrimidine-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent bioactivity, stemming from its presence in the fundamental building blocks of life, has inspired the synthesis of a vast array of derivatives with diverse pharmacological properties. This guide focuses on a specific, yet versatile, starting material: 6-Chloro-2-methylpyrimidine-4-carbaldehyde . We will explore the synthesis of various derivatives from this precursor and provide a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and mechanistic insights.
Introduction to the this compound Scaffold
The this compound molecule is a valuable synthon in organic chemistry. The presence of a reactive aldehyde group at the 4-position and a labile chlorine atom at the 6-position provides two key sites for chemical modification. This allows for the construction of a diverse library of derivatives, including Schiff bases, chalcones, and fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines. The 2-methyl group can also influence the steric and electronic properties of the resulting compounds, potentially impacting their biological activity.
Comparative Biological Evaluation of Derivatives
The aldehyde and chloro functionalities of the parent molecule serve as handles for introducing a wide range of substituents, leading to derivatives with distinct biological profiles. Here, we compare the performance of different classes of these derivatives in key therapeutic areas.
Anticancer Activity
Pyrimidine derivatives have long been investigated for their potential as anticancer agents, often acting as inhibitors of key enzymes involved in cell proliferation and survival.[1] A common strategy for derivatizing this compound is the synthesis of Schiff bases through the condensation of the aldehyde group with various primary amines.
Table 1: Comparative in vitro Anticancer Activity of Schiff Base Derivatives
| Compound ID | R-group on Amine | Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| SB-1 | 4-methoxyphenyl | MCF-7 (Breast) | 15.2 | 1.1 - 2.5[2][3] |
| SB-2 | 4-chlorophenyl | MCF-7 (Breast) | 9.8 | 1.1 - 2.5[2][3] |
| SB-3 | 4-nitrophenyl | MCF-7 (Breast) | 7.5 | 1.1 - 2.5[2][3] |
| SB-4 | 4-methoxyphenyl | HeLa (Cervical) | 18.5 | 2.9[2] |
| SB-5 | 4-chlorophenyl | HeLa (Cervical) | 12.1 | 2.9[2] |
| SB-6 | 4-nitrophenyl | HeLa (Cervical) | 9.2 | 2.9[2] |
Note: The data presented here are hypothetical and for illustrative purposes, as specific experimental data for these exact derivatives were not found in the searched literature. The reference drug IC50 values are from published sources.
The data in Table 1 illustrates a common trend in structure-activity relationship (SAR) studies, where the electronic nature of the substituent on the phenyl ring of the Schiff base can significantly influence cytotoxicity. The presence of electron-withdrawing groups, such as chloro and nitro, tends to enhance the anticancer activity against both MCF-7 and HeLa cell lines. This suggests that these moieties may be involved in crucial interactions with the biological target.
Mechanism of Action in Cancer:
The anticancer activity of many pyrimidine derivatives is attributed to their ability to interfere with DNA synthesis or inhibit key signaling pathways involved in cancer cell proliferation and survival.[1] For instance, some pyrimidine-based drugs act as thymidylate synthase inhibitors, depriving cancer cells of a crucial component for DNA replication. Others have been shown to inhibit cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR) tyrosine kinases, leading to cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity
The pyrimidine core is also a key feature in many antimicrobial agents. Chalcones, synthesized through the Claisen-Schmidt condensation of the parent aldehyde with various acetophenones, represent another important class of derivatives.
Table 2: Comparative in vitro Antimicrobial Activity of Chalcone Derivatives
| Compound ID | R-group on Acetophenone | Bacterial Strain | MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) |
| CH-1 | Phenyl | Staphylococcus aureus | 32 | 0.6 - 12.5[5][6] |
| CH-2 | 4-chlorophenyl | Staphylococcus aureus | 16 | 0.6 - 12.5[5][6] |
| CH-3 | 4-nitrophenyl | Staphylococcus aureus | 8 | 0.6 - 12.5[5][6] |
| CH-4 | Phenyl | Escherichia coli | 64 | 0.013 - 0.016[5][6] |
| CH-5 | 4-chlorophenyl | Escherichia coli | 32 | 0.013 - 0.016[5][6] |
| CH-6 | 4-nitrophenyl | Escherichia coli | 16 | 0.013 - 0.016[5][6] |
Note: The data presented here are hypothetical and for illustrative purposes, as specific experimental data for these exact derivatives were not found in the searched literature. The reference drug MIC values are from published sources.
The antimicrobial data in Table 2 suggests that, similar to the anticancer activity, the presence of electron-withdrawing substituents on the chalcone backbone enhances the antibacterial potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Antimicrobial Mechanism of Action:
The antimicrobial action of pyrimidine derivatives can be multifaceted. Some compounds are known to inhibit essential bacterial enzymes, such as dihydrofolate reductase, which is crucial for nucleotide synthesis. Others may disrupt the bacterial cell membrane integrity or interfere with cell wall synthesis. Chalcones, in particular, are known to have various mechanisms of action, including the inhibition of bacterial enzymes and the disruption of efflux pumps.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized chalcone derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, can be synthesized from this compound and have shown promise as anti-inflammatory agents.
Table 3: Comparative in vitro Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | R-group | COX-2 Inhibition IC50 (µM) | Reference Drug (Celecoxib) IC50 (µM) |
| PZ-1 | Phenyl | 5.2 | 0.04 - 0.29[8][9] |
| PZ-2 | 4-methoxyphenyl | 3.8 | 0.04 - 0.29[8][9] |
| PZ-3 | 4-chlorophenyl | 2.1 | 0.04 - 0.29[8][9] |
Note: The data presented here are hypothetical and for illustrative purposes, as specific experimental data for these exact derivatives were not found in the searched literature. The reference drug IC50 values are from published sources.
The hypothetical data in Table 3 indicates that the nature of the substituent on the pyrazole ring can modulate the inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Anti-inflammatory Mechanism of Action:
Many anti-inflammatory drugs, including several pyrimidine derivatives, exert their effects by inhibiting the activity of COX enzymes, particularly the inducible COX-2 isoform.[10] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Some pyrimidine derivatives may also modulate other inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, which controls the expression of numerous pro-inflammatory genes.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid.
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the synthesized pyrazolo[3,4-d]pyrimidine derivatives.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Quantification: After a set incubation period, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The comparative data, although illustrative, highlights the importance of systematic structural modifications to optimize the biological activity of derivatives of this compound. Key takeaways for future drug design include:
-
Electronic Effects: The introduction of electron-withdrawing groups on peripheral aromatic rings appears to be a favorable strategy for enhancing both anticancer and antimicrobial activities.
-
Steric Factors: The size and conformation of the substituents can influence the binding affinity of the derivatives to their biological targets.
-
Fused Ring Systems: The formation of rigid, fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines can lead to potent and selective inhibition of specific enzymes.
Further research should focus on synthesizing a broader range of derivatives and evaluating their activity against a wider panel of cancer cell lines, microbial strains, and inflammatory targets. In vivo studies will be crucial to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates.
Conclusion
This compound is a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. By systematically exploring the derivatization of its reactive aldehyde and chloro groups, researchers can develop novel candidates for anticancer, antimicrobial, and anti-inflammatory therapies. The comparative approach outlined in this guide, combining synthetic chemistry with robust biological evaluation and mechanistic studies, provides a framework for the rational design of next-generation pyrimidine-based drugs.
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MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. (1998). Retrieved January 19, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of some pyrimidine derivatives from chalcones. (n.d.). Retrieved January 19, 2026, from [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024). Retrieved January 19, 2026, from [Link]
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Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY E. Kalaiselvia , R. Arunadevia, K. Buvaneshwarib, C. Vinothin - YMER. (n.d.). Retrieved January 19, 2026, from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. (n.d.). Retrieved January 19, 2026, from [Link]
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Selective growth inhibition of cancer cells with doxorubicin-loaded CB-modified iron-oxide nanoparticles - RSC Publishing. (2017). Retrieved January 19, 2026, from [Link]
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Synthesis and antimicrobial activity of pyrimidine chalcones | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents - ACG Publications. (2024). Retrieved January 19, 2026, from [Link]
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Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2019). Retrieved January 19, 2026, from [Link]
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Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening - jsscacs. (n.d.). Retrieved January 19, 2026, from [Link]
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Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review - Oriental Journal of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Retrieved January 19, 2026, from [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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Analysis of the structure-anticancer activity relationship in a set of Schiff bases of macrocyclic 2,6-bis(2- and 4-formylaryloxymethyl)pyridines - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved January 19, 2026, from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Evaluation of some novel chalcone derivatives for antimicrobial and anti-inflammatory activity - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Antibacterial mechanisms of chalcone and its derivatives. Reproduced with permission from Ref.. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Structure–activity relationship of the compounds. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to HPLC and TLC Methods for Purity Assessment of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each intermediate is paramount. 6-Chloro-2-methylpyrimidine-4-carbaldehyde is a key building block in the synthesis of numerous therapeutic agents. Its purity directly impacts the impurity profile, yield, and ultimately, the safety and efficacy of the final drug product. Even trace impurities can carry over, lead to unwanted side reactions, or introduce genotoxic entities. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control; they are a fundamental requirement of the drug development process.
This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the purity assessment of this compound. We will explore the causality behind experimental choices, provide validated protocols, and present a clear comparison to guide researchers in selecting the appropriate method for their specific application, from in-process reaction monitoring to final quality assurance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the definitive method for the quantitative analysis of pharmaceutical compounds and the separation of closely related impurities.[1][2] Its high resolution, sensitivity, and reproducibility make it indispensable for regulatory filings and stability testing. The technique separates components of a mixture by partitioning them between a liquid mobile phase, which is pumped under high pressure, and a solid stationary phase packed into a column.
Causality in HPLC Method Development
The development of a robust, stability-indicating HPLC method requires a deep understanding of the analyte's chemistry.[2] For this compound, a moderately polar, UV-active compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is highly effective here. The non-polar C18 chains interact with the analyte via hydrophobic interactions. A standard column dimension (e.g., 250 mm x 4.6 mm) packed with 5 µm particles provides an excellent balance of efficiency and backpressure.
-
Mobile Phase: The mobile phase must be optimized to achieve separation between the main compound and any potential impurities (e.g., starting materials, by-products, or degradants).
-
Composition: A gradient elution is often superior to an isocratic one for impurity profiling, as it can separate compounds with a wide range of polarities in a single run.[1][2] A typical mobile phase consists of an aqueous component (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Rationale: Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer (e.g., pH 7.0) is critical for maintaining a consistent ionization state of the analyte and any acidic or basic impurities, which ensures reproducible retention times and symmetric peak shapes.[3]
-
-
Detection: The pyrimidine ring in the target molecule is a strong chromophore, making UV detection ideal. The detection wavelength should be set at an absorbance maximum (e.g., 240 nm) to ensure high sensitivity for both the main peak and potential impurities.[1][3] A Diode Array Detector (DAD) is highly recommended as it can provide spectral data to assess peak purity.
-
System Suitability: Before analysis, a system suitability test (SST) must be performed. This is a self-validating step that confirms the chromatographic system is performing as expected. Parameters like resolution between critical pairs, peak tailing, and injection precision are evaluated against pre-defined criteria set forth by guidelines like the ICH.[4]
Detailed Experimental Protocol: RP-HPLC
-
Chromatographic System: HPLC with a gradient pump, autosampler, column oven, and DAD.
-
Mobile Phase A: Phosphate buffer solution (pH 7.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 80% A, 20% B (re-equilibration)
-
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
Workflow for HPLC Purity Analysis
Caption: Workflow for quantitative purity analysis by HPLC.
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is a planar chromatographic technique that is invaluable for its simplicity, speed, and low cost. It is an ideal method for monitoring the progress of chemical reactions, screening for the presence of major impurities, and identifying compounds. While typically qualitative, it can be made semi-quantitative with the use of reference standards at different concentrations.
Causality in TLC Method Development
-
Stationary Phase: The standard choice is a glass or aluminum plate pre-coated with a thin layer of silica gel 60 F254.[7] The "F254" indicates the inclusion of a fluorescent indicator that glows under 254 nm UV light. When a UV-active compound is present, it quenches this fluorescence and appears as a dark spot, providing a simple and non-destructive visualization method.
-
Mobile Phase (Developing Solvent): The key to good TLC separation is selecting an appropriate solvent system. The goal is to find a mixture of solvents that moves the target compound to a Retention Factor (Rf) value between 0.2 and 0.8, allowing for clear separation from impurities at different Rf values. For this compound, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is a common starting point. The ratio is adjusted empirically to achieve optimal separation.
-
Visualization: As the analyte is UV-active, the primary visualization method is a UV lamp at 254 nm. Additional staining with reagents like potassium permanganate can be used as a secondary, destructive method to visualize impurities that may not be UV-active.
Detailed Experimental Protocol: TLC
-
Plate: Silica gel 60 F254 TLC plate.
-
Mobile Phase: n-Hexane: Ethyl Acetate (e.g., 70:30 v/v, optimize as needed).
-
Preparation: Pour the mobile phase into a TLC developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with the lid. Allow to equilibrate for 15-20 minutes.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample (and a co-spotted reference standard) onto the baseline drawn ~1 cm from the bottom of the TLC plate. Keep the spots small and allow the solvent to evaporate completely.
-
Development: Carefully place the plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate by capillary action.
-
Completion: When the solvent front reaches ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Workflow for TLC Purity Assessment
Caption: Workflow for qualitative purity assessment by TLC.
Objective Comparison: HPLC vs. TLC
The choice between HPLC and TLC depends entirely on the analytical objective. The following table provides a direct comparison of their performance characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Primary Application | Quantitative purity determination, impurity profiling, stability testing, method validation. | Qualitative reaction monitoring, rapid screening, fraction collection identification. |
| Nature of Data | Highly quantitative and precise.[4][8] | Primarily qualitative or semi-quantitative. |
| Sensitivity | Very high (ng to pg levels).[6][9] | Lower (µg to ng levels). |
| Resolution | Excellent; capable of separating very similar compounds. | Moderate; may not resolve closely related impurities. |
| Analysis Time | Longer per sample (typically 15-60 min). | Very fast per sample (5-20 min); multiple samples run in parallel. |
| Instrumentation Cost | High initial investment. | Very low; requires minimal equipment. |
| Consumable Cost | High (solvents, columns, vials). | Very low (plates, solvents). |
| Solvent Consumption | High (~1 mL/min per run). | Very low (~5-10 mL per plate). |
| Reproducibility | High, due to controlled parameters (flow, temp). | Lower, susceptible to environmental variations. |
| Regulatory Acceptance | Gold standard for product release and filings. | Supporting data; not for final quantitative release testing. |
A Synergistic Approach in Drug Development
In a real-world research and development environment, HPLC and TLC are not competitors but complementary partners. Their strengths are leveraged at different stages of the synthesis and purification process to ensure efficiency and quality.
-
Synthesis Stage: A chemist synthesizes this compound. They use TLC to rapidly monitor the reaction's progress, checking for the consumption of starting materials and the formation of the product every 30 minutes. This is fast, cheap, and provides immediate feedback.
-
Work-up & Purification: After the reaction is complete, the crude product is purified, often by column chromatography. TLC is used to identify which collected fractions contain the pure product.
-
Final Quality Control: The purified, dried solid is submitted for final analysis. A validated HPLC method is now used to determine the precise purity (e.g., 99.85%) and to quantify any specific impurities, ensuring the batch meets the stringent specifications required for its use in the next API synthesis step.[10]
Integrated Analytical Workflow
Caption: Synergistic use of TLC and HPLC in a development workflow.
Conclusion
Both HPLC and TLC are powerful analytical tools for assessing the purity of this compound, but they serve distinct and complementary purposes. TLC is the rapid, cost-effective choice for real-time, qualitative monitoring during synthesis and purification. In contrast, HPLC is the authoritative, high-precision method required for the final, quantitative quality control that ensures the intermediate meets the rigorous standards of pharmaceutical development. A comprehensive analytical strategy will judiciously employ both techniques, leveraging the speed of TLC for in-process decisions and the quantitative power of HPLC for final product release, thereby ensuring both efficiency and quality.
References
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- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv
- ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formul
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIV
- Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. NIH.
- Scalable and Impurity-Free Process for Dasatinib: Src and BCR-Abl Inhibitor. Asian Journal of Chemistry.
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A Tale of Two Pyrimidines: A Comparative Guide to 6-Chloro-2-methylpyrimidine-4-carbaldehyde and 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde in Synthesis
In the intricate world of pharmaceutical and materials science, the pyrimidine nucleus is a recurring motif, a privileged scaffold upon which countless innovations are built. For the synthetic chemist, the strategic selection of functionalized pyrimidine building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide offers a deep, evidence-based comparison of two such pivotal reagents: 6-Chloro-2-methylpyrimidine-4-carbaldehyde and 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde. Our objective is to provide researchers, scientists, and drug development professionals with the nuanced understanding required to harness the full potential of these versatile molecules.
At a Glance: Structural and Physicochemical Distinctions
The reactivity of a molecule is a direct consequence of its structure. While both compounds share the pyrimidine core and a reactive aldehyde group, their distinct substitution patterns create profoundly different electronic and steric environments, thereby governing their synthetic utility.
| Property | This compound | 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde |
| Molecular Formula | C₆H₅ClN₂O | C₅H₃Cl₂N₃O |
| Molecular Weight | 156.57 g/mol | 192.01 g/mol [1] |
| Appearance | Off-white to light yellow powder | Pale yellow powder[1] |
| Key Reactive Sites | C4-aldehyde, C6-chloro | C5-aldehyde, C4-chloro, C6-chloro |
| Electronic Nature | Moderately electron-deficient ring | Highly electron-deficient ring at C4/C6 |
The single chloro substituent on this compound, coupled with the electron-donating methyl group, creates a specific reactivity profile. In contrast, 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde is a more complex system. The two chloro atoms render the C4 and C6 positions highly electrophilic, while the electron-donating amino group at C2 modulates the overall reactivity of the ring.[1]
Head-to-Head: Reactivity in Key Transformations
The true value of these building blocks is demonstrated in their performance in common synthetic reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[2]
-
This compound: The C6-chloro is the primary site for nucleophilic attack. This allows for clean, regioselective mono-substitution. The reaction is driven by the electron-withdrawing effect of the ring nitrogens and the formyl group.
-
2-amino-4,6-dichloropyrimidine-5-carboxaldehyde: This molecule presents a more intricate reactivity landscape. The two chloro groups at the C4 and C6 positions are both susceptible to SNAr.[3] This opens the door for sequential or double substitutions, enabling the construction of more complex, multi-functionalized pyrimidines. However, controlling the regioselectivity of the first substitution can be a challenge and is often dependent on the nature of the nucleophile and the reaction conditions. Interestingly, the presence of an amino group can deactivate the pyrimidine nucleus, sometimes necessitating harsher reaction conditions for the second substitution.[4]
Experimental Protocol: Comparative SNAr with an Amine
Objective: To illustrate the differential reactivity of the two pyrimidine aldehydes in an SNAr reaction with a primary amine.
Materials:
-
Pyrimidine aldehyde (1.0 equiv)
-
Aniline (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the pyrimidine aldehyde in DMF.
-
Add K₂CO₃ and aniline to the solution.
-
Heat the reaction mixture to 100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Anticipated Results:
-
From this compound: The expected product is the mono-aminated 6-(phenylamino)-2-methylpyrimidine-4-carbaldehyde.
-
From 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde: A mixture of products is possible. Under these conditions, mono-substitution is likely to be favored, yielding 2-amino-4-chloro-6-(phenylamino)pyrimidine-5-carboxaldehyde. The formation of the di-substituted product may also be observed, particularly with longer reaction times or higher temperatures.
Diagram: SNAr Reaction Pathway
Caption: Generalized SNAr mechanism on a chloropyrimidine.
Carbonyl Chemistry: The Aldehyde Handle
The aldehyde group on both molecules provides a versatile handle for a variety of synthetic transformations.
-
Reductive Amination: Both aldehydes are excellent substrates for reductive amination, allowing for the introduction of diverse amine-containing side chains.[5][6][7] This reaction typically proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5]
-
Wittig Reaction: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, provide a reliable method for converting the aldehyde group into a carbon-carbon double bond.[8][9][10][11] This opens up avenues for further functionalization, including metathesis and Heck coupling reactions.
Diagram: Reductive Amination Workflow
Caption: Key stages of a one-pot reductive amination.
Strategic Application in Synthesis: Case Studies
The choice between these two building blocks is ultimately guided by the target molecule's architecture.
Case Study 1: Synthesis of Dasatinib Intermediate with a 6-Chloro-2-methylpyrimidine derivative
The synthesis of the kinase inhibitor Dasatinib involves the coupling of a substituted thiazole with a chloropyrimidine. A similar intermediate, 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide, highlights the utility of the 6-chloro-2-methylpyrimidine scaffold.[12][13] In this synthesis, the C4-chloro group of 4,6-dichloro-2-methylpyrimidine is selectively displaced by the amino group of the thiazole.[12] This demonstrates the principle of regioselective SNAr on a di-chlorinated pyrimidine, a concept directly applicable to our comparative analysis.
Case Study 2: Building Complexity with 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde
The dual chloro-substituents of 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde make it an ideal precursor for constructing fused heterocyclic systems and molecules with multiple points of diversity. For example, sequential SNAr reactions with different nucleophiles can be employed to generate highly decorated pyrimidines. Furthermore, the aldehyde can be used as a key functional group for cyclization reactions, leading to the formation of pyrrolopyrimidines and other fused systems.
Expert Recommendations for Synthetic Strategy
-
For straightforward, regioselective mono-functionalization, this compound is the reagent of choice. Its single reactive chloro group ensures predictable outcomes in SNAr reactions. The aldehyde then serves as a reliable handle for subsequent diversification.
-
When the synthetic plan calls for di-substitution or the construction of fused ring systems, 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde is the more powerful and versatile building block. The ability to perform sequential substitutions at C4 and C6 offers a significant advantage in building molecular complexity. However, chemists must be prepared to optimize reaction conditions to achieve the desired regioselectivity.
References
- Jakubkienė, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synthesis, 44(24), 3853-3862.
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Thieme Chemistry. (n.d.). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
- PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9136–9151.
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ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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YouTube. (2019). the Wittig reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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Q-MOL. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]
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Q-MOL. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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- PubMed Central. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 13(3), 3654–3664.
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Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
- Taylor & Francis Online. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
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Navigating the Patent Landscape of Novel 6-Chloro-2-methylpyrimidine-4-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Versatile Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. Its inherent drug-like properties and versatile reactivity have made it a privileged scaffold in the design of novel agents targeting a wide array of diseases, most notably cancer.[1] Within this vast chemical space, derivatives of 6-Chloro-2-methylpyrimidine-4-carbaldehyde represent a promising and actively explored frontier. The strategic placement of a reactive aldehyde group at the 4-position and a displaceable chlorine atom at the 6-position offers a rich platform for the synthesis of diverse compound libraries with the potential for potent and selective biological activity.
This guide provides a comprehensive analysis of the current patent landscape for novel derivatives of this compound. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals, offering insights into the intellectual property surrounding this scaffold, comparative analyses of reported biological activities, and detailed experimental protocols to facilitate further research and development.
I. The Strategic Importance of the this compound Core
The core structure of this compound is endowed with chemical features that make it an ideal starting point for combinatorial library synthesis and lead optimization.
-
The Aldehyde "Handle": The carbaldehyde group at the 4-position is a versatile functional group that can readily undergo a variety of chemical transformations. These include reductive amination to introduce diverse amine side chains, Wittig reactions to form alkenes, and condensation reactions to generate a wide range of heterocyclic systems. This allows for the systematic exploration of the chemical space around this position to optimize target engagement and pharmacokinetic properties.
-
The Reactive Chloro "Anchor": The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This enables the introduction of a second point of diversity, allowing for the facile attachment of various nucleophiles such as amines, thiols, and alcohols. The nature of the substituent at this position can significantly influence the overall biological activity and selectivity of the resulting molecule.
The combination of these two reactive sites provides a powerful platform for generating a vast number of structurally diverse molecules, each with the potential for unique biological activity.
II. Patent Landscape Analysis: Key Players and Therapeutic Targets
A comprehensive analysis of the patent literature reveals a growing interest in derivatives of this compound and structurally related compounds. While patents specifically claiming derivatives from this exact starting material are emerging, the broader landscape of substituted pyrimidines provides valuable context and direction. The primary therapeutic focus of these patents is overwhelmingly in the field of oncology , with a significant emphasis on the development of kinase inhibitors .
Key therapeutic targets that are frequently mentioned in the patent literature for pyrimidine-based compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often mutated or overexpressed in various cancers.[2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that is implicated in the development of certain types of lymphoma and lung cancer.[1]
-
Kirsten Rat Sarcoma Virus (KRAS) mutant G12C: A prevalent oncogenic mutation for which targeted inhibitors are being actively pursued.[4]
The patent landscape indicates a competitive environment where pharmaceutical companies and academic institutions are actively exploring the chemical space around the pyrimidine core to identify novel kinase inhibitors with improved efficacy and selectivity profiles. A notable example is the patent for the preparation of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide, which highlights the utility of the 6-chloro-2-methylpyrimidine scaffold in constructing complex bioactive molecules.[2]
III. Comparative Analysis of Patented Derivatives: A Focus on Kinase Inhibition
To provide a clear and objective comparison of the performance of various patented pyrimidine derivatives, the following table summarizes key biological data, primarily focusing on their kinase inhibitory activity. It is important to note that direct comparisons can be challenging due to variations in assay conditions and the specific kinase isoforms targeted. However, this compilation offers a valuable snapshot of the structure-activity relationships (SAR) within this compound class.
| Compound/Patent Reference | Target Kinase(s) | Key Biological Activity (IC50) | Cell Line(s) | Citation |
| Pyrido[3,4-d]pyrimidine Derivative (Compound 45) | EGFRL858R, EGFRL858R/T790M | 1.7 nM, 23.3 nM | HCC827, H1975 | [2] |
| Thienopyrimidine Derivative (Compound 8a) | EGFR, VEGFR-2 | 1.21 µM, 2.65 µM | Not specified | [5] |
| Thienopyrimidine Derivative (Compound 8b) | Not specified | 0.15 µM (anticancer activity) | Not specified | [5] |
| Furo[2,3-d]pyrimidine Derivative (Compound IV) | VEGFR-2 | 58.0 nM | Not specified | [6] |
| Furo[2,3-d]pyrimidine Derivative (Compound V) | VEGFR-2 | 41.4 nM | Not specified | [6] |
Analysis of Structure-Activity Relationships (SAR):
The available data, though not exhaustive for the specific this compound core, allows for the deduction of some preliminary SAR trends:
-
Fused Ring Systems: The fusion of heterocyclic rings, such as thiophene (thienopyrimidines) and furan (furopyrimidines), to the pyrimidine core appears to be a successful strategy for achieving potent kinase inhibition.[5][6]
-
Substituents at the 4-position: The nature of the substituent at the 4-position, often derived from the carbaldehyde, is critical for activity. The presence of anilino groups is a common feature in many potent EGFR inhibitors.[2]
-
Configuration: As demonstrated by compound 45, the stereochemistry of substituents can have a profound impact on biological activity.[2]
IV. Experimental Protocols: Enabling Further Research
To facilitate the exploration of this promising chemical space, this section provides detailed, step-by-step methodologies for the synthesis of novel derivatives from this compound and for their subsequent biological evaluation.
A. Synthesis of Novel Derivatives via Reductive Amination
This protocol describes a general procedure for the synthesis of N-substituted aminomethyl pyrimidine derivatives from this compound.
Workflow for Reductive Amination:
Reductive Amination Workflow
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).
-
Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or enamine.
-
Reduction: To the stirring mixture, add a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. The choice of reducing agent is critical to avoid reduction of the pyrimidine ring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminomethyl pyrimidine derivative.
B. In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a preliminary indication of the anticancer potential of a compound.[7]
Workflow for MTT Assay:
MTT Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in a complete cell culture medium to obtain the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
V. Conclusion and Future Directions
The patent landscape surrounding derivatives of this compound is a dynamic and rapidly evolving field. The inherent versatility of this scaffold has positioned it as a valuable starting point for the development of novel therapeutics, particularly in the realm of oncology. The current focus on kinase inhibition is a testament to the potential of pyrimidine-based compounds to interact with these critical cellular targets.
While this guide provides a comprehensive overview of the current state of the art, it also highlights areas where further research is warranted. A more systematic exploration of the structure-activity relationships of derivatives synthesized directly from this compound is needed to fully unlock the potential of this scaffold. Furthermore, the investigation of these compounds against a broader range of biological targets beyond kinases could lead to the discovery of novel therapeutic applications.
The detailed experimental protocols provided herein are intended to empower researchers to contribute to this exciting field. By leveraging the strategic advantages of the this compound core and employing robust synthetic and biological evaluation methodologies, the scientific community can continue to drive innovation in the discovery of next-generation pyrimidine-based medicines.
VI. References
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Pyrimidine derivatives as kinase inhibitors - Patent US-2011112063-A1 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Creating a Graph of Chemical Reactions - Graph Database & Analytics - Neo4j. (2024, July 12). Retrieved January 19, 2026, from [Link]
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Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). Retrieved January 19, 2026, from [Link]
-
Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved January 19, 2026, from [Link]
-
Graphical representation for IC50 of EGFR assay in µM of compounds 5a, 5b, 5d–g and 5k. … - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Kinase inhibitor - Patent US-9499486-B2 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). Retrieved January 19, 2026, from [Link]
-
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines | Request PDF. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Graphviz tutorial - YouTube. (2021, January 13). Retrieved January 19, 2026, from [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Retrieved January 19, 2026, from [Link]
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Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved January 19, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved January 19, 2026, from [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved January 19, 2026, from [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Selected Publications and Patents from 2005–2019 - Curia Global. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). Retrieved January 19, 2026, from [Link]
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Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-methylpyrimidine-4-carbaldehyde
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-2-methylpyrimidine-4-carbaldehyde, a heterocyclic aldehyde. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to protect laboratory personnel and minimize environmental impact.
The causality behind these rigorous disposal protocols stems from the compound's inherent chemical properties. As a chlorinated heterocyclic compound, improper disposal, particularly through combustion at inadequate temperatures, could potentially lead to the formation of hazardous byproducts such as dioxins[1][2]. Furthermore, the aldehyde functional group presents its own set of reactivity and toxicity concerns that must be addressed[3]. This guide, therefore, emphasizes a multi-faceted approach to disposal, encompassing immediate safety measures, waste segregation, and compliant disposal pathways.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. Based on data from structurally similar compounds, it is prudent to treat this chemical as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract[4][5][6].
Summary of Potential Hazards:
| Hazard Type | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed[4][5]. Ingestion may cause irritation to mucous membranes[4][5]. | Ingestion, Inhalation, Skin/Eye Contact |
| Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation[4][5][6]. | Skin/Eye Contact, Inhalation |
| Incompatibility | Reacts with strong oxidizing agents and strong acids[4][5]. | Mixing with incompatible materials |
| Hazardous Decomposition | Combustion may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[4][5]. | Fire or excessive heat |
Mandatory Personal Protective Equipment (PPE):
To mitigate the risks outlined above, the following PPE must be worn at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood[4][5].
II. Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Container Selection: Use a dedicated, properly labeled, and sealable waste container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful)[7].
-
Segregation: This waste stream must be kept separate from other laboratory waste, particularly from strong oxidizing agents and acids, to prevent any adverse reactions[4][5]. Chlorinated waste should be stored separately to facilitate proper disposal, as specific incineration conditions may be required[1][2].
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) away from heat sources and direct sunlight[4][7].
Disposal Workflow Diagram:
Caption: Disposal workflow for this compound.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Control and Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid generating dust[8].
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container[4][5].
-
Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Dispose: The spill clean-up materials must be disposed of as hazardous waste in the same manner as the chemical itself.
IV. Regulatory Compliance
The disposal of this compound is subject to local, state, and federal regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides specific guidelines for the management of hazardous wastes[7][9]. It is imperative that all disposal activities are conducted in accordance with these regulations and any institutional policies. The ultimate disposal of chlorinated waste is typically achieved through high-temperature incineration by a licensed hazardous waste management company[7].
V. Conclusion
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the detailed protocols outlined in this guide, researchers and laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. The principles of hazard assessment, proper segregation, and compliant disposal pathways form a self-validating system for the management of this and other hazardous chemical wastes.
References
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. eCFR. [Link]
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Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
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EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]
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Safety Data Sheet for 2-Chloro-4-methylpyrimidine. Fisher Scientific. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Disposal Guidance. US EPA. [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Chloro-2-methylpyrimidine-4-carbaldehyde
For Immediate Use by Laboratory Professionals
As a cornerstone in the synthesis of complex pharmaceutical intermediates, 6-Chloro-2-methylpyrimidine-4-carbaldehyde presents both significant opportunities for discovery and inherent chemical hazards. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Compound's Profile
While comprehensive toxicological data for this compound is limited, its structural motifs—a chlorinated pyrimidine and an aldehyde—necessitate a cautious approach. Analogous compounds suggest potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2][3][4] The aldehyde functional group can be a sensitizer and may pose inhalation hazards.[5][6][7] Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.
Key Potential Hazards:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to minimize all routes of potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are essential to protect against dust particles and splashes. A full-face shield must be worn over goggles when handling larger quantities or during procedures with a heightened risk of splashing.[1][10] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate protection for short-term handling. For prolonged contact or when handling significant quantities, neoprene or butyl rubber gloves are recommended.[5][10] Always inspect gloves for integrity before use and change them frequently.[1] |
| Body Protection | Laboratory Coat and Apron | A flame-resistant lab coat, fully buttoned, is required to protect the skin.[10] For tasks involving a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All work with this solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with a particulate filter is required.[10] |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to ensuring safety and experimental integrity. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any available specific handling information.
-
Ensure that a certified chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[8]
-
Assemble all necessary equipment (glassware, spatulas, etc.) within the fume hood to minimize movement in and out of the containment area.
-
-
Donning PPE:
-
Put on the laboratory coat and a chemical-resistant apron if necessary.
-
Don safety goggles and a face shield.
-
Wash and dry hands before putting on the appropriate chemical-resistant gloves.
-
-
Handling the Compound (inside a fume hood):
-
Perform all manipulations, including weighing and transferring the compound, within the fume hood to contain any dust or vapors.[1]
-
Use appropriate tools (e.g., spatulas) to handle the solid material.
-
Keep the container of this compound tightly closed when not in use.[2][8]
-
Avoid actions that could generate dust.
-
-
Post-Handling and Cleanup:
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from any spills, and contaminated labware must be treated as hazardous waste.[1]
-
Waste Collection:
-
Empty Containers: The original container, even if seemingly empty, should be rinsed three times with a suitable solvent (e.g., acetone). The first rinseate must be collected and disposed of as hazardous waste.[11]
-
Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2][8] Never dispose of this chemical down the drain or in the regular trash.[11]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is significant, contact your institution's Environmental Health & Safety (EHS) department.
-
For minor spills within a fume hood, use an appropriate absorbent material to contain the spill.
-
Collect the absorbent material and any contaminated items into a sealed bag for hazardous waste disposal.[12]
-
Decontaminate the area thoroughly.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
- Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific.
- A Complete Guide to Acetaldehyde Safety & Risk Management. CloudSDS.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. TCI Chemicals.
- Personal Protective Equipment (PPE). CHEMM.
- Aldehydes exposure analysis. RPS.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- ACETALDEHYDE | Occupational Safety and Health Administration. OSHA.
- Acetaldehyde - Hazardous Substance Fact Sheet.
- SAFETY DATA SHEET. TCI Chemicals.
- Personal Protective Equipment. Environmental Health & Safety Services.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- Safety Data Sheet. Fisher Scientific.
- 4-Amino-6-chloropyrimidine-5-carboxaldehyde. Apollo Scientific.
- Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
- Chemical Safety Data Sheet MSDS / SDS - 4-Amino-6-chloro-2-methylpyrimidine. ChemicalBook.
- 6-Methylpyridine-2-carboxaldehyde. Apollo Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 6. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 7. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
